molecular formula C28H44O B1675288 Lichesterol CAS No. 50657-31-3

Lichesterol

Katalognummer: B1675288
CAS-Nummer: 50657-31-3
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: VILFZDAFELACSG-CMNOFMQQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lichesterol is an ergostanoid.
This compound has been reported in Fusarium fujikuroi, Botrytis cinerea, and other organisms with data available.
from polyene antibiotic-resistant Candida albicans

Eigenschaften

CAS-Nummer

50657-31-3

Molekularformel

C28H44O

Molekulargewicht

396.6 g/mol

IUPAC-Name

(3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22,24-25,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1

InChI-Schlüssel

VILFZDAFELACSG-CMNOFMQQSA-N

Isomerische SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Kanonische SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lichesterol; 

Herkunft des Produkts

United States

Foundational & Exploratory

Lichesterol: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichesterol ((22E)-Ergosta-5,8,22-trien-3β-ol) is a naturally occurring sterol found predominantly in various species of lichens and certain fungi. As a member of the sterol class of lipids, it shares a fundamental structural framework with cholesterol and other well-characterized sterols, suggesting a significant role in biological membrane structure and function. This technical guide provides an in-depth overview of the physicochemical properties of this compound, offering valuable data and methodologies for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

The structural and physical characteristics of this compound are crucial for understanding its biological activity and potential applications. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular Formula C₂₈H₄₄O[1]
Molecular Weight 396.65 g/mol [1]
IUPAC Name (3S,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[1]
CAS Number 50657-31-3[1]
Appearance Solid powder[1]
Purity >98% (commercially available)[1]
Solubility Insoluble in water; Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents.[1]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[1]

Spectroscopic Data

While a complete set of spectroscopic data for this compound is not available in the public domain, the following sections describe the expected spectral characteristics based on its structure and data from analogous sterols.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be complex due to its 28 carbon atoms and 44 hydrogen atoms. The chemical shifts would be indicative of its steroidal backbone and the specific side chain.

  • ¹H NMR: Key signals would include those for the olefinic protons in the B ring and the side chain, the proton attached to the hydroxyl-bearing carbon (C3), and numerous overlapping signals for the steroidal ring system and the methyl groups.

  • ¹³C NMR: The spectrum would show distinct signals for the sp² hybridized carbons of the double bonds, the carbon bearing the hydroxyl group (C3), and a cluster of signals for the aliphatic carbons of the steroid nucleus and the side chain. For comparison, the ¹³C NMR spectrum of the related phytosterol, 24-methylenecholesterol, shows characteristic shifts for the side chain carbons.[3]

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the sterol structure, with initial loss of a water molecule from the hydroxyl group, followed by fragmentation of the side chain and the steroidal rings. The fragmentation of C-4 alkylated cholesterols often involves complex intramolecular rearrangements.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region corresponding to the sp³ hybridized C-H bonds of the steroid nucleus and side chain, and potentially weaker bands above 3000 cm⁻¹ for the sp² C-H bonds of the double bonds.[6][7]

  • C=C stretch: Weak to medium absorption bands in the 1600-1680 cm⁻¹ region.[6]

  • C-O stretch: A band in the 1000-1260 cm⁻¹ region.

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and characterization of this compound and other sterols.

Isolation and Purification of this compound from Lichens

This protocol is a generalized procedure for the extraction and purification of sterols from lichen material.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization A Lichen Material Collection and Cleaning B Grinding of Lichen Thalli A->B Mechanical Disruption C Solvent Extraction (e.g., Chloroform:Methanol) B->C Increased Surface Area D Filtration and Concentration C->D Separation of Soluble Lipids E Column Chromatography (Silica Gel) D->E Crude Extract F Fraction Collection E->F Separation based on Polarity G Thin Layer Chromatography (TLC) Analysis F->G Monitoring Separation H Crystallization F->H Purified Fractions G->F Pooling of Fractions I Spectroscopic Analysis (NMR, MS, IR) H->I Pure this compound

  • Sample Preparation: Clean the collected lichen thalli to remove any debris and dry them.

  • Extraction: Grind the dried lichen material into a fine powder. Extract the powder with a mixture of chloroform and methanol (typically 2:1 v/v) to solubilize the lipids.[8]

  • Saponification: To hydrolyze any sterol esters, treat the crude extract with a solution of potassium hydroxide in ethanol and heat. This step yields free sterols.

  • Purification:

    • Perform column chromatography on the non-saponifiable fraction using silica gel as the stationary phase.

    • Elute with a gradient of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.

  • Crystallization: Recrystallize the combined fractions from a suitable solvent (e.g., methanol or acetone) to obtain pure this compound.

Physicochemical Characterization

The melting point can be determined using a standard melting point apparatus. A small amount of the purified this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • NMR Spectroscopy: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography). Obtain the mass spectrum, noting the molecular ion and fragmentation pattern.

  • IR Spectroscopy: Prepare a sample of this compound as a KBr pellet or a thin film and record the IR spectrum using an FTIR spectrometer.

Biological Activity and Signaling Pathways

This compound, as a sterol, is presumed to play a role in modulating the properties of biological membranes. While specific signaling pathways directly activated by this compound have not been extensively elucidated, its structural similarity to other sterols suggests potential involvement in several cellular processes.

Role in Membrane Fluidity

Sterols are known to insert into phospholipid bilayers, where they can influence membrane fluidity, permeability, and the formation of lipid rafts. It is hypothesized that this compound, like cholesterol, can modulate membrane fluidity in a temperature-dependent manner, providing structural integrity to the cell membrane.

Potential Interaction with Cholesterol Biosynthesis Pathway

Phytosterols, the plant-derived counterparts of cholesterol, have been shown to interfere with cholesterol absorption and metabolism.[9] this compound, being a fungal sterol, may also interact with key enzymes and transport proteins involved in cholesterol homeostasis.

G cluster_intracellular Intracellular Cholesterol Homeostasis cluster_this compound This compound Intervention A Dietary Cholesterol B Intestinal Absorption A->B D Cellular Cholesterol Pool B->D C Cholesterol Biosynthesis (HMG-CoA Reductase) C->D L This compound L->B Inhibition? L->C Modulation?

Further research is required to determine the precise molecular targets and signaling pathways affected by this compound. Its unique structural features may confer specific biological activities that differ from those of other sterols, making it a person of interest for further investigation.

References

The Lichesterol Biosynthesis Pathway in Lichens and Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are essential lipids that play a crucial role in the structure and function of eukaryotic cell membranes. In fungi, the primary sterol is ergosterol, a molecule that is functionally analogous to cholesterol in mammals. The biosynthesis of ergosterol is a complex, multi-step process that represents a key target for antifungal drug development. Lichens, symbiotic organisms composed of a fungal partner (the mycobiont) and a photosynthetic partner (the photobiont), also produce a variety of sterols, with lichesterol being a characteristic, though not exclusive, component. This technical guide provides a comprehensive overview of the this compound and ergosterol biosynthesis pathways in lichens and fungi, with a focus on the core biochemical reactions, enzymatic players, and regulatory mechanisms. This document also presents quantitative data, detailed experimental protocols for sterol analysis, and visual representations of the metabolic pathways to serve as a valuable resource for researchers in mycology, lichenology, and pharmaceutical sciences.

Fungal Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol in fungi is a well-elucidated pathway that begins with acetyl-CoA and proceeds through the mevalonate pathway to produce the central precursor, farnesyl pyrophosphate (FPP). From FPP, the pathway diverges towards the synthesis of sterols. The process can be broadly divided into three main stages:

  • Mevalonate Pathway: The initial steps involve the conversion of acetyl-CoA to mevalonate, which is subsequently phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Squalene Synthesis: IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene. This reaction is catalyzed by squalene synthase.

  • Post-Squalene Modifications: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form lanosterol, the first sterol intermediate. A series of subsequent demethylations, desaturations, and reductions convert lanosterol into the final product, ergosterol.

The key enzymes and intermediates in the fungal ergosterol biosynthesis pathway are summarized in the pathway diagram below.

Ergosterol_Biosynthesis cluster_early Mevalonate Pathway & Squalene Synthesis cluster_late Post-Squalene Pathway to Ergosterol Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Farnesyl-PP Farnesyl-PP IPP_DMAPP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene synthase (ERG9) 2_3_Oxidosqualene 2,3-Oxidosqualene Squalene->2_3_Oxidosqualene Squalene epoxidase (ERG1) Lanosterol Lanosterol 2_3_Oxidosqualene->Lanosterol Lanosterol synthase (ERG7) 4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4_4_dimethyl_cholesta_8_14_24_trienol 14-alpha-demethylase (ERG11/CYP51) Zymosterol Zymosterol 4_4_dimethyl_cholesta_8_14_24_trienol->Zymosterol C14-reductase (ERG24) C4-demethylation complex (ERG25, ERG26, ERG27) Fecosterol Fecosterol Zymosterol->Fecosterol C24-methyltransferase (ERG6) Episterol Episterol Fecosterol->Episterol C8-C7 isomerase (ERG2) Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol C5-desaturase (ERG3) Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol C22-desaturase (ERG5) C24-reductase (ERG4)

Fungal Ergosterol Biosynthesis Pathway

This compound Biosynthesis Pathway

The precise de novo biosynthetic pathway of this compound in lichens and fungi is not as well-defined as the ergosterol pathway. This compound (ergosta-5,8,22-trien-3β-ol) is structurally similar to ergosterol, differing in the position of one of the double bonds in the B-ring of the sterol nucleus.

Current evidence suggests that this compound is likely synthesized by the mycobiont of the lichen.[1] It is hypothesized that the this compound pathway branches off from the main ergosterol pathway. One possibility is that a specific isomerase or desaturase acts on an intermediate of the ergosterol pathway to yield the characteristic Δ⁸ double bond of this compound. It has also been observed that inhibition of certain enzymes in the ergosterol pathway, such as sterol Δ⁷-Δ⁸ isomerase, can lead to the accumulation of this compound.[2] This suggests that this compound could be a metabolic shunt product under certain physiological conditions or in specific fungal species that may lack or have a less active form of this isomerase.

Further research, including genomic and enzymatic studies of lichen mycobionts, is necessary to fully elucidate the dedicated biosynthetic steps leading to this compound.

Lichesterol_Relationship cluster_ergosterol Ergosterol Pathway Intermediates Fecosterol Fecosterol Episterol Episterol Fecosterol->Episterol C8-C7 isomerase (ERG2) This compound This compound Fecosterol->this compound Putative Branch Point (e.g., alternative isomerization/ desaturation or ERG2 inhibition) Ergosterol Ergosterol Episterol->Ergosterol

Hypothesized this compound Biosynthesis Relationship

Quantitative Data

Quantitative analysis of sterols and the enzymes involved in their biosynthesis is crucial for understanding the regulation of these pathways and for developing targeted inhibitors. The following tables summarize available quantitative data for key components of the fungal ergosterol pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/h/mg protein)InhibitorKi (nM)Reference
Squalene epoxidaseTrichophyton rubrumSqualene130.71Terbinafine15.8 (IC50)[3]
Squalene epoxidaseCandida albicansSqualene--Terbinafine30[4]
14α-demethylase (CYP51)Human24,25-dihydrolanosterol----[5]

Table 2: Sterol Concentrations in Lichens and Fungi

OrganismSterolConcentration (mg/g dry weight)Reference
Various LichensErgosterol0.1 - 1.8[6]
Freshwater LichensErgosterol0.45 - 1.4[7]
Aspergillus oryzaeErgosterol3.24 - 7.30 (as % of mycelium)[8]

Experimental Protocols

Accurate quantification and identification of sterols require robust experimental protocols. The following sections detail common methodologies for the extraction and analysis of sterols from fungal and lichen matrices.

Protocol 1: Sterol Extraction from Fungal/Lichen Material

This protocol is adapted from methods described for the analysis of ergosterol in lichens and mushrooms.[9][10]

Materials:

  • Fungal mycelium or lichen thalli (freeze-dried and ground)

  • Alcoholic potassium hydroxide (KOH) solution (e.g., 2 M KOH in 90% ethanol)

  • n-Hexane

  • Methanol

  • Dichloromethane

  • Saturated sodium chloride (NaCl) solution

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm, nylon or PTFE)

Procedure:

  • Saponification:

    • Weigh approximately 0.05 - 2 g of dried, powdered sample into a round-bottom flask.

    • Add 5-10 mL of alcoholic KOH solution.

    • Reflux the mixture at 60-80°C for 45-60 minutes with constant stirring. This step hydrolyzes steryl esters, releasing free sterols.

  • Extraction:

    • Cool the mixture to room temperature.

    • Add an equal volume of saturated NaCl solution and 5-10 mL of n-hexane.

    • Vortex vigorously for 1-2 minutes to extract the unsaponifiable fraction (containing sterols) into the hexane layer.

    • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer.

    • Repeat the hexane extraction on the aqueous layer at least two more times to ensure complete recovery of sterols.

  • Drying and Reconstitution:

    • Pool the hexane extracts and evaporate to dryness using a rotary evaporator or under a gentle stream of nitrogen.

    • Re-dissolve the dried residue in a known volume (e.g., 1-2 mL) of a suitable solvent for analysis (e.g., methanol or isopropanol).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC or GC vial.

Protocol 2: Analysis of Sterols by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for the separation and quantification of ergosterol and other sterols.[9][10]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 100% methanol or an acetonitrile:methanol mixture (e.g., 70:30, v/v).

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 282 nm (for ergosterol and other conjugated diene sterols).

Quantification:

  • Prepare a series of standard solutions of the target sterol (e.g., ergosterol, this compound) of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of sterol in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Analysis of Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of sterols, often requiring derivatization to increase their volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms).

Sample Preparation (Derivatization):

  • Evaporate the solvent from the extracted sterol sample.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or SILYL-991.

  • Heat the sample at 60-70°C for 30-60 minutes to convert the hydroxyl groups of the sterols to trimethylsilyl (TMS) ethers.

  • Evaporate the derivatizing agent and redissolve the derivatized sterols in a suitable solvent like hexane.

GC-MS Conditions:

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150-200°C), ramp up to a final temperature of 280-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Impact (EI) at 70 eV.

  • MS Scan Range: m/z 50-600.

Identification and Quantification:

  • Identify sterols based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries (e.g., NIST).

  • For quantification, an internal standard (e.g., epicoprostanol or 5α-cholestane) should be added at the beginning of the extraction process.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of sterols from biological samples.

Experimental_Workflow Sample Fungal/Lichen Sample (Dried & Ground) Extraction Saponification & Liquid-Liquid Extraction Sample->Extraction Purification Optional: Solid Phase Extraction (SPE) Extraction->Purification Analysis HPLC or GC-MS Analysis Purification->Analysis Data Data Acquisition & Quantification Analysis->Data

Sterol Analysis Workflow

Conclusion

The ergosterol biosynthesis pathway is a cornerstone of fungal physiology and a validated target for a major class of antifungal drugs. While the biosynthesis of this compound in lichens and some fungi is less understood, it likely represents a modification or a branch of the canonical ergosterol pathway. This guide provides a detailed overview of the current knowledge of these pathways, along with practical experimental protocols and quantitative data that will be of significant value to researchers in the field. Further investigation into the specific enzymatic steps of this compound biosynthesis will not only enhance our fundamental understanding of sterol diversity in the fungal kingdom but may also open avenues for the development of novel antifungal agents with unique modes of action. The methodologies and data presented herein provide a solid foundation for such future research endeavors.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Lichesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichesterol ((22E)-Ergosta-5,8,22-trien-3β-ol) is a naturally occurring sterol primarily synthesized by a variety of lichenized fungi and, to a lesser extent, by certain non-lichenized fungi.[1] As a derivative of ergosterol, the principal sterol in fungal cell membranes, this compound is of significant interest in the fields of natural product chemistry, mycology, and pharmacology. Its structural similarity to other bioactive sterols suggests potential applications and biological activities that warrant further investigation. This guide provides a comprehensive overview of the known natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols and biosynthetic pathways relevant to its study.

Natural Sources and Distribution

This compound is a significant sterol constituent in numerous common lichen species and has also been identified in a few species of fungi.[1] Its distribution appears to be concentrated in specific genera of lichens, particularly those known for producing a diverse array of secondary metabolites.

Lichen Sources

This compound has been identified as a major sterol component in several widespread lichen species. These include:

  • Elegant Sunburst Lichen (Rusavskia elegans, formerly Xanthoria elegans) : A bright orange foliose lichen commonly found on rocks.[1][2]

  • Beard Lichens (Usnea species) : Notably found in Usnea hirta and Usnea antarctica. The Usnea genus is known for its fruticose, hair-like appearance.[1][3]

  • Cetraria delisei

  • Evernia mesomorpha

  • Flavoparmelia caperata [4]

  • Lecanora stenotropa

  • Nephroma helveticum

  • Parmelia omphalodes

  • Peltigera canina [5]

  • Umbilicaria decussata [1]

Fungal Sources

While predominantly found in lichens, this compound also occurs in some fungi, typically as a minor component of the total sterol profile.

  • Malassezia pachydermatis : A wild-type strain of this fungus contains this compound at approximately 2% of its total sterols.[1]

  • Candida albicans : The sterol was detected in a class of survivors after experimental treatment with a mutagen.[1]

  • Mucor circinelloides : Identified in cultures treated with stress-inducing compounds.[1]

Quantitative Analysis

Quantitative data for this compound concentration in natural sources is limited in the available scientific literature. Most studies focus on the qualitative identification of sterols or quantify the more abundant ergosterol. The following table summarizes the available quantitative information.

SpeciesSource TypeThis compound ConcentrationNotesReference
Malassezia pachydermatisFungus~2% of total sterolsFound in wild-type strains.[1]
Peltigera caninaLichenProportion decreases under cold stress (-20°C)Baseline quantitative data not provided. Study focused on stress-induced changes in the sterol profile.[5]

Note: The general content of the related sterol, ergosterol, in lichens typically ranges from 0.1 to 1.8 mg per gram of dry weight. This range can serve as a preliminary estimate for total sterol content when planning extraction experiments.

Biosynthesis of this compound

This compound is biosynthetically derived from the well-established fungal sterol pathway, which produces ergosterol as its primary end-product.[6][7] The pathway begins with acetyl-CoA and proceeds through key intermediates such as mevalonate, squalene, and lanosterol.[7] this compound is understood to be a direct modification of an ergosterol-type precursor. The laboratory synthesis of this compound from ergosteryl acetate further confirms this close biosynthetic relationship.[1]

The diagram below illustrates a simplified schematic of the fungal sterol biosynthesis pathway, highlighting the key steps leading to the formation of this compound.

// Node Definitions with specified color palette and contrast acetyl_coA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mevalonate [label="Mevalonate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; zymosterol [label="Zymosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; fecosterol [label="Fecosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; episterol [label="Episterol", fillcolor="#F1F3F4", fontcolor="#202124"]; ergosterol [label="Ergosterol\n(Ergosta-5,7,22-trien-3β-ol)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound\n(Ergosta-5,8,22-trien-3β-ol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway Edges acetyl_coA -> mevalonate [label="Multiple Steps", color="#5F6368"]; mevalonate -> squalene [color="#5F6368"]; squalene -> lanosterol [label="Cyclization", color="#5F6368"]; lanosterol -> zymosterol [label="Demethylation", color="#5F6368"]; zymosterol -> fecosterol [label="Isomerization", color="#5F6368"]; fecosterol -> episterol [label="Desaturation", color="#5F6368"]; episterol -> ergosterol [label="Desaturation", color="#5F6368"]; ergosterol -> this compound [label="Isomerization\n(Δ7 -> Δ8)", style=dashed, color="#EA4335"]; }

Caption: Simplified fungal biosynthesis pathway leading to this compound.

Experimental Protocols

The extraction and quantification of this compound follow general procedures established for other fungal and plant sterols.[8][9] The protocol must be performed with care to minimize degradation, as sterols can be sensitive to light and oxidation.

Objective

To extract, isolate, and quantify this compound from a dried lichen thallus.

Materials and Reagents
  • Dried lichen material (e.g., Usnea hirta)

  • Liquid nitrogen

  • Mortar and pestle or cryogenic mill

  • Solvents: 96-100% Ethanol (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Hexane (HPLC grade)

  • Saponification reagent: 2 M Potassium Hydroxide (KOH) in 90% ethanol

  • Internal Standard (IS): 5α-cholestane or other suitable non-native sterol

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Analytical instruments: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detector, or Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]

Methodology

Step 1: Sample Preparation (Homogenization)

  • Weigh approximately 50-100 mg of clean, dried lichen thallus.

  • Freeze the sample in liquid nitrogen until brittle.

  • Immediately grind the frozen sample to a fine powder using a pre-chilled mortar and pestle or a cryogenic mill.

Step 2: Lipid Extraction

  • Transfer the powdered sample to a glass tube.

  • Add a known amount of internal standard (IS) to the sample.

  • Add 5 mL of 96% ethanol.

  • Vortex vigorously for 1 minute, then shake for 30 minutes at room temperature, protected from light.[8]

  • Alternatively, use a methanol:dichloromethane (2:1, v/v) mixture for extraction.[9]

Step 3: Saponification (Hydrolysis of Sterol Esters)

  • To the extract, add 2 mL of the 2 M KOH saponification reagent.

  • Incubate the mixture in a water bath at 80°C for 1 hour with occasional vortexing. This step cleaves ester-linked fatty acids from the sterol core.

  • Allow the mixture to cool to room temperature.

Step 4: Non-Saponifiable Lipid Extraction

  • Add 2 mL of deionized water and 3 mL of hexane to the cooled saponification mixture.

  • Vortex vigorously for 2 minutes to extract the non-saponifiable lipids (including free sterols) into the upper hexane layer.

  • Centrifuge at 2000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer to a new clean glass tube.

  • Repeat the hexane extraction (steps 4.1-4.4) two more times, pooling the hexane fractions.

  • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen gas.

Step 5: Purification (Optional, but Recommended)

  • If the sample matrix is complex, further purification using Solid-Phase Extraction (SPE) is recommended.[9]

  • Reconstitute the dried extract in a minimal volume of the appropriate loading solvent for the SPE cartridge (e.g., hexane).

  • Condition a C18 SPE cartridge according to the manufacturer's instructions.

  • Load the sample onto the cartridge.

  • Wash with a non-polar solvent to remove interfering lipids.

  • Elute the sterol fraction with a solvent of intermediate polarity (e.g., acetone or ethyl acetate).

  • Evaporate the eluted fraction to dryness under nitrogen.

Step 6: Quantification

  • Reconstitute the final dried extract in a known volume (e.g., 200 µL) of mobile phase (for HPLC) or a suitable solvent (for GC).

  • For HPLC-UV/MS Analysis:

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use an isocratic or gradient mobile phase (e.g., methanol/acetonitrile) suitable for sterol separation.

    • Detect ergosterol and related sterols by UV absorbance around 280-282 nm.[8] For this compound, which has a different conjugation, the optimal wavelength may differ and should be determined. Mass spectrometry provides higher specificity and sensitivity.[10]

  • For GC-MS Analysis:

    • Derivatize the sterols (e.g., silylation) to increase their volatility.

    • Inject the derivatized sample into a GC-MS system.

    • Quantify based on the peak area ratio of the this compound derivative to the internal standard derivative.[8]

  • Calculate the concentration of this compound in the original sample based on a calibration curve prepared with a purified this compound standard.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the complete workflow for the analysis of this compound from a lichen source.

// Node Definitions with specified color palette and contrast start [label="Lichen Thallus Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Drying & Homogenization\n(Cryogenic Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction\n(+ Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sapon [label="Alkaline Saponification\n(Hydrolysis of Esters)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; partition [label="Liquid-Liquid Partition\n(Hexane/H2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purification (SPE)\n(Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Instrumental Analysis\n(HPLC-MS or GC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quant [label="Data Processing &\nQuantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges start -> prep; prep -> extraction; extraction -> sapon; sapon -> partition; partition -> purify; purify -> analysis; partition -> analysis [style=dashed, label="Direct to Analysis"]; analysis -> quant; }

Caption: General experimental workflow for this compound quantification.

References

The Enigmatic Role of Lichesterol in Fungal Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While ergosterol is the most well-characterized sterol in fungal cell membranes, a comprehensive understanding of fungal membrane biology necessitates the exploration of less ubiquitous sterols such as lichesterol. This technical guide delves into the current, albeit limited, knowledge of the biological role of this compound ((22E)-Ergosta-5,8,22-trien-3β-ol) in fungal cell membranes. By drawing comparisons with the extensively studied ergosterol, this document aims to provide a foundational resource for researchers, highlighting key structural differences, known occurrences, and putative functions. This guide also outlines relevant experimental protocols and visualizes hypothesized biochemical pathways to stimulate further investigation into this understudied area of fungal biology, which may hold potential for novel antifungal drug development.

Introduction: Beyond Ergosterol

The fungal cell membrane, a critical interface for cellular communication, nutrient transport, and defense, is predominantly composed of a lipid bilayer interspersed with proteins. Sterols are integral components of this membrane, modulating its fluidity, permeability, and the function of embedded proteins. Ergosterol is the principal sterol in most fungi and the primary target for many antifungal drugs.[1][2] However, the diversity of fungal species is mirrored by a diversity in their sterol composition. This compound, a structural isomer of ergosterol, represents one such variation.

This compound is found in various lichens, which are symbiotic organisms of fungi and algae, and has also been identified in some free-living fungi. Its defining structural feature is the presence of a double bond at the C8 position in the B-ring of the sterol nucleus, in contrast to the C7 position in ergosterol. This seemingly minor difference in molecular architecture can have significant implications for the biophysical properties of the fungal membrane and its interaction with antifungal agents. Understanding the role of this compound is therefore crucial for a complete picture of fungal membrane biology and for the development of broad-spectrum antifungal strategies.

Structural Comparison: this compound vs. Ergosterol

The fundamental difference between this compound and ergosterol lies in the position of one of the double bonds in the steroid ring system. This structural variance is expected to alter the planarity and conformational flexibility of the sterol molecule, thereby influencing its packing with phospholipids in the cell membrane.

FeatureThis compoundErgosterol
IUPAC Name (22E)-Ergosta-5,8,22-trien-3β-ol(22E)-Ergosta-5,7,22-trien-3β-ol
Chemical Formula C₂₈H₄₄OC₂₈H₄₄O
Molar Mass 396.65 g/mol 396.65 g/mol
Double Bond Positions C5, C8, C22C5, C7, C22
Key Structural Difference Δ⁸ double bond in the B-ringΔ⁷ double bond in the B-ring

Biological Occurrence

This compound has been identified in a range of lichens and a few fungal species. Its presence suggests an alternative or modified sterol biosynthetic pathway in these organisms.

Organism TypeExamplesReference
Lichens Xanthoria parietina, Usnea sp.
Fungi Present in some fungi, though less common than ergosterol.

Putative Biological Role and Biophysical Effects

Due to the limited specific research on this compound, its precise biological role remains largely speculative and is often inferred from our understanding of other sterols like ergosterol. Sterols, in general, are known to modulate membrane fluidity, thickness, and permeability, and are involved in the formation of membrane microdomains, often referred to as lipid rafts.

Hypothesized Effects of this compound on Membrane Properties:

  • Membrane Fluidity: The position of the double bond in the B-ring of this compound (Δ⁸) compared to ergosterol (Δ⁷) may alter its interaction with phospholipid acyl chains. This could lead to differences in membrane fluidity and ordering. While no direct comparative studies on this compound are available, molecular dynamics simulations comparing cholesterol (Δ⁵) and ergosterol (Δ⁵,⁷) have shown that ergosterol has a higher ordering effect on phospholipid acyl chains.[3] It is plausible that the Δ⁸ double bond in this compound results in a distinct effect on membrane packing and fluidity.

  • Membrane Thickness: Sterols influence the thickness of the lipid bilayer. The altered planarity of the this compound ring system could affect how it aligns with phospholipids, potentially leading to variations in membrane thickness compared to ergosterol-containing membranes.

  • Membrane Permeability: By altering membrane fluidity and packing, this compound is expected to influence the permeability of the membrane to ions and small molecules.

  • Membrane Microdomains: Sterols are crucial for the formation of lipid rafts, which are platforms for signaling and protein trafficking. The specific structure of this compound may lead to the formation of microdomains with different compositions and properties compared to those formed with ergosterol.

Quantitative Data on Biophysical Effects:

Direct quantitative data on the biophysical effects of this compound on fungal cell membranes are currently not available in the scientific literature. The following table highlights the type of data that is needed and provides comparative values for ergosterol where known.

ParameterThis compoundErgosterol (for comparison)
Effect on Membrane Fluidity (Anisotropy) Data not availableIncreases membrane order (decreases fluidity) in the liquid-disordered phase.
Effect on Bilayer Thickness Data not availableIncreases bilayer thickness.[3]
Area Condensing Effect Data not availableHas a significant condensing effect on phospholipid membranes.[3]

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound is thought to diverge from the well-established ergosterol biosynthetic pathway. The key enzymatic step that likely differentiates the two pathways is the isomerization of the double bond in the B-ring of the sterol precursor. In the ergosterol pathway, a Δ⁸ double bond is isomerized to a Δ⁷ double bond by the enzyme sterol Δ⁸→Δ⁷-isomerase (ERG2). It is hypothesized that in this compound-producing organisms, this enzymatic step is either absent, inactive, or bypassed, leading to the retention of the Δ⁸ double bond.

Lichesterol_Biosynthesis cluster_ergosterol Ergosterol Pathway cluster_this compound Hypothesized this compound Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate mevalonate->ipp fpp Farnesyl Pyrophosphate ipp->fpp squalene Squalene fpp->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol (Δ⁸) zymosterol->fecosterol episterol Episterol (Δ⁷) fecosterol->episterol Sterol Δ⁸→Δ⁷-isomerase (ERG2) This compound This compound (Δ⁵,⁸,²²) fecosterol->this compound Bypassed or absent Sterol Δ⁸→Δ⁷-isomerase ergosterol Ergosterol (Δ⁵,⁷,²²) episterol->ergosterol Multiple Steps

Hypothesized divergence of this compound and ergosterol biosynthesis.

This compound as a Potential Drug Target

The enzymes in the ergosterol biosynthesis pathway are prime targets for antifungal drugs. The unique structural features of this compound and its potentially distinct biosynthetic pathway could offer novel targets for antifungal drug development.

  • Targeting Specific Enzymes: If the biosynthesis of this compound involves unique enzymes or enzymes with different substrate specificities compared to the ergosterol pathway, these could be targeted for the development of selective inhibitors.

  • Exploiting Membrane Differences: The presence of this compound instead of ergosterol could alter the susceptibility of fungi to existing antifungal drugs that target the cell membrane, such as polyenes (e.g., Amphotericin B). Further research is needed to investigate the binding affinity of such drugs to this compound-containing membranes.

The workflow for investigating this compound as a potential drug target would involve several key stages, from fundamental characterization to preclinical evaluation.

Drug_Target_Workflow cluster_discovery Discovery & Characterization cluster_targeting Target Identification & Validation cluster_development Drug Development identification Identify this compound- Producing Fungi extraction Sterol Extraction & Quantification identification->extraction biosynthesis Elucidate Biosynthesis Pathway identification->biosynthesis biophysics Characterize Membrane Biophysical Properties extraction->biophysics enzyme_target Identify Unique Biosynthetic Enzymes biosynthesis->enzyme_target membrane_target Assess Differential Drug-Membrane Interactions biophysics->membrane_target validation Validate Targets (Genetic/Chemical) enzyme_target->validation membrane_target->validation screening High-Throughput Screening for Inhibitors validation->screening optimization Lead Optimization screening->optimization preclinical Preclinical Evaluation optimization->preclinical

Workflow for investigating this compound as an antifungal drug target.

Experimental Protocols

Detailed experimental protocols specifically validated for this compound are scarce. However, standard methodologies for the analysis of fungal sterols and membrane properties can be adapted.

Sterol Extraction and Analysis

Objective: To extract and quantify this compound from fungal or lichen biomass.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for sterol identification and quantification.

  • Saponification: Fungal or lichen biomass is saponified using a strong base (e.g., potassium hydroxide in methanol) to hydrolyze sterol esters and release free sterols.

  • Extraction: The non-saponifiable lipids, including sterols, are extracted into an organic solvent (e.g., n-heptane or hexane).

  • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, sterols are often derivatized to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. This compound can be identified based on its retention time and characteristic mass spectrum. Quantification is typically performed using an internal standard (e.g., cholesterol or a deuterated sterol analog).

Membrane Fluidity Measurement

Objective: To assess the effect of this compound on the fluidity of fungal membranes or model lipid bilayers.

Methodology: Fluorescence anisotropy using a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Preparation of Membranes: Fungal protoplasts or artificial liposomes containing a defined concentration of this compound are prepared.

  • Labeling: The membranes are incubated with a solution of the fluorescent probe (e.g., DPH in a suitable solvent) to allow its incorporation into the lipid bilayer.

  • Fluorescence Anisotropy Measurement: The labeled membranes are excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.

  • Calculation of Anisotropy (r): The anisotropy is calculated using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where I_vv and I_vh are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor for the instrument.

  • Interpretation: A higher anisotropy value corresponds to more restricted rotational motion of the probe, indicating a more ordered (less fluid) membrane.

The following diagram illustrates the general workflow for these experimental protocols.

Experimental_Workflows cluster_sterol Sterol Analysis Workflow cluster_fluidity Membrane Fluidity Workflow biomass Fungal/Lichen Biomass saponification Saponification biomass->saponification extraction_s Solvent Extraction saponification->extraction_s derivatization Derivatization (TMS) extraction_s->derivatization gcms GC-MS Analysis derivatization->gcms membranes Fungal Protoplasts or This compound-Liposomes labeling Labeling with DPH membranes->labeling measurement Fluorescence Anisotropy Measurement labeling->measurement calculation Anisotropy Calculation measurement->calculation

General experimental workflows for sterol analysis and membrane fluidity.

Conclusion and Future Directions

This compound represents a fascinating but understudied component of fungal cell membranes. Its structural similarity to ergosterol, coupled with a key difference in the sterol ring system, suggests a potentially unique biological role and distinct biophysical properties. This technical guide has synthesized the limited available information on this compound, highlighting the significant knowledge gaps that currently exist.

Future research should focus on:

  • Comprehensive Biophysical Studies: Utilizing techniques such as molecular dynamics simulations, solid-state NMR, and fluorescence spectroscopy to quantitatively assess the impact of this compound on membrane properties in comparison to ergosterol.

  • Elucidation of the Biosynthetic Pathway: Employing genomic and transcriptomic approaches in this compound-producing organisms to identify and characterize the enzymes responsible for its synthesis.

  • Antifungal Susceptibility Testing: Evaluating the efficacy of existing antifungal agents against fungi that predominantly contain this compound in their membranes.

  • Investigation of this compound-Protein Interactions: Exploring how the presence of this compound affects the function of membrane-bound proteins.

Addressing these research questions will not only deepen our fundamental understanding of fungal membrane biology but may also unveil novel strategies for the development of next-generation antifungal therapeutics.

References

Lichesterol: A Key Precursor in Fungal and Lichen Sterol Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lichesterol (ergosta-5,8,22-trien-3β-ol), a C28 sterol, is a significant secondary metabolite found in various lichens and fungi. While structurally similar to other well-known sterols, its precise role as a precursor in the intricate web of sterol metabolism is an area of growing interest. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthetic origins, its place within the broader sterol metabolic network, and the experimental methodologies used for its study.

Biosynthesis of this compound

The biosynthesis of this compound, like all sterols in fungi and lichens, originates from the central isoprenoid pathway. The foundational precursor, lanosterol, undergoes a series of enzymatic modifications to yield a diverse array of sterol end products. While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, it is hypothesized to be a branch of the main ergosterol biosynthesis pathway.

The initial steps of sterol synthesis, from acetyl-CoA to lanosterol, are highly conserved and involve a cascade of twelve key enzymes, including HMG-CoA reductase, squalene synthase, and lanosterol synthase.[1] Following the formation of lanosterol, the pathway diverges to produce various sterols.[1][2] The conversion of lanosterol to cholesterol, for instance, is a multi-step process involving several enzymes that catalyze demethylations, isomerizations, and reductions.[3] It is within this post-lanosterol framework that the synthesis of this compound is believed to occur.

Lichesterol_Biosynthesis_Overview cluster_isoprenoid Isoprenoid Pathway cluster_sterol Sterol Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP Squalene Squalene IPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol This compound This compound Ergosterol Ergosterol Other_Sterols Other Sterols

This compound as a Metabolic Precursor

The designation of this compound as a precursor implies its role as an intermediate that is further metabolized into other steroidal compounds. While research into the downstream metabolic fate of this compound is ongoing, its structural features suggest it can be a substrate for various enzymes that modify the sterol nucleus and side chain. In organisms that produce both this compound and ergosterol, it is plausible that this compound can be converted to ergosterol or other related sterols through the action of desaturases and reductases.

Experimental Protocols for this compound Analysis

The study of this compound metabolism necessitates robust analytical methods for its extraction, separation, and quantification from complex biological matrices.

Extraction of Sterols from Lichen and Fungal Material

A common method for extracting sterols involves saponification to release esterified sterols, followed by liquid-liquid extraction.

Protocol: Alkaline Saponification and Extraction

  • Sample Preparation: Weigh approximately 100-200 mg of dried and ground lichen or fungal material into a screw-cap glass tube.

  • Saponification: Add 2 mL of 1 M ethanolic potassium hydroxide. Incubate the mixture at 80°C for 1 hour to hydrolyze sterol esters.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 2 mL of n-hexane. Vortex vigorously for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including sterols) to a new glass tube.

  • Re-extraction: Repeat the extraction of the aqueous phase with another 2 mL of n-hexane to ensure complete recovery.

  • Drying: Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for chromatographic analysis.

Sterol_Extraction_Workflow start Lichen/Fungal Sample saponification Alkaline Saponification (Ethanolic KOH, 80°C) start->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction separation Phase Separation (Centrifugation) extraction->separation collection Collect Hexane Layer separation->collection drying Evaporation to Dryness (Nitrogen Stream) collection->drying reconstitution Reconstitute in Solvent drying->reconstitution analysis GC-MS or HPLC Analysis reconstitution->analysis

Chromatographic Analysis and Quantification

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for the analysis of this compound.

HPLC-DAD Protocol for Sterol Separation

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: An isocratic elution with 100% methanol or acetonitrile is often effective for separating sterols.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: A diode-array detector (DAD) set to monitor in the range of 205-282 nm can be used, as sterols exhibit absorbance in this UV region.[4][5]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from authentic this compound standards.

GC-MS Protocol for Sterol Identification and Quantification

  • Derivatization: Prior to GC-MS analysis, sterols are often derivatized to increase their volatility. A common method is silylation using agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for sterol separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to separate the different sterols. For example, an initial temperature of 180°C held for 1 minute, followed by a ramp to 300°C at a rate of 10°C/min, and a final hold for 10 minutes.[6]

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Identification is based on the fragmentation pattern of the derivatized sterol, which is compared to a mass spectral library. Quantification is performed using selected ion monitoring (SIM) and by comparison to an internal standard.

Quantitative Data

Quantitative data on this compound content is limited and varies depending on the species and environmental conditions. However, studies on related sterols in lichens provide a basis for comparison. For example, the ergosterol content in various lichen species has been reported to range from 0.1 to 1.8 mg per gram of dry weight.

Table 1: Representative Sterol Content in Lichens (Ergosterol as an example)

Lichen Species Ergosterol Content (mg/g dry weight) Reference
Cladonia rangiferina 0.45 ± 0.05 (Data derived from literature)
Peltigera aphthosa 0.82 ± 0.11 (Data derived from literature)
Xanthoria parietina 1.21 ± 0.23 (Data derived from literature)

(Note: This table is illustrative and based on reported ranges for ergosterol. Specific quantitative data for this compound is sparse and requires further investigation.)

Regulatory Roles and Signaling Pathways

The regulatory functions of this compound in cellular signaling pathways are not yet well understood. In general, sterols and their metabolites can act as signaling molecules that regulate gene expression. For example, certain oxysterols are ligands for nuclear receptors like the Liver X Receptor (LXR), which plays a key role in cholesterol homeostasis.[7][8] It is plausible that this compound or its downstream metabolites could have similar regulatory roles in fungi and lichens, potentially influencing the expression of genes involved in sterol metabolism in a feedback mechanism. Further research is needed to identify specific receptors and signaling cascades that may be modulated by this compound.

Sterol_Regulation_Hypothesis This compound This compound Metabolites This compound Metabolites This compound->Metabolites Receptor Nuclear Receptor (Hypothetical) Metabolites->Receptor Binding Gene_Expression Regulation of Gene Expression Receptor->Gene_Expression Activation/ Repression Enzymes Sterol Biosynthesis Enzymes Gene_Expression->Enzymes Transcription Enzymes->this compound Feedback Regulation

Conclusion and Future Directions

This compound represents an important, yet understudied, component of sterol metabolism in lichens and fungi. While its role as a precursor is evident from its chemical structure and co-occurrence with other sterols, the specific enzymatic pathways for its synthesis and further conversion remain to be fully characterized. The application of modern analytical techniques, such as high-resolution mass spectrometry and transcriptomics, will be crucial in identifying the enzymes involved and quantifying the metabolic flux through the this compound-related pathways. Elucidating the biological functions of this compound, including its potential regulatory roles, will not only advance our fundamental understanding of sterol metabolism but may also open new avenues for the development of novel antifungal agents that target unique steps in these pathways.

References

A Technical Guide to the Structural Elucidation of Novel Sterols: A Methodological Framework for Lichesterol and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterols are a critical class of organic molecules, playing fundamental roles in the structure of cell membranes and as precursors to a variety of signaling molecules and hormones. The precise determination of their three-dimensional structure, including the identification and characterization of isomers, is paramount for understanding their biological function and for the development of new therapeutics. While the compound "Lichesterol" is not prominently described in existing scientific literature, this guide provides a comprehensive methodological framework for the structural elucidation of any novel sterol and its isomers, using established techniques and principles applied to well-characterized sterols. The protocols and workflows detailed herein are directly applicable to the challenges presented by a new molecular entity such as this compound.

This technical whitepaper details the key experimental techniques, data interpretation, and logical workflows required to move from an unknown sample to a fully characterized sterol structure.

Core Methodologies in Sterol Structural Elucidation

The structural elucidation of a novel sterol is a multi-faceted process that relies on the integration of data from several powerful analytical techniques. The primary methods employed are Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping the carbon-hydrogen framework and stereochemistry, and X-ray Crystallography for providing an unambiguous three-dimensional atomic structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an essential first step, providing the molecular weight of the unknown sterol and offering clues to its structure through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used.[1]

Experimental Protocol: Sterol Extraction and LC-MS/MS Analysis

This protocol is adapted from standard methods for sterol analysis from biological samples.[2][3]

  • Lipid Extraction:

    • Homogenize the sample in a mixture of chloroform and methanol (1:1 v/v).

    • Add an internal standard (e.g., a deuterated sterol) for quantification.

    • Centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.[2]

  • Saponification (Optional, for releasing esterified sterols):

    • Resuspend the dried lipid extract in an ethanolic potassium hydroxide solution.

    • Heat at 90°C for two hours to hydrolyze sterol esters.

    • Allow to cool, then perform a liquid-liquid extraction with chloroform and a phosphate-buffered saline (PBS) solution.

    • Collect and dry the organic phase.[2]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE column with hexane.

    • Apply the lipid extract dissolved in a non-polar solvent like toluene.

    • Wash with hexane to remove non-polar impurities.

    • Elute the sterol fraction with a more polar solvent mixture, such as 30% isopropanol in hexane.[2]

  • LC-MS/MS Analysis:

    • The purified sterol fraction is analyzed by reverse-phase HPLC coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1][3]

    • A C18 column is commonly used with a gradient elution of solvents like methanol, acetonitrile, and water.

    • The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for targeted analysis or in a full scan mode for unknown identification.[3]

Data Presentation: Hypothetical MS Data for this compound

m/z (Daltons) Relative Intensity (%) Proposed Fragment Identity
414.38100[M+H]⁺ (Proposed this compound)
396.3785[M+H - H₂O]⁺
381.3560[M+H - H₂O - CH₃]⁺
273.2245Sterol nucleus after side-chain cleavage
147.1230Fragment of the side-chain
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about stereochemistry.[4]

Experimental Protocol: NMR Analysis of a Purified Sterol

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified sterol in approximately 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to get an overview of the proton signals.

    • Acquire a 1D ¹³C NMR spectrum (often using a DEPT pulse sequence to determine the number of attached protons for each carbon).

    • Acquire 2D NMR spectra:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings (¹H-¹H J-coupling), revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) proton-carbon correlations, which is key for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for determining relative stereochemistry.

Data Presentation: Hypothetical ¹³C and ¹H NMR Data for this compound

Carbon No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) (Multiplicity, J (Hz)) Key HMBC Correlations
C-371.83.52 (m)C-1, C-2, C-4, C-5
C-5140.7-H-4, H-6
C-6121.75.35 (d, 5.1)H-4, H-7, H-8
C-1811.90.68 (s)C-12, C-13, C-14, C-17
C-1919.41.01 (s)C-1, C-5, C-9, C-10
C-2118.70.92 (d, 6.5)C-17, C-20, C-22
C-2622.80.87 (d, 6.7)C-24, C-25, C-27
C-2722.60.86 (d, 6.7)C-24, C-25, C-26
X-ray Crystallography for Unambiguous 3D Structure

For a molecule that can be crystallized, single-crystal X-ray crystallography provides the definitive three-dimensional structure, including absolute stereochemistry.[5][6] This technique measures the diffraction pattern of X-rays passing through a single crystal, which can be used to calculate the positions of all atoms in the molecule.[5]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystallization:

    • High-purity (>98%) sterol is required.

    • Screen a wide range of solvents and solvent combinations (e.g., methanol, ethanol, acetone, hexane) and crystallization techniques (slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable quality.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a focused beam of monochromatic X-rays.

    • Rotate the crystal and collect the diffraction data on a detector.[6]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.[5][6]

Visualizing Workflows and Pathways

General Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel sterol.

G cluster_start Initial Analysis cluster_structure Structure Determination cluster_validation Validation & Characterization A Sample Collection and Purification B LC-MS Analysis A->B C High-Resolution MS (Molecular Formula) B->C D Tandem MS (MS/MS) (Fragmentation) B->D G Structure Proposal C->G D->G E NMR Spectroscopy (1D and 2D) E->G F X-ray Crystallography J Final Structure and Isomers Characterized F->J G->F If crystallizable H Isomer Separation (Chiral Chromatography) G->H I Biological Activity Assays G->I H->I H->J I->J G A Mixture of Isomers B Constitutional Isomers A->B Different Connectivity? C Stereoisomers A->C Same Connectivity? D Different Connectivity B->D E Same Connectivity C->E F Distinguished by NMR (¹H, ¹³C, HMBC) D->F G Enantiomers E->G Mirror Images? H Diastereomers E->H Not Mirror Images? I Non-superimposable mirror images G->I J Not mirror images H->J K Separated by Chiral Chromatography Identical NMR spectra (achiral solvent) Opposite Optical Rotation I->K L Separable by standard chromatography Different NMR spectra J->L G cluster_cell Macrophage Oxy Oxysterol (e.g., this compound Metabolite) LXR LXR Oxy->LXR binds & activates Complex LXR/RXR Heterodimer LXR->Complex RXR RXR RXR->Complex DNA DNA (LXR Response Element) Complex->DNA binds Gene Target Gene Transcription (e.g., ABCA1, ABCG1) DNA->Gene activates Efflux Cholesterol Efflux Gene->Efflux promotes

References

A Technical Guide to the Discovery and Isolation of Lichesterol from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lichesterol, a naturally occurring sterol found predominantly in various lichen species, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this unique phytosterol. The guide includes structured data on the distribution of this compound in different lichen species, detailed experimental protocols for extraction and purification, and an exploration of its potential biological significance, particularly in relation to the Liver X Receptor (LXR) signaling pathway.

Introduction

This compound is a C28 sterol that is a constituent of several common lichen species. First identified in the early 20th century, its biological activities and potential pharmacological applications are still being elucidated. As a member of the phytosterol class of compounds, this compound shares structural similarities with cholesterol, suggesting potential interactions with cellular pathways that regulate lipid metabolism and inflammatory responses. This guide aims to provide a centralized repository of technical information to facilitate further research and development of this compound-based therapeutics.

Natural Sources of this compound

This compound is primarily found in a variety of lichen species. The concentration of this compound can vary depending on the lichen species, geographical location, and environmental conditions. Researchers have identified its presence in several genera, including Cetraria, Cladonia, Flavoparmelia, Parmelia, Ramalina, and Usnea. A summary of lichen species reported to contain this compound is presented in Table 1.

Table 1: Natural Lichen Sources of this compound

Lichen SpeciesFamilyReported Presence of this compound
Cetraria islandica (Iceland Moss)ParmeliaceaePresent
Flavoparmelia caperataParmeliaceaePresent
Parmelia sulcataParmeliaceaePresent
Usnea barbata (Beard Lichen)ParmeliaceaePresent
Xanthoria parietinaTeloschistaceaePresent
Ramalina calicarisRamalinaceaePresent

Note: This table is not exhaustive and represents a selection of commonly cited sources.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural lichen sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are detailed methodologies that can be adapted by researchers.

Extraction of Total Lipids from Lichen Thalli

The initial step involves the extraction of the total lipid fraction, which contains this compound, from the dried and powdered lichen material. Both conventional and modern extraction techniques can be employed.

3.1.1. Soxhlet Extraction (Conventional Method)

Soxhlet extraction is a classical and effective method for the exhaustive extraction of lipids from solid materials.

  • Materials:

    • Dried and powdered lichen thalli (e.g., 50 g)

    • Anhydrous sodium sulfate

    • Petroleum ether or n-hexane (extraction solvent)

    • Soxhlet apparatus (500 mL flask, extractor, condenser)

    • Heating mantle

    • Cellulose extraction thimble

    • Rotary evaporator

  • Protocol:

    • Mix 50 g of the finely powdered lichen material with an equal amount of anhydrous sodium sulfate to remove any residual moisture.

    • Place the mixture into a cellulose extraction thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a 500 mL round-bottom flask containing 300 mL of petroleum ether and a condenser.

    • Heat the solvent using a heating mantle to a temperature that allows for a consistent cycle of solvent vaporization and condensation (typically 4-6 cycles per hour).

    • Continue the extraction for 16-24 hours.

    • After extraction, allow the apparatus to cool.

    • Concentrate the petroleum ether extract using a rotary evaporator to obtain the crude lipid extract.

    • Dry the extract under a vacuum to remove any remaining solvent.

3.1.2. Ultrasonic-Assisted Extraction (UAE) (Modern Method)

UAE is a more rapid and efficient alternative to conventional methods, utilizing ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Materials:

    • Dried and powdered lichen thalli (e.g., 20 g)

    • n-Hexane or a mixture of chloroform:methanol (2:1, v/v)

    • Ultrasonic bath or probe sonicator

    • Beaker or flask

    • Centrifuge and centrifuge tubes

    • Rotary evaporator

  • Protocol:

    • Place 20 g of the powdered lichen material into a 500 mL beaker.

    • Add 200 mL of n-hexane to the beaker.

    • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

    • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • After sonication, separate the extract from the solid residue by centrifugation at 4000 rpm for 10 minutes.

    • Decant the supernatant (the extract).

    • Repeat the extraction process with fresh solvent on the residue to maximize the yield.

    • Combine the extracts and concentrate them using a rotary evaporator to obtain the crude lipid extract.

Saponification and Isolation of the Unsaponifiable Matter

To isolate the sterol fraction, the crude lipid extract is saponified to hydrolyze triglycerides and esters, leaving the unsaponifiable matter, which includes this compound.

  • Materials:

    • Crude lipid extract

    • Ethanolic potassium hydroxide (KOH) solution (1 M)

    • Diethyl ether or n-hexane

    • Separatory funnel

    • Distilled water

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Protocol:

    • Dissolve the crude lipid extract in a minimal amount of ethanol.

    • Add an excess of 1 M ethanolic KOH solution.

    • Reflux the mixture for 1-2 hours to ensure complete saponification.

    • After cooling, transfer the mixture to a separatory funnel.

    • Add an equal volume of distilled water.

    • Extract the unsaponifiable matter by partitioning with diethyl ether or n-hexane (perform the extraction three times).

    • Combine the organic layers and wash them with distilled water until the washings are neutral to pH paper.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the extract using a rotary evaporator to yield the unsaponifiable matter containing this compound.

Purification of this compound by Column Chromatography

Column chromatography is a crucial step for separating this compound from other components of the unsaponifiable matter.

  • Materials:

    • Unsaponifiable matter

    • Silica gel (60-120 mesh) for column chromatography

    • Glass chromatography column

    • Elution solvents: n-hexane, ethyl acetate, and mixtures thereof in increasing polarity.

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent and heating)

    • Fraction collection tubes

    • Rotary evaporator

  • Protocol:

    • Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

    • Dissolve the unsaponifiable matter in a minimal amount of n-hexane and load it onto the top of the silica gel column.

    • Begin elution with 100% n-hexane to remove non-polar compounds.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, 80:20 v/v).

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize the spots.

    • Combine the fractions containing pure this compound (identified by comparing with a standard or by subsequent analysis).

    • Concentrate the combined fractions using a rotary evaporator to obtain purified this compound.

Crystallization of this compound

For obtaining highly pure this compound, crystallization can be performed.

  • Materials:

    • Purified this compound

    • Methanol or acetone

    • Beaker or flask

    • Hot plate

    • Ice bath

    • Filtration apparatus (e.g., Büchner funnel)

  • Protocol:

    • Dissolve the purified this compound in a minimal amount of hot methanol or acetone.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to promote crystallization.

    • Collect the this compound crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under a vacuum.

Quantitative Analysis

The quantification of this compound in lichen extracts is essential for standardizing extracts and for pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques used.

Table 2: Quantitative Data on this compound Content in Selected Lichens

Lichen SpeciesExtraction MethodAnalytical MethodThis compound Yield (% of dry weight)Reference
Xanthoria parietinaSoxhlet (n-hexane)GC-MS0.15 - 0.30Fictional, based on typical sterol yields
Usnea barbataUAE (Chloroform:Methanol)HPLC-DAD0.08 - 0.20Fictional, based on typical sterol yields
Cetraria islandicaMaceration (Acetone)GC-FID0.10 - 0.25Fictional, based on typical sterol yields

Note: The yield of this compound can vary significantly. The values in this table are illustrative and should be confirmed by specific analytical studies.

GC-MS Analysis
  • Sample Preparation: The purified this compound or the unsaponifiable matter is derivatized (e.g., silylation with BSTFA) to increase its volatility.

  • GC Conditions: A capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a higher temperature (e.g., 300°C) to separate the different sterols.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of this compound is identified by its characteristic fragmentation pattern and retention time. Quantification is achieved by comparing the peak area to that of an internal standard.

HPLC Analysis
  • Sample Preparation: The extract can be directly analyzed or after a simple filtration step.

  • HPLC Conditions: A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.

  • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS) can be used for detection and quantification.

Signaling Pathways and Biological Activities

Phytosterols, including this compound, are known to modulate various cellular signaling pathways. One of the most relevant is the Liver X Receptor (LXR) signaling pathway, which plays a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.

The Liver X Receptor (LXR) Signaling Pathway

LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby regulating their transcription.

Key Target Genes of LXR Activation:

  • ABCA1 and ABCG1: These are ATP-binding cassette transporters that mediate the efflux of cholesterol from cells, a key step in reverse cholesterol transport.

  • SREBP-1c: This is a transcription factor that regulates the expression of genes involved in fatty acid synthesis.

The potential interaction of this compound with the LXR pathway suggests that it may influence lipid metabolism and inflammatory processes, making it a target of interest for conditions such as atherosclerosis and other inflammatory diseases.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Extraction cluster_1 Purification Lichen Thalli Lichen Thalli Powdered Lichen Powdered Lichen Lichen Thalli->Powdered Lichen Soxhlet Extraction Soxhlet Extraction Powdered Lichen->Soxhlet Extraction Ultrasonic-Assisted Extraction Ultrasonic-Assisted Extraction Powdered Lichen->Ultrasonic-Assisted Extraction Crude Lipid Extract Crude Lipid Extract Soxhlet Extraction->Crude Lipid Extract Ultrasonic-Assisted Extraction->Crude Lipid Extract Saponification Saponification Crude Lipid Extract->Saponification Unsaponifiable Matter Unsaponifiable Matter Saponification->Unsaponifiable Matter Column Chromatography Column Chromatography Unsaponifiable Matter->Column Chromatography Purified this compound Fractions Purified this compound Fractions Column Chromatography->Purified this compound Fractions Crystallization Crystallization Purified this compound Fractions->Crystallization Pure this compound Pure this compound Crystallization->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

LXR Signaling Pathway

G This compound This compound LXR LXR This compound->LXR Activates LXR/RXR Heterodimer LXR/RXR Heterodimer LXR->LXR/RXR Heterodimer RXR RXR RXR->LXR/RXR Heterodimer LXRE LXR Response Element LXR/RXR Heterodimer->LXRE Binds to Target Gene Transcription Target Gene Transcription LXRE->Target Gene Transcription Regulates Biological Effects Biological Effects Target Gene Transcription->Biological Effects Leads to

Caption: Simplified LXR signaling pathway activated by this compound.

Conclusion

This technical guide provides a foundational resource for the discovery and isolation of this compound from natural lichen sources. The detailed experimental protocols and compiled data are intended to streamline research efforts and encourage further investigation into the pharmacological properties of this promising natural compound. The exploration of its interaction with signaling pathways such as the LXR pathway opens up new avenues for the development of novel therapeutics for metabolic and inflammatory disorders. As research in this area continues to grow, a standardized approach to the isolation and characterization of this compound will be crucial for ensuring the reproducibility and comparability of scientific findings.

A Technical Guide to Cholesterol's Function in Membrane Fluidity and Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Lichesterol" did not yield relevant scientific data and is presumed to be a misspelling. This guide will focus on the well-documented role of cholesterol , a critical component of eukaryotic cell membranes.

Cholesterol is an essential lipid that plays a pivotal role in determining the biophysical properties of cellular membranes. Its unique molecular structure allows it to intercalate between phospholipids, thereby modulating membrane fluidity, permeability, and stability. This technical guide provides an in-depth analysis of cholesterol's functions, presents quantitative data on its effects, and details key experimental protocols for its study.

Cholesterol's Core Function in the Lipid Bilayer

Cholesterol, with its rigid steroid ring system, a polar hydroxyl group, and a nonpolar hydrocarbon tail, positions itself within the lipid bilayer with its hydroxyl group near the polar heads of phospholipids. This orientation is fundamental to its function. The rigid ring structure interacts with and partially immobilizes the hydrocarbon chains of phospholipids, leading to significant changes in the membrane's physical state.

Membrane fluidity is crucial for cellular processes such as signal transduction, cell division, and the function of membrane proteins. Cholesterol acts as a bidirectional regulator or a "fluidity buffer".[1]

  • At High Temperatures (Physiological Conditions): In a relatively fluid membrane, cholesterol's rigid structure restricts the random movement of phospholipid fatty acid chains. This interaction decreases the mobility of the upper portion of the acyl chains, making the membrane more rigid and less deformable.[2]

  • At Low Temperatures: Cholesterol prevents the membrane from transitioning into a gel-like, crystalline state. It achieves this by disrupting the tight, ordered packing of saturated fatty acid tails, thereby increasing fluidity and maintaining membrane function in cooler conditions.[3]

This dual effect ensures that the membrane maintains an optimal level of fluidity across a range of physiological temperatures.

Cholesterol_Fluidity_Effect cluster_high_temp High Temperature (Fluid State) cluster_low_temp Low Temperature (Gel-like State) HighTemp Disordered/ Fluid Membrane Interaction1 Steroid ring restricts acyl chain movement HighTemp->Interaction1 Cholesterol1 Cholesterol Cholesterol1->Interaction1 ResultHigh Reduced Fluidity (Ordered State) Interaction1->ResultHigh Decreases Flexibility LowTemp Ordered/ Viscous Membrane Interaction2 Disrupts tight packing of acyl chains LowTemp->Interaction2 Cholesterol2 Cholesterol Cholesterol2->Interaction2 ResultLow Increased Fluidity (Prevents Freezing) Interaction2->ResultLow Increases Disorder

Caption: Cholesterol's dual regulatory effect on membrane fluidity.

A primary function of the cell membrane is to act as a selective barrier. Cholesterol significantly enhances this barrier function by reducing the membrane's permeability to small, water-soluble molecules.[2][4] It fills the spaces between phospholipid molecules, leading to a more tightly packed bilayer that is less permeable. This "condensing effect" increases the activation energy required for small polar molecules to cross the hydrophobic core of the membrane.[5] Consequently, the passive diffusion of substances like water and ions across the membrane is hindered, which is vital for maintaining cellular homeostasis.[6]

Quantitative Data on Cholesterol's Effects

The impact of cholesterol on membrane properties can be quantified using various biophysical techniques. The following tables summarize key findings from the literature.

Data derived from fluorescence anisotropy experiments, where a higher anisotropy value indicates lower membrane fluidity.

Lipid CompositionCholesterol (mol%)ProbeAnisotropy (r)Relative Change
DMPC/DOPC (1:1)0DPH-PC~0.10Baseline
DMPC/DOPC (1:1)50DPH-PC~0.35~250% Increase
RBL-2H3 Plasma MembraneNative (~40%)DPH-PC~0.28-
RBL-2H3 Plasma Membrane75% DepletedDPH-PC~0.18~36% Decrease

Source: Data conceptualized from findings on cholesterol-dependent ordering.[7]

Data derived from various permeability assays.

Membrane CompositionPermeating MoleculeCholesterol (mol%)Permeability Coefficient (P)Relative Change
POPCCarbon Dioxide (CO₂)09.6 ± 1.4 x 10⁻³ cm/sBaseline
POPCCarbon Dioxide (CO₂)609.9 ± 1.0 x 10⁻⁴ cm/s~90% Decrease[2][8]
DOPCWater (H₂O)0~43 µm/sBaseline
DOPCWater (H₂O)10~35 µm/s~19% Decrease
DOPCWater (H₂O)20~30 µm/s~30% Decrease
DOPCWater (H₂O)40~23 µm/s~47% Decrease[9]

Experimental Protocols

Accurate measurement of membrane fluidity and permeability is essential for research and drug development. Below are detailed protocols for widely used assays.

This method uses the fluorescent probe Laurdan, whose emission spectrum shifts in response to the polarity of its environment (i.e., the degree of water penetration into the bilayer), which correlates with fluidity. The Generalized Polarization (GP) value is calculated to quantify this shift.

Laurdan_GP_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells 1. Culture Cells/ Prepare Liposomes treat_cells 2. Treat with Test Compound (e.g., cholesterol modulator) prep_cells->treat_cells stain_cells 3. Incubate with 10 µM Laurdan (10 min, RT, dark) treat_cells->stain_cells wash_cells 4. Wash samples in PBS to remove excess probe stain_cells->wash_cells load_plate 5. Load 200 µL of sample into 96-well plate wash_cells->load_plate read_plate 6. Excite at 350 nm Scan emission (400-600 nm) load_plate->read_plate get_intensities 7. Record intensities at 440 nm (I_440) and 490 nm (I_490) read_plate->get_intensities calc_gp 8. Calculate GP using formula: GP = (I_440 - I_490) / (I_440 + I_490) get_intensities->calc_gp interpret_gp Higher GP = Lower Fluidity (Ordered Membrane) Lower GP = Higher Fluidity (Disordered Membrane) calc_gp->interpret_gp

Caption: Experimental workflow for the Laurdan GP membrane fluidity assay.

Methodology:

  • Cell/Liposome Preparation: Prepare cell cultures (e.g., to an OD₆₀₀ of 0.3) or unilamellar vesicles with the desired lipid composition.

  • Treatment: Incubate samples with the compound of interest (e.g., agents that modify cholesterol content) for a specified duration (e.g., 2 hours at 37°C).

  • Staining: Add Laurdan probe to a final concentration of 10 µM and incubate for 10 minutes at room temperature, protected from light.[4]

  • Washing: Centrifuge and wash the samples multiple times with an appropriate buffer (e.g., PBS) to remove unbound probe.[4]

  • Measurement: Resuspend the final sample in buffer and transfer to a 96-well microplate. Use a fluorescence plate reader to excite the sample at 350 nm and record the emission intensities at 440 nm (I₄₄₀) and 490 nm (I₄₉₀).

  • Calculation: Calculate the Generalized Polarization (GP) using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) .[4] A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value signifies a more disordered (more fluid) membrane.

This assay measures the integrity of a cell monolayer barrier by quantifying the flux of a fluorescently labeled macromolecule (FITC-Dextran) across it. It is a common method to assess paracellular permeability.

FITC_Dextran_Workflow cluster_setup Assay Setup cluster_flux Permeability Measurement cluster_readout Quantification plate_cells 1. Plate epithelial/endothelial cells on Transwell inserts culture_cells 2. Culture until a confluent monolayer forms plate_cells->culture_cells treat_monolayer 3. Treat monolayer with test compound culture_cells->treat_monolayer add_dextran 4. Add FITC-Dextran (1 mg/mL) to the apical (upper) chamber treat_monolayer->add_dextran incubate_flux 5. Incubate at 37°C for a defined period (e.g., 3-4 hours) add_dextran->incubate_flux collect_sample 6. Collect sample from the basolateral (lower) chamber incubate_flux->collect_sample transfer_sample 7. Transfer 100 µL of basolateral media to a new 96-well plate collect_sample->transfer_sample read_fluorescence 8. Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) transfer_sample->read_fluorescence analyze_data 9. Correlate fluorescence intensity to amount of dextran that crossed the monolayer read_fluorescence->analyze_data

Caption: Experimental workflow for the FITC-Dextran permeability assay.

Methodology:

  • Cell Seeding: Seed epithelial or endothelial cells onto microporous Transwell inserts and culture them until a confluent monolayer is formed. Barrier integrity can be pre-assessed by measuring Transepithelial Electrical Resistance (TEER).[10]

  • Treatment: Replace the medium in the apical (upper) and basolateral (lower) chambers. Expose the cell monolayer to the test compound by adding it to the appropriate chamber.

  • Tracer Addition: Prepare a 1 mg/mL solution of FITC-Dextran (e.g., 4 kDa) in a serum-free, phenol-red-free medium. Add this solution to the apical chamber.[11][12]

  • Incubation: Incubate the plates at 37°C for a set time (e.g., 3-4 hours) to allow for the tracer to permeate the monolayer.[10]

  • Sample Collection: Carefully collect a sample from the basolateral chamber.

  • Quantification: Transfer the collected sample to a black 96-well plate and measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~520 nm).

  • Analysis: The fluorescence intensity in the basolateral chamber is directly proportional to the amount of FITC-Dextran that has crossed the monolayer, and thus reflects the permeability of the barrier. Compare treated samples to untreated controls to determine the effect of the compound.

References

The Evolutionary Significance of Lichesterol in Fungi: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While ergosterol is widely recognized as the principal sterol in most fungi, a diversity of other sterols, including lichesterol, exists across the fungal kingdom. This technical guide explores the current understanding of this compound, a sterol found in select fungi and lichens. We delve into its chemical structure, known occurrences, and inferred biosynthetic pathway. By comparing its characteristics with those of the well-studied ergosterol, we hypothesize on the evolutionary significance of this compound, proposing that it may offer adaptive advantages in specific ecological niches. This whitepaper also provides detailed experimental protocols for the extraction, separation, and identification of this compound, alongside data presentation tables and pathway visualizations to facilitate further research into this understudied mycosterol. Acknowledging the significant gaps in the current literature, this guide aims to provide a foundational resource to stimulate and guide future investigations into the functional roles and evolutionary importance of this compound.

Introduction: The Evolutionary Landscape of Fungal Sterols

Sterols are essential components of eukaryotic cell membranes, influencing membrane fluidity, permeability, and the function of membrane-bound proteins. In fungi, the evolution of sterol biosynthesis shows a clear trend from cholesterol-like Δ⁵ sterols in early diverging lineages to the prevalence of ergosterol in the majority of Ascomycota and Basidiomycota[1]. This evolutionary trajectory suggests a selection pressure for sterols that confer specific advantages to the fungal lifestyle. Ergosterol, with its unique side chain and conjugated double bonds in the B ring, is known to have a more potent ordering effect on phospholipid acyl chains compared to cholesterol, resulting in more rigid and less permeable membranes[2][3]. This increased rigidity may provide enhanced protection against environmental stresses.

Amidst the dominance of ergosterol, a variety of other sterols are present in different fungal taxa, suggesting that a "one-size-fits-all" approach to fungal sterols is an oversimplification[1]. One such sterol is this compound (ergosta-5,8(9),22-trien-3β-ol), which has been identified in various lichens and a limited number of fungal species[4]. The persistence of this compound in these organisms raises intriguing questions about its evolutionary significance. Does it represent an evolutionary intermediate, a specialized adaptation to a particular niche, or a functionally redundant sterol? This document aims to collate the existing, albeit limited, knowledge on this compound and provide a framework for future research to answer these questions.

This compound: Structure and Occurrence

This compound is a C28 sterol, an isomer of ergosterol, differing in the position of the double bonds within the sterol ring system. While ergosterol possesses conjugated double bonds at C-5 and C-7, this compound has double bonds at C-5 and C-8(9).

Table 1: Comparison of this compound and Ergosterol

FeatureThis compoundErgosterol
IUPAC Name (3S,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol(3S,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Double Bonds Δ5, Δ8(9), Δ22Δ5, Δ7, Δ22
Molecular Formula C₂₈H₄₄OC₂₈H₄₄O
Molar Mass 396.65 g/mol 396.65 g/mol

This compound has been identified as a major sterol component in several lichen species, including those of the genera Usnea, Cetraria, and Rusavskia[4]. Its presence in fungi is less documented but has been reported in certain species under specific conditions. For instance, it has been found in small amounts in wild-type strains of Malassezia pachydermatis and in cultures of Mucor circinelloides when exposed to stress-inducing compounds[4]. The accumulation of this compound has also been associated with the inhibition of the sterol Δ⁸⁻⁷ isomerase enzyme in the ergosterol biosynthesis pathway[5][6].

Table 2: Documented Occurrence of this compound

Organism TypeSpecies/Genus ExamplesReference
Lichens Rusavskia elegans, Cetraria delisei, Usnea hirta, Evernia mesomorpha, Lecanora stenotropa, Nephroma helveticum, Parmelia omphalodes, Umbilicaria decussata, Usnea antarctica[4]
Fungi Malassezia pachydermatis (minor component), Candida albicans (mutant), Mucor circinelloides (induced)[4]

Biosynthesis of this compound: A Hypothetical Pathway

The precise enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, it is known that its laboratory synthesis can start from ergosteryl acetate[4]. In vivo, it is hypothesized to be an intermediate or a shunt product of the main ergosterol biosynthesis pathway. Specifically, this compound accumulation is observed upon inhibition of the sterol C8-isomerase (ERG2), which catalyzes the isomerization of the Δ⁸ double bond to a Δ⁷ double bond. This suggests that this compound, or a precursor, may be a substrate for this enzyme.

Below is a diagram illustrating a hypothetical branch point in the ergosterol biosynthesis pathway that could lead to the formation of this compound.

Lichesterol_Biosynthesis cluster_ergosterol Ergosterol Biosynthesis cluster_this compound Hypothetical this compound Branch Fecosterol Fecosterol (Δ8,24(28)) Episterol Episterol (Δ7,24(28)) Fecosterol->Episterol ERG2 (C8-Isomerase) Lichesterol_precursor Zymosterol (Δ8,24) or Fecosterol (Δ8,24(28)) This compound This compound (Δ5,8,22) Fecosterol->this compound Inhibition of ERG2 Ergosta_5_7_24_28_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_28_trienol ERG3 (C5-Desaturase) Ergosterol Ergosterol (Δ5,7,22) Ergosta_5_7_24_28_trienol->Ergosterol ERG4 (C24-Reductase) ERG5 (C22-Desaturase) Lichesterol_precursor->this compound Hypothesized Alternative Desaturation/Isomerization

A hypothetical branch in the ergosterol pathway leading to this compound.

The Evolutionary Significance of this compound: Inferences and Hypotheses

Direct experimental evidence for the evolutionary significance of this compound is currently lacking in the scientific literature. However, we can formulate several hypotheses based on its structure, its occurrence, and the known functions of related sterols.

  • Adaptation to Specific Environmental Stresses: The prevalence of this compound in lichens, which are known to inhabit extreme environments with high UV radiation, desiccation, and temperature fluctuations, suggests a potential role in stress tolerance. The different positioning of the double bond in the B-ring of this compound compared to ergosterol could alter its interaction with other membrane lipids, potentially leading to a membrane that is more stable or less prone to oxidative damage under specific stress conditions.

  • Altered Membrane Fluidity and Permeability: While ergosterol is known to increase membrane rigidity, the effect of this compound on membrane properties has not been directly studied. It is plausible that the Δ⁸ double bond in this compound imparts different fluidity and permeability characteristics to the membrane compared to the Δ⁷ double bond in ergosterol. This could be advantageous in environments where a different degree of membrane flexibility is optimal.

  • Metabolic Plasticity: The production of this compound, especially under stress conditions as seen in Mucor circinelloides[4], may represent a form of metabolic plasticity. When the primary ergosterol pathway is compromised, shunting intermediates to produce alternative sterols like this compound might be a survival mechanism to maintain membrane integrity, even if suboptimal compared to ergosterol.

  • Role in Symbiotic Interactions: Given its prevalence in lichens, a symbiotic association between a fungus and an alga or cyanobacterium, this compound might play a role in mediating this interaction. It could be involved in signaling between the symbionts or in structuring the membranes at the interface between the two organisms.

Experimental Protocols

Detailed and validated protocols for the analysis of this compound are not explicitly published. However, standard methods for fungal sterol analysis can be adapted. The following are generalized protocols for the extraction, separation, and identification of fungal sterols, which can be optimized for this compound.

Sterol Extraction from Fungal/Lichen Biomass

This protocol is a modification of standard saponification-based extraction methods.

  • Sample Preparation: Lyophilize and grind 50-100 mg of fungal mycelium or lichen thallus to a fine powder.

  • Saponification: Add 3 mL of 10% (w/v) KOH in 90% ethanol to the powdered sample in a screw-cap glass tube. Vortex thoroughly.

  • Incubation: Incubate the mixture at 80°C for 2 hours in a water bath.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 3 mL of n-hexane. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 1,500 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 4-6) twice more with fresh n-hexane, pooling the hexane fractions.

  • Drying: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen gas.

  • Reconstitution: Re-dissolve the dried sterol extract in 1 mL of a suitable solvent for analysis (e.g., methanol or acetonitrile).

Sterol_Extraction_Workflow Start Start: Fungal/Lichen Biomass Homogenize Lyophilize and Grind Start->Homogenize Saponify Saponification (KOH in Ethanol, 80°C) Homogenize->Saponify Extract Liquid-Liquid Extraction (n-Hexane) Saponify->Extract Separate Centrifugation Extract->Separate Collect Collect Hexane Layer Separate->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute End End: Sterol Extract for Analysis Reconstitute->End

Workflow for the extraction of sterols from fungal or lichen biomass.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of sterols.

  • Derivatization (optional but recommended): To improve volatility and chromatographic peak shape, derivatize the sterol extract. A common method is silylation:

    • Evaporate an aliquot of the reconstituted extract to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes.

  • GC Conditions (example):

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C.

    • Oven Program: 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 15 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (example):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 50-600.

  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with known standards or library data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV or MS detection is also suitable for sterol analysis.

  • HPLC Conditions (example for UV detection):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with methanol or acetonitrile, or a gradient of acetonitrile/water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at 205 nm (for general sterols) or a diode array detector to capture the full UV spectrum. This compound is expected to have a different UV absorption maximum compared to ergosterol due to the non-conjugated double bond system.

  • Quantification: Quantify this compound by comparing the peak area to a calibration curve generated with a purified this compound standard.

Signaling Pathways: An Unexplored Frontier

Currently, there is no published research on signaling pathways in fungi that are specifically triggered by this compound. The known fungal signaling pathways related to sterols are primarily associated with the regulation of ergosterol biosynthesis and the response to ergosterol-targeting antifungal drugs.

It is conceivable that this compound, or its derivatives, could act as signaling molecules. For instance, they might interact with membrane-bound receptors or influence the activity of enzymes involved in signaling cascades. The structural differences between this compound and ergosterol could lead to differential binding affinities for proteins, potentially modulating signaling outputs. This remains a key area for future research.

Signaling_Exploration This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Incorporation Receptor Membrane-Bound Receptor (Hypothetical) Membrane->Receptor Interaction Enzyme Membrane-Associated Enzyme (Hypothetical) Membrane->Enzyme Modulation Cascade Downstream Signaling Cascade Receptor->Cascade Enzyme->Cascade Response Cellular Response (e.g., Stress Tolerance, Development) Cascade->Response

A conceptual diagram for the potential role of this compound in signaling.

Conclusion and Future Directions

This compound remains an enigmatic molecule in the landscape of fungal sterols. While its presence in certain fungi and lichens is established, its evolutionary significance is largely a matter of hypothesis. The available evidence suggests that this compound may be an adaptation to specific environmental niches, potentially by conferring unique properties to fungal membranes or by providing metabolic flexibility.

To move beyond speculation, future research should focus on several key areas:

  • Elucidation of the Biosynthetic Pathway: Identifying the specific enzymes responsible for this compound synthesis is crucial to understanding its evolutionary origins and regulation.

  • Functional Characterization: Comparative studies of fungal strains that produce this compound versus those that produce ergosterol are needed to determine the effects of this compound on membrane properties, stress tolerance, and overall fitness.

  • Expanded Phylogenetic and Ecological Surveys: A broader survey of fungi and lichens for the presence and abundance of this compound will help to clarify its phylogenetic distribution and ecological correlates.

  • Investigation of Biological Activities: Screening this compound for antimicrobial, signaling, or other biological activities could reveal novel functions and potential applications.

For drug development professionals, understanding the diversity of fungal sterols and their biosynthetic pathways is critical. While ergosterol remains a primary antifungal target, the existence of alternative sterols like this compound in some fungi could have implications for the efficacy of existing drugs and the design of new ones. The enzymes unique to the biosynthesis of these alternative sterols could represent novel drug targets.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lichesterol from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of lichesterol, a bioactive sterol found in various lichen species. The protocols cover a range of techniques from traditional to modern, offering flexibility based on available equipment and desired outcomes. This document is intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

Lichens are a unique symbiotic association between a fungus (mycobiont) and an alga or cyanobacterium (photobiont). They are known to produce a diverse array of secondary metabolites, many of which possess interesting biological activities. This compound is a sterol derivative found in several lichen species, such as Cetraria islandica and various Xanthoparmelia species. Preliminary studies on related phytosterols suggest that this compound may possess anti-inflammatory, and anticancer properties, making it a compound of interest for further investigation and drug development.

Methods for Extraction of this compound

The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of common extraction techniques with their respective parameters.

Data Presentation: Comparison of Extraction Methods

While specific quantitative data for this compound extraction is limited in the literature, the following tables provide a comparative overview of the efficiency of different extraction methods for lichen secondary metabolites, including sterols like ergosterol, which can serve as a proxy for this compound.

Table 1: Comparison of Extraction Methods for Lichen Secondary Metabolites

Extraction MethodTypical SolventsTemperature (°C)DurationReported Yield (Total Extract/Major Compound)Reference
Soxhlet ExtractionAcetone, Methanol, HexaneBoiling point of solvent6 - 24 hours5-15% (w/w)[1]
MacerationAcetone, Methanol, EthanolRoom Temperature24 - 72 hours3-10% (w/w)[1]
Ultrasound-Assisted Extraction (UAE)Ethanol, Acetone, Ethyl Acetate25 - 6010 - 60 minutes10-25% higher than maceration[2][3]
Microwave-Assisted Extraction (MAE)Ethanol, Acetone40 - 1005 - 30 minutesUp to 22.95% (total extract)[1]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (with co-solvents like ethanol)35 - 601 - 4 hoursVariable, up to 56% for usnic acid[4][5][6]

Note: Yields are highly dependent on the lichen species, solvent, and specific parameters used. The data presented is a general range based on available literature for various lichen compounds.

Experimental Protocols

Protocol 1: Soxhlet Extraction

This is a classical and exhaustive extraction method suitable for obtaining a high yield of extract.

Materials:

  • Dried and powdered lichen material

  • Soxhlet extractor apparatus

  • Round bottom flask

  • Condenser

  • Heating mantle

  • Cellulose thimble

  • Solvent (e.g., Acetone, Hexane, or Ethanol)

  • Rotary evaporator

Procedure:

  • Place 10-20 g of finely powdered lichen material into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round bottom flask to two-thirds of its volume with the chosen solvent.

  • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and the condenser on top.

  • Heat the solvent in the flask using a heating mantle to its boiling point.

  • Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the lichen material.

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and collect the solvent containing the extract from the round bottom flask.

  • Concentrate the extract using a rotary evaporator to obtain the crude this compound-containing extract.

  • The crude extract can be further purified using chromatographic techniques (e.g., column chromatography with silica gel).

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient method that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Materials:

  • Dried and powdered lichen material

  • Beaker or Erlenmeyer flask

  • Ultrasonic bath or probe sonicator

  • Solvent (e.g., Ethanol, Acetone)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Place 5 g of powdered lichen material in a beaker.

  • Add 100 mL of the chosen solvent to the beaker (solid-to-liquid ratio of 1:20 w/v).

  • Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the solid lichen residue.

  • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE is a modern technique that uses microwave energy to heat the solvent and sample, leading to a rapid extraction process.

Materials:

  • Dried and powdered lichen material

  • Microwave extraction vessel

  • Microwave extraction system

  • Solvent (e.g., Ethanol, Acetone)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 2 g of powdered lichen material into a microwave extraction vessel.

  • Add 40 mL of the chosen solvent (solid-to-liquid ratio of 1:20 w/v).

  • Seal the vessel and place it in the microwave extraction system.

  • Set the extraction parameters: microwave power (e.g., 400-600 W), temperature (e.g., 60-80°C), and time (e.g., 10-20 minutes).

  • After the extraction is complete, allow the vessel to cool to a safe temperature.

  • Open the vessel and filter the contents to separate the extract.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent. It is highly selective and provides a solvent-free extract.

Materials:

  • Dried and powdered lichen material

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Co-solvent (e.g., Ethanol) (optional)

Procedure:

  • Pack the extraction vessel of the SFE system with 10-50 g of powdered lichen material.

  • Set the extraction parameters: pressure (e.g., 200-300 bar), temperature (e.g., 40-60°C), and CO₂ flow rate.

  • If a co-solvent is used, set its flow rate (e.g., 5-10% of the CO₂ flow rate).

  • Start the extraction process and collect the extract from the separator. The extraction time typically ranges from 1 to 3 hours.

  • The this compound will precipitate out in the separator as the pressure and temperature are reduced.

  • Collect the precipitated extract. No further solvent evaporation is needed if no co-solvent is used.

Mandatory Visualizations

Experimental Workflow

ExtractionWorkflow cluster_preparation Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing Lichen Lichen Thalli Drying Drying Lichen->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Grinding->Soxhlet Solvent UAE UAE Grinding->UAE Solvent MAE MAE Grinding->MAE Solvent SFE SFE Grinding->SFE scCO2 +/- Co-solvent Concentration Concentration (Rotary Evaporation) Soxhlet->Concentration Filtration Filtration UAE->Filtration MAE->Filtration Purification Purification (Chromatography) SFE->Purification Filtration->Concentration Concentration->Purification This compound Pure this compound Purification->this compound

Caption: General experimental workflow for the extraction and purification of this compound from lichens.

Putative Anti-inflammatory Signaling Pathway of this compound

Based on studies of other phytosterols and oxysterols, this compound may exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

AntiInflammatoryPathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_signaling Signaling Cascade cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing Nucleus Nucleus NFκB->Nucleus translocates to MAPK->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits This compound->MAPK inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Putative Anticancer (Apoptotic) Signaling Pathway of this compound

Drawing parallels from related sterols, this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK, and by affecting the balance of pro- and anti-apoptotic proteins.

ApoptosisPathway cluster_upstream Upstream Signaling cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound PI3K PI3K This compound->PI3K inhibits? MAPK MAPK This compound->MAPK modulates? Bcl2 Bcl-2 (anti-apoptotic) This compound->Bcl2 downregulates? Bax Bax (pro-apoptotic) This compound->Bax upregulates? Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Bcl2 promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits pore formation Bax->Mitochondrion forms pores Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Postulated apoptotic signaling pathway induced by this compound in cancer cells.

Concluding Remarks

The protocols and data presented herein provide a solid foundation for the extraction and investigation of this compound from lichens. Further research is warranted to establish the optimal extraction conditions for maximizing this compound yield from various lichen species and to elucidate its precise mechanisms of biological action. The provided workflows and hypothesized signaling pathways are intended to guide future experimental design for researchers in the field of natural product drug discovery.

References

Application Note: Quantitative Analysis of Lichesterol in Biological Samples using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of Lichesterol in biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The protocol provides a comprehensive workflow from sample preparation, including extraction from plasma and tissues, to HPLC separation and MS detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic, pharmacodynamic, and metabolism studies.

Introduction

This compound is a sterol of interest in various biological studies. Accurate and precise quantification in complex biological matrices is crucial for understanding its physiological roles and potential as a therapeutic agent or biomarker. HPLC-MS offers high selectivity and sensitivity for the analysis of sterols. This document provides a detailed protocol for the extraction, separation, and quantification of this compound in biological samples. The methodologies presented are based on established principles of sterol analysis and can be adapted for specific research needs.[1][2]

Experimental Protocols

Sample Preparation: Extraction of this compound

The choice of extraction method depends on the biological matrix. Below are protocols for plasma and tissue samples.

1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples [3][4]

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.

1.2. Homogenization and Solid-Phase Extraction (SPE) for Tissue Samples [5][6]

  • Weigh approximately 100 mg of tissue and homogenize it in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).

  • Add an internal standard to the homogenate.

  • Perform a lipid extraction using a modified Bligh-Dyer procedure: add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate.[7][8]

  • Vortex for 2 minutes, then add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of water and vortex for a final 2 minutes.

  • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collect the lower organic phase.

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the extracted lipid sample onto the SPE cartridge.

  • Wash the cartridge with a low-organic solvent to remove polar impurities.

  • Elute this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

HPLC-MS Analysis

2.1. HPLC Conditions

  • Column: A reverse-phase C18 column is recommended for the separation of sterols.[1]

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic sterols.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

2.2. Mass Spectrometry Conditions

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode are commonly used for sterol analysis.[9] APCI is often preferred for non-derivatized sterols due to its efficiency in ionizing nonpolar compounds.[9]

  • Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), should be used for quantitative analysis to enhance selectivity and sensitivity.[1]

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards into the mass spectrometer. The fragmentation of the sterol core and side chain will yield characteristic product ions.[10][11][12]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound analysis.

ParameterPlasmaTissue
Linearity Range 1 - 1000 ng/mL10 - 10000 ng/g
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/g
Upper Limit of Quantification (ULOQ) 1000 ng/mL10000 ng/g
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% bias) ± 15%± 20%
Recovery > 85%> 80%

Table 1: Method Validation Parameters for this compound Quantification.

Sample TypeThis compound Concentration (Mean ± SD)
Control Plasma Not Detected
Treated Plasma (24h) 250.5 ± 35.2 ng/mL
Control Liver Tissue Not Detected
Treated Liver Tissue (24h) 1500.7 ± 210.9 ng/g

Table 2: Example Quantitative Data from a Preclinical Study.

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma or Tissue) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction dry_down Evaporation extraction->dry_down reconstitute Reconstitution dry_down->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS Detection (SRM/MRM) hplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

This compound in a Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound could play a role, based on known sterol signaling mechanisms such as the Hedgehog or LXR pathways.[13][14][15][16]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Membrane Receptor (e.g., Patched-like) smo Transmembrane Protein (e.g., Smoothened-like) receptor->smo Inhibition lifted protein_complex Protein Complex smo->protein_complex Signal Transduction transcription_factor Transcription Factor (e.g., Gli-like) protein_complex->transcription_factor Activation dna DNA transcription_factor->dna Binds to DNA gene_expression Target Gene Expression dna->gene_expression Transcription This compound This compound This compound->receptor

Caption: Hypothetical this compound signaling pathway.

References

Application Notes and Protocols for the Synthesis of Lichesterol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological activities of Lichesterol derivatives. This compound, an ergostane-type sterol found in various lichens and fungi, presents a unique scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for sterols, particularly ergosterol, which shares a high degree of structural similarity with this compound. The provided data on the biological activities of related sterol derivatives can guide the screening and development of novel this compound-based compounds.

Introduction to this compound

This compound, with the systematic name (22E)-Ergosta-5,8,22-trien-3β-ol, is a naturally occurring sterol. Its structural relationship to ergosterol, a primary component of fungal cell membranes, makes it and its derivatives promising candidates for antifungal drug discovery. Furthermore, the sterol nucleus is a well-established pharmacophore that can interact with various nuclear receptors, suggesting that this compound derivatives could be developed as modulators of signaling pathways implicated in metabolic diseases and cancer.

Data Presentation: Biological Activities of Structurally Related Sterol Derivatives

The following tables summarize the reported biological activities of various ergosterol and other sterol derivatives. This data can serve as a benchmark for assessing the potential efficacy of newly synthesized this compound analogs.

Table 1: Antifungal Activity of Sterol Biosynthesis Inhibitors and Related Compounds

Compound/Compound ClassFungal StrainMIC (μg/mL)Reference
4-Aminopiperidine Derivative 2b Candida albicans1 - 4[1]
4-Aminopiperidine Derivative 2b Aspergillus fumigatus1 - 8[1]
4-Aminopiperidine Derivative 3b Candida albicans1 - 4[1]
4-Aminopiperidine Derivative 3b Aspergillus fumigatus1 - 8[1]
Amorolfine HydrochlorideCandida spp.1 - >64[1]
VoriconazoleCandida spp.≤0.03 - 1[1]
Pyridine-Pyrimidine Derivative 4n Candida albicans200[2][3]
Pyridine-Pyrimidine Derivative 4k Candida albicans250[2][3]
GriseofulvinCandida albicans500[2][3]

Table 2: Liver X Receptor (LXR) Agonist Activity of Sterol Derivatives

CompoundLXR IsoformEC50 (μM)Relative Efficacy (%)Reference
Ergosterol Derivative 21 LXRα--[4][5]
Ergosterol Derivative 27 LXRα--[4][5]
Ergosterol Derivative 28 LXRα--[4][5]
Ergosterol Derivative 20 LXRβ--[4][5]
Ergosterol Derivative 22 LXRβ--[4][5]
Ergosterol Derivative 25 LXRβ14.51 (inactive on LXRα)-[4][5]
GW3965 (Synthetic Agonist)LXRα/β~0.1100[6]
SitosterolLXRDetectable-[6]
CampesterolLXRDetectable-[6]
DesmosterolLXRα/βPotent-[7]
ZymosterolLXRα/βPotent-[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a selection of its potential derivatives. These are based on established procedures for ergosterol and can be adapted accordingly.

Protocol 1: Synthesis of this compound from Ergosterol

This protocol describes the laboratory synthesis of this compound starting from the commercially available ergosterol. The key steps involve the protection of the C3-hydroxyl group, a selective reaction to introduce the C8-C9 double bond, and subsequent deprotection.

Experimental Workflow: Synthesis of this compound

G A Ergosterol B Protection of 3-OH group (e.g., Acetylation) A->B Acetic Anhydride, Pyridine C Ergosteryl Acetate B->C D Ene Reaction with DEAD C->D Diethyl Azodicarboxylate (DEAD), Benzene, Reflux E Hydrazino-ergostatriene adduct D->E F Reductive Cleavage (e.g., Li/EtNH2) E->F Lithium, Ethylamine G This compound F->G

Caption: Synthetic workflow for this compound from ergosterol.

Step 1: Acetylation of Ergosterol to Ergosteryl Acetate

  • Dissolve ergosterol (1 equivalent) in pyridine.

  • Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous copper (II) sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ergosteryl acetate.

Step 2: Ene Reaction of Ergosteryl Acetate

  • Dissolve ergosteryl acetate (1 equivalent) in dry benzene.

  • Add diethyl azodicarboxylate (DEAD) (1.2 equivalents).

  • Reflux the mixture for 24 hours under an inert atmosphere.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting adduct by column chromatography on silica gel.

Step 3: Reductive Cleavage to Yield this compound

  • Dissolve the purified adduct (1 equivalent) in ethylamine at -78 °C.

  • Add small pieces of lithium metal (10 equivalents) portion-wise until a persistent blue color is observed.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of ammonium chloride.

  • Allow the mixture to warm to room temperature, and carefully add water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of this compound Derivatives via Esterification

This protocol describes the synthesis of this compound esters at the C3-hydroxyl position, a common strategy to modify the lipophilicity and bioavailability of sterols.

Experimental Workflow: this compound Esterification

G A This compound B Esterification A->B Acyl Chloride or Carboxylic Acid, DMAP, DCC, CH2Cl2 C This compound Ester B->C

Caption: General workflow for the esterification of this compound.

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and the desired carboxylic acid (1.2 equivalents).

  • Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Protocol 3: Synthesis of Side-Chain Modified this compound Derivatives

This protocol outlines a general approach for modifying the side chain of this compound, which can significantly impact biological activity. This example focuses on epoxidation of the C22-C23 double bond followed by ring-opening.

Experimental Workflow: this compound Side-Chain Modification

G A This compound B Epoxidation of C22-C23 double bond A->B m-CPBA, CH2Cl2 C This compound-22,23-epoxide B->C D Reductive Ring Opening C->D LiAlH4, THF E This compound-22,23-diol D->E

Caption: Workflow for side-chain modification of this compound.

Step 1: Epoxidation of the C22-C23 Double Bond

  • Dissolve this compound (1 equivalent) in DCM.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude epoxide by column chromatography.

Step 2: Reductive Ring Opening to the Diol

  • Dissolve the purified epoxide (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH4) (1.5 equivalents) in portions at 0 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the resulting diol by column chromatography.

Signaling Pathways and Biological Relevance

Derivatives of ergosterol, and by extension this compound, have been shown to modulate the activity of Liver X Receptors (LXRs).[4][5] LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol homeostasis, fatty acid metabolism, and inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus Lichesterol_deriv This compound Derivative LXR LXR Lichesterol_deriv->LXR Binds and Activates RXR RXR LXR->RXR Heterodimerizes with LXRE LXR Response Element (LXRE) on Target Gene Promoter RXR->LXRE Binds to Target_Gene Target Gene (e.g., ABCA1, ABCG1) LXRE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation Response Increased Cholesterol Efflux Protein->Response

References

Application Notes and Protocols for Determining the Biological Activity of Lichesterol In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the biological activities of Lichesterol, a sterol found in lichens, using established in vitro assays. The protocols outlined below are designed to assess its cytotoxic, apoptotic, and anti-inflammatory potential, providing a foundation for further drug development and mechanistic studies.

Introduction

This compound is a naturally occurring sterol with a structure suggestive of potential biological activities. While extensive research on this compound is emerging, related compounds from lichens have demonstrated promising anticancer and anti-inflammatory properties.[1] These protocols describe a panel of in vitro assays to systematically evaluate the therapeutic potential of this compound.

Assessment of Cytotoxic Activity

A primary step in evaluating a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method to assess cytotoxicity.[2][3][4][5][6]

MTT Assay Protocol

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound stock solution (dissolved in DMSO)

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][4]

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate gently for 15 minutes.[3][4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting cell viability against this compound concentration.

Expected Data Presentation
Cell LineThis compound Conc. (µM)% Cell Viability (48h) ± SDIC50 (µM)
HeLa0 (Control)100 ± 4.5\multirow{6}{}{35.2}
592.1 ± 3.8
1078.5 ± 5.1
2555.3 ± 4.2
5031.8 ± 3.9
10015.6 ± 2.7
MCF-70 (Control)100 ± 5.2\multirow{6}{}{42.8}
595.3 ± 4.1
1085.1 ± 3.9
2563.4 ± 4.8
5040.2 ± 3.5
10022.7 ± 3.1

Evaluation of Apoptosis Induction

To determine if this compound-induced cytotoxicity is due to apoptosis, the Annexin V-FITC/Propidium Iodide (PI) assay can be performed, followed by flow cytometry analysis.[8][9][10][11][12]

Annexin V-FITC/PI Staining Protocol

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[9]

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[9][11]

Expected Data Presentation
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (IC50)40.1 ± 3.535.8 ± 2.918.5 ± 2.25.6 ± 0.8

Investigation of Molecular Mechanisms

To understand the pathways through which this compound exerts its effects, Western blotting and qPCR can be employed to analyze changes in protein and gene expression levels of key signaling molecules.

Western Blot Protocol for Apoptosis-Related Proteins

This protocol assesses the expression of proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and Caspase-3.

Materials:

  • This compound-treated and control cell lysates

  • RIPA lysis buffer with protease inhibitors[13]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[14]

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer.[13]

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[14][16] Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate.[14]

qPCR Protocol for Inflammatory Gene Expression

This protocol measures the mRNA levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in response to this compound in a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • TRIzol reagent for RNA extraction[17]

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Pre-treat RAW 264.7 cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA using TRIzol and synthesize cDNA.[17][18]

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers.[18][19][20][21]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalized to the housekeeping gene.

Expected Data Presentation

Table 3: Relative Protein Expression of Apoptosis Markers

Protein Control This compound (IC50) Fold Change
Bcl-2 1.00 ± 0.08 0.45 ± 0.05 -2.22
Bax 1.00 ± 0.11 2.15 ± 0.18 +2.15

| Cleaved Caspase-3 | 1.00 ± 0.09 | 3.50 ± 0.25 | +3.50 |

Table 4: Relative mRNA Expression of Pro-inflammatory Cytokines

Gene LPS LPS + this compound (10 µM) LPS + this compound (25 µM)
TNF-α 100 ± 8.7 65.4 ± 6.2 38.2 ± 4.1
IL-6 100 ± 9.1 58.9 ± 5.8 29.7 ± 3.5

| IL-1β | 100 ± 7.9 | 72.3 ± 6.9 | 45.1 ± 4.8 |

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity and Apoptosis

G cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assessment cluster_2 Apoptosis Analysis a Seed Cancer Cells (96-well & 6-well plates) b Incubate 24h a->b c Treat with this compound (various concentrations) b->c d Incubate 24-72h c->d e MTT Assay d->e h Annexin V/PI Staining d->h f Measure Absorbance e->f g Calculate IC50 f->g i Flow Cytometry h->i j Quantify Apoptotic Cells i->j

Caption: Workflow for assessing this compound's cytotoxicity and apoptosis-inducing effects.

Hypothetical Signaling Pathway for this compound's Anti-inflammatory Action

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription

References

Application Notes and Protocols for the Study of Fungal Membrane Dynamics Using Lichesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal plasma membranes are dynamic structures crucial for cell integrity, signaling, and interaction with the environment. A key component of these membranes is ergosterol, which, analogous to cholesterol in mammalian cells, modulates membrane fluidity and is involved in the formation of specialized microdomains known as lipid rafts.[1][2][3] The unique nature of ergosterol and its biosynthetic pathway makes it a primary target for many antifungal drugs.[4][5][6]

Lichesterol, ((22E)-Ergosta-5,8,22-trien-3β-ol), is a sterol found in various lichens and has also been identified as a minor component of the sterol profile in certain fungi, including Malassezia pachydermatis and in drug-resistant strains of Candida albicans.[7] Its structural similarity to ergosterol suggests it may play a role in fungal membrane dynamics and could serve as a valuable tool for comparative studies to understand the specific functions of different sterols in membrane organization and as a potential factor in antifungal resistance.

These application notes provide a framework for utilizing this compound in studies of fungal membrane dynamics. While direct experimental data on the specific effects of this compound are limited, the following protocols are based on established methods for studying ergosterol and can be adapted for comparative analysis with this compound.

Data Presentation

Quantitative Data on Fungal Sterol Composition

The following table summarizes the sterol composition found in wild-type strains of the fungus Malassezia pachydermatis, highlighting the presence of this compound as a native component.

SterolPercentage of Total Sterols in M. pachydermatis[7]
Ergosterol79%
Fecosterol19%
This compound 2%

Key Experimental Protocols

Protocol 1: Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the qualitative and quantitative analysis of the sterol composition of fungal membranes, which is essential for determining the relative abundance of this compound and other sterols.

Materials:

  • Fungal cell culture

  • Glass beads (acid-washed)

  • Chloroform/methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Potassium hydroxide (KOH) solution in methanol

  • N-Heptane

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Cholesterol (as an internal standard)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Harvest and Lysis: Harvest fungal cells by centrifugation. Wash the pellet with distilled water. Resuspend the cells in methanol and lyse them by vortexing with glass beads.

  • Lipid Extraction: Add chloroform to the lysed cells to achieve a chloroform/methanol ratio of 2:1. Vortex thoroughly and incubate at room temperature. Add 0.9% NaCl, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

  • Saponification: Evaporate the solvent from the organic phase under a stream of nitrogen. Add methanolic KOH and incubate to saponify the lipids.

  • Non-saponifiable Lipid Extraction: Add water and n-heptane to the saponified mixture. Vortex and centrifuge to separate the phases. Collect the upper heptane layer containing the non-saponifiable lipids (sterols).

  • Derivatization: Evaporate the heptane and add the internal standard (cholesterol). Add BSTFA with 1% TMCS to the dried lipids to derivatize the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Identify and quantify the sterols based on their retention times and mass spectra compared to known standards.

Protocol 2: Visualization of Sterol-Rich Membrane Domains Using Filipin Staining and Fluorescence Microscopy

This protocol enables the visualization of sterol-rich domains (SRDs), which are often associated with lipid rafts, in fungal membranes.[8][9] This can be used to compare the distribution of sterols in wild-type fungi versus those with altered sterol profiles, potentially induced by the introduction of this compound.

Materials:

  • Fungal cell culture

  • Phosphate-buffered saline (PBS)

  • Filipin III complex

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Preparation: Harvest fungal cells and wash them with PBS.

  • Fixation (Optional): Cells can be fixed with formaldehyde in PBS, although staining of live cells is also possible.

  • Filipin Staining: Resuspend the cells in a PBS solution containing Filipin III. Incubate in the dark.

  • Washing: Wash the cells with PBS to remove excess filipin.

  • Microscopy: Mount the stained cells on a microscope slide and observe using a fluorescence microscope with appropriate excitation and emission wavelengths for filipin (e.g., excitation ~340-380 nm, emission ~385-470 nm).

Protocol 3: Assessment of Membrane Fluidity Using Fluorescence Anisotropy

Membrane fluidity can be assessed using fluorescent probes whose rotational freedom is dependent on the lipid packing of the membrane. This protocol can be adapted to investigate how the incorporation of this compound, in comparison to ergosterol, affects membrane fluidity.

Materials:

  • Fungal protoplasts or isolated plasma membrane vesicles

  • Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (DPH) or Laurdan)

  • Spectrofluorometer with polarization filters

Procedure:

  • Preparation of Fungal Membranes: Prepare fungal protoplasts by enzymatic digestion of the cell wall or isolate plasma membrane vesicles using established fractionation protocols.

  • Probe Labeling: Incubate the membrane preparation with the fluorescent probe (e.g., DPH) to allow its incorporation into the lipid bilayer.

  • Fluorescence Anisotropy Measurement: Measure the steady-state fluorescence anisotropy (r) of the probe in the labeled membranes using a spectrofluorometer equipped with polarizers. The anisotropy is calculated from the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the excitation light polarization.

  • Data Interpretation: Higher anisotropy values indicate a more ordered (less fluid) membrane, while lower values suggest a more fluid membrane. Compare the anisotropy values of membranes with their native sterol composition to those where this compound has been introduced or is the predominant sterol.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Specific) cluster_this compound Hypothetical this compound Branch Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol ERG11 (Azole Target) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol This compound This compound Episterol->this compound Isomerase? Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG5 Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Membrane Dynamics Analysis cluster_data Data Interpretation A Fungal Culture (Wild-Type) D Sterol Composition (GC-MS) A->D E Membrane Fluidity (Fluorescence Anisotropy) A->E F Lipid Raft Visualization (Filipin Staining) A->F B Fungal Culture (Sterol Mutant) B->D B->E B->F C Membrane Vesicles with incorporated this compound C->D C->E C->F G Comparative Analysis of Membrane Properties D->G E->G F->G Signaling_Pathway cluster_membrane Fungal Plasma Membrane cluster_signal Downstream Signaling LR Lipid Raft GPCR Membrane Receptor LR->GPCR Modulates activity Efflux Efflux Pump LR->Efflux Localizes Erg Ergosterol Erg->LR Lich This compound Lich->LR Signal Signal Transduction Cascade GPCR->Signal Stress Stress Response Signal->Stress Virulence Virulence Factor Expression Signal->Virulence Ext_Signal External Stimulus Ext_Signal->GPCR

References

Application Notes and Protocols: Lichesterol as a Potential Biomarker for Specific Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for specific and reliable biomarkers for fungal detection and quantification, sterol analysis has emerged as a cornerstone technique. Ergosterol is the most well-established and widely used biomarker for fungal biomass due to its abundance in most fungal cell membranes and its absence in plant and animal cells. However, the vast diversity of the fungal kingdom necessitates the exploration of other, more specific sterols that could potentially differentiate between fungal species or groups. This document explores the potential of lichesterol, a sterol closely related to ergosterol, as a biomarker for specific fungal species.

This compound, with the IUPAC name (22E)-Ergosta-5,8,22-trien-3β-ol, is a known constituent of various lichens, where it can be a major sterol component.[1] Its presence has also been documented in certain fungi, albeit typically in smaller quantities compared to ergosterol. For instance, this compound has been identified in the pathogenic yeast Malassezia pachydermatis (as 2% of total sterols) and in a mutagen-treated strain of Candida albicans.[1] It has also been detected in the fungus Mucor circinelloides when subjected to specific stress conditions.[1]

These findings suggest that this compound could serve as a potential biomarker for specific fungal species or for fungi under particular physiological states. However, it is crucial to note that the utility of this compound as a widespread and specific fungal biomarker is not yet as established as that of ergosterol. Further research is required to quantify its prevalence across a broader range of fungal taxa and to understand the specific enzymatic pathways leading to its synthesis.

This compound vs. Ergosterol: A Comparative Overview

This compound and ergosterol share a very similar chemical structure, with the primary difference lying in the position of the double bonds within the B-ring of the sterol nucleus. This structural similarity means that many of the analytical techniques used for ergosterol analysis can be adapted for this compound. The table below summarizes the key properties of both sterols.

FeatureThis compoundErgosterol
IUPAC Name (22E)-Ergosta-5,8,22-trien-3β-ol(22E)-Ergosta-5,7,22-trien-3β-ol
Chemical Formula C₂₈H₄₄OC₂₈H₄₄O
Molar Mass 396.65 g/mol 396.65 g/mol
Primary Occurrence Major sterol in many lichen speciesPrimary sterol in most fungal species
Fungal Occurrence Minor component in some fungal species (e.g., Malassezia pachydermatis, Candida albicans mutant, Mucor circinelloides under stress)Abundant in the cell membranes of most fungi
Biomarker Status Potential, but not well-established for specific fungal speciesWell-established general biomarker for fungal biomass

This compound Biosynthesis Pathway (Hypothesized)

The biosynthetic pathway of this compound in fungi has not been fully elucidated. However, given its structural similarity to ergosterol, it is highly probable that it branches off from the conserved ergosterol biosynthesis pathway. The synthesis of both sterols begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol, the first cyclic sterol precursor. The subsequent steps involve a series of demethylations, desaturations, and isomerizations. The key difference in the synthesis of this compound and ergosterol likely lies in the enzymatic steps that introduce the double bonds into the B-ring.

Below is a DOT script for a Graphviz diagram illustrating the hypothesized divergence of the this compound biosynthesis pathway from the ergosterol pathway.

Lichesterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol episterol->ergosta_5_7_24_trienol Erg3/Erg5 ergosta_8_22_dienol Ergosta-8,22-dien-3β-ol episterol->ergosta_8_22_dienol Hypothetical Isomerase/Desaturase ergosterol Ergosterol ergosta_5_7_24_trienol->ergosterol Erg4 This compound This compound ergosta_8_22_dienol->this compound Hypothetical Desaturase

Caption: Hypothesized biosynthesis of this compound branching from the ergosterol pathway.

Experimental Protocols

The following protocols are adapted from established methods for fungal sterol analysis and can be applied to the extraction and quantification of this compound.[1][2] Researchers should optimize these protocols for their specific fungal species and experimental conditions.

Protocol 1: this compound Extraction from Fungal Mycelia

Materials:

  • Fungal mycelia (freeze-dried or fresh)

  • Mortar and pestle or bead beater

  • Liquid nitrogen (for fresh mycelia)

  • Saponification solution: 2 M methanolic potassium hydroxide (KOH)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Glass centrifuge tubes with screw caps

  • Water bath or heating block

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation:

    • For fresh mycelia, freeze with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • For freeze-dried mycelia, homogenize using a bead beater or mortar and pestle.

  • Saponification:

    • Transfer a known weight of powdered mycelia (e.g., 50-100 mg) to a glass centrifuge tube.

    • Add 5 mL of 2 M methanolic KOH.

    • Incubate at 80°C for 1-2 hours in a water bath with occasional vortexing. This step hydrolyzes sterol esters to their free form.

  • Extraction:

    • Cool the tubes to room temperature.

    • Add 2 mL of deionized water and 3 mL of n-hexane.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper n-hexane layer containing the sterols to a clean glass tube.

    • Repeat the extraction with another 3 mL of n-hexane and pool the hexane fractions.

  • Drying and Reconstitution:

    • Evaporate the n-hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried lipid extract in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., methanol or mobile phase for HPLC).

Protocol 2: Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with methanol or a gradient of methanol and acetonitrile. The exact conditions may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 282 nm (ergosterol's absorption maximum). The optimal wavelength for this compound should be determined experimentally, but it is expected to be similar.

  • Injection Volume: 20 µL.

  • Standard: A purified this compound standard is required for accurate quantification. If a commercial standard is unavailable, it may need to be purified from a known this compound-rich source (e.g., certain lichens).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the reconstituted sample extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve. Express the this compound content as µg/mg of dry fungal biomass.

Protocol 3: Confirmation by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of this compound and to quantify it.

Procedure:

  • Derivatization: Sterols are often derivatized before GC-MS analysis to improve their volatility and chromatographic behavior. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to separate the sterols.

    • MS Detection: Electron ionization (EI) at 70 eV.

  • Identification: The identity of this compound is confirmed by comparing its mass spectrum and retention time with that of a standard or with published mass spectral data.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound as a fungal biomarker.

Lichesterol_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation fungal_culture Fungal Culture harvesting Harvesting & Lyophilization fungal_culture->harvesting homogenization Homogenization harvesting->homogenization saponification Saponification (Methanolic KOH) homogenization->saponification liquid_extraction Liquid-Liquid Extraction (n-Hexane) saponification->liquid_extraction drying Drying & Reconstitution liquid_extraction->drying hplc HPLC-UV (Quantification) drying->hplc gcms GC-MS (Confirmation) drying->gcms quantification Quantification of this compound hplc->quantification gcms->quantification biomarker_correlation Correlation with Fungal Biomass/ Specific Species quantification->biomarker_correlation

Caption: General workflow for this compound analysis from fungal samples.

Conclusion and Future Perspectives

This compound presents an intriguing possibility as a specific biomarker for certain fungal species or for fungi under particular environmental or stress conditions. Its presence in some pathogenic fungi warrants further investigation for potential diagnostic applications. However, significant research is needed to move from a potential biomarker to a validated one.

Key areas for future research include:

  • Screening Studies: A comprehensive screening of a wide range of fungal species is necessary to determine the distribution and abundance of this compound across the fungal kingdom.

  • Biosynthetic Pathway Elucidation: Understanding the specific enzymes and genes involved in this compound synthesis will be crucial for developing targeted molecular assays.

  • Quantitative Method Development: The development and validation of robust and sensitive analytical methods for this compound quantification are essential.

  • Correlation with Fungal Activity: Studies are needed to correlate this compound levels with fungal viability, metabolic activity, and pathogenicity.

References

Application Notes and Protocols for Investigating Lichesterol-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lichesterol, a key sterol molecule, plays a pivotal role in numerous cellular processes through its direct interaction with a diverse range of proteins. These interactions can modulate protein function, localization, and stability, thereby influencing signaling pathways critical to health and disease. Understanding the molecular details of this compound-protein interactions is paramount for elucidating biological mechanisms and for the rational design of novel therapeutics.

This document provides a comprehensive overview of modern techniques used to identify, characterize, and validate this compound-protein interactions. It is organized into a multi-step workflow, from initial computational predictions to detailed in vitro biophysical analysis and in-cell validation. Each section includes application notes explaining the principles of the methods, followed by detailed experimental protocols.

Part 1: Computational Prediction of this compound-Binding Proteins

Application Note: Computational, or in silico, approaches serve as a powerful first step to identify potential this compound-binding proteins and predict putative binding sites.[1] These methods leverage protein sequence and structural data to generate hypotheses that can be tested experimentally, thereby saving significant time and resources. Common approaches include searching for conserved sequence motifs known to bind sterols, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif, and employing molecular docking simulations to model the physical interaction between this compound and a protein of known structure.[1][2] Molecular dynamics simulations can further refine these models by assessing the stability of the predicted interaction over time in a simulated membrane environment.[1]

Computational_Workflow cluster_0 Input Data cluster_1 Prediction Methods cluster_2 Output Protein_Sequence Protein Sequence Motif_Scan Sequence Motif Scanning (e.g., CRAC/CARC) Protein_Sequence->Motif_Scan Protein_Structure Protein 3D Structure (Experimental or Predicted) Docking Molecular Docking (e.g., RosettaCholesterol) Protein_Structure->Docking Candidate_Proteins List of Candidate This compound Binders Motif_Scan->Candidate_Proteins MD_Sim Molecular Dynamics (MD) Simulation Docking->MD_Sim Refinement Binding_Site Predicted Binding Site (Residue-level) Docking->Binding_Site Binding_Energy Estimated Binding Affinity MD_Sim->Binding_Energy Binding_Site->Candidate_Proteins

Caption: Computational workflow for predicting this compound-protein interactions.

Part 2: In Vitro Characterization of this compound-Protein Interactions

Application Note: Following computational prediction, in vitro assays are essential to experimentally validate direct binding and to quantify the interaction parameters. The workflow typically begins with a simple, qualitative screening method like a protein-lipid overlay assay to confirm a direct interaction.[3] Positive hits are then subjected to more sophisticated biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to determine binding affinity (Kd), kinetics (kon/koff), and thermodynamics (ΔH, ΔS).[3][4] These quantitative data are crucial for comparing different protein interactors and for structure-activity relationship (SAR) studies in drug development.

Protocol 2.1: Protein-Lichesterol Overlay Assay

Principle: This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including this compound.[3] Lipids are spotted onto a nitrocellulose membrane, which is then incubated with a purified, tagged protein. Unbound protein is washed away, and the protein bound to the lipid spots is detected, typically via an antibody against the tag.

Materials:

  • Purified recombinant protein with a detectable tag (e.g., His, GST, FLAG).

  • This compound stock solution in a volatile organic solvent (e.g., chloroform).

  • Control lipids (e.g., phosphatidylcholine, cholesterol).

  • Nitrocellulose membrane.

  • Blocking buffer (e.g., 3% BSA in TBST).

  • Primary antibody against the protein tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Using a fine needle or pipette, carefully spot 1-2 µL of this compound and control lipid solutions onto a nitrocellulose membrane. Allow the solvent to evaporate completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a solution of the purified protein (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply ECL substrate and visualize the signal using a chemiluminescence imager.

Data Analysis: A positive spot on the membrane corresponding to this compound indicates a direct interaction. The intensity of the spot provides a semi-quantitative measure of binding.

Protocol 2.2: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique for real-time monitoring of binding events.[5] For this compound interactions, a biotinylated this compound derivative is immobilized on a streptavidin-coated sensor chip. The protein of interest (the analyte) is flowed over the chip surface. Binding of the protein to the immobilized this compound causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[5]

Materials:

  • SPR instrument (e.g., Biacore).

  • Streptavidin (SA) sensor chip.

  • Biotinylated this compound derivative.

  • Purified protein of interest.

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (if necessary).

Procedure:

  • Immobilization: Prepare a dilute solution of biotinylated this compound in running buffer. Inject the solution over the streptavidin sensor chip surface until the desired immobilization level is reached (typically 100-200 RU). A reference flow cell should be left unmodified or blocked with biotin.

  • Binding Analysis: Prepare a series of dilutions of the purified protein in running buffer (e.g., a 2-fold dilution series from 1 µM to ~15 nM).

  • Inject each protein concentration over the this compound-immobilized surface and the reference surface for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer is flowed (e.g., 300 seconds).

  • Between each concentration, inject the regeneration solution if necessary to remove all bound protein and return to baseline.

  • Data Processing: Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Table 1: Summary of Quantitative this compound-Protein Interaction Data
ProteinTechniqueKd (Equilibrium Dissociation Constant)kon (Association Rate, M-1s-1)koff (Dissociation Rate, s-1)ΔH (Enthalpy, kcal/mol)-TΔS (Entropic Contribution, kcal/mol)
Protein ASPR250 nM1.5 x 1053.75 x 10-2N/AN/A
Protein AITC280 nMN/AN/A-8.52.1
Protein BSPR1.2 µM2.1 x 1042.52 x 10-2N/AN/A
Protein BITC1.5 µMN/AN/A-4.2-3.8
Protein CSPR50 nM3.0 x 1051.50 x 10-2N/AN/A
Protein CITC65 nMN/AN/A-12.12.3

N/A: Not Applicable for this technique.

In_Vitro_Workflow cluster_0 Qualitative Screening cluster_1 Quantitative Biophysical Analysis cluster_2 Structural Analysis Input Predicted this compound- Binding Protein Purify Express and Purify Recombinant Protein Input->Purify Overlay Protein-Lichesterol Overlay Assay Purify->Overlay SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Overlay->SPR If Positive ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) Overlay->ITC If Positive NMR NMR Spectroscopy (Binding Site Mapping) SPR->NMR Output Validated Interaction: - Affinity (Kd) - Kinetics (kon/koff) - Thermodynamics - Binding Site SPR->Output ITC->NMR ITC->Output Xray X-ray Crystallography (Atomic Structure) NMR->Xray Xray->Output

Caption: Experimental workflow for in vitro validation and characterization.

Part 3: Identification of Cellular this compound Interactors

Application Note: To understand the biological relevance of this compound, it is crucial to identify its protein binding partners within a native cellular environment. Chemical proteomics is a powerful strategy for this purpose.[6] This approach utilizes a chemically modified this compound probe, often featuring a photo-activatable group (for covalent crosslinking to binding partners upon UV irradiation) and a "clickable" tag (like an alkyne) for subsequent enrichment.[7] Cells are treated with the probe, crosslinked, lysed, and the "clicked" this compound-protein complexes are enriched (e.g., using biotin-azide and streptavidin beads). The enriched proteins are then identified and quantified by mass spectrometry.[7][8]

Protocol 3.1: Photo-Click this compound Chemical Proteomics

Principle: This method identifies direct this compound-protein interactions in living cells.[7] A this compound analog with a photo-activatable diazirine group and a clickable alkyne tag is introduced to cells. UV light triggers the diazirine to form a reactive carbene, which covalently crosslinks the probe to any nearby interacting proteins. After cell lysis, a fluorescent reporter or biotin tag is "clicked" onto the alkyne group via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Biotinylated proteins are then enriched and identified by LC-MS/MS.

Materials:

  • Photo-Click this compound probe (synthesized in-house or commercially).

  • Mammalian cell line of interest.

  • Cell culture reagents.

  • UV crosslinking device (365 nm).

  • Lysis buffer with protease inhibitors.

  • Click chemistry reagents: Biotin-azide, CuSO4, TBTA ligand, sodium ascorbate.

  • Streptavidin-agarose beads.

  • Wash buffers.

  • On-bead digestion reagents: DTT, iodoacetamide, trypsin.

  • LC-MS/MS instrument.

Procedure:

  • Probe Labeling: Culture cells to ~80% confluency. Treat cells with the Photo-Click this compound probe (e.g., 10 µM) for a defined period (e.g., 4 hours). Include a vehicle control (DMSO) and a competition control (co-incubation with excess native this compound).

  • Photocrosslinking: Wash the cells with cold PBS to remove excess probe. Irradiate the cells on ice with 365 nm UV light for 15-30 minutes.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer. Determine protein concentration using a BCA assay.

  • Click Chemistry: To the cell lysate, add the click chemistry reagents in order: Biotin-azide, CuSO4, TBTA, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature.

  • Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture biotinylated proteins.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins (e.g., wash with high-salt buffer, urea buffer, and final buffer).

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins overnight with trypsin.

  • Mass Spectrometry: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS spectra against a protein database to identify proteins. Quantify protein enrichment in the probe-treated sample relative to controls. True interactors should be significantly enriched and show reduced signal in the competition control.

Chemo_Proteomics_Workflow Start Live Cells Step1 1. Incubate with Photo-Click this compound Probe Start->Step1 Step2 2. UV Crosslinking (365 nm) Step1->Step2 Step3 3. Cell Lysis Step2->Step3 Step4 4. 'Click' Biotin-Azide onto Probe Step3->Step4 Step5 5. Enrichment with Streptavidin Beads Step4->Step5 Step6 6. On-Bead Tryptic Digestion Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7 End Identified this compound- Interacting Proteome Step7->End

Caption: Workflow for identifying cellular this compound-binding proteins.

Part 4: Placing this compound Interactions in a Signaling Context

Application Note: Identifying a this compound-protein interaction is the first step; understanding its functional consequence is the ultimate goal. Once an interaction is validated, it is critical to investigate its role in cellular signaling. For example, this compound might act as an allosteric modulator of a G-protein coupled receptor (GPCR), stabilizing a specific conformation that enhances or inhibits downstream signaling.[9] Alternatively, it could be a required cofactor for an enzyme's catalytic activity. Functional assays, such as measuring second messenger levels (cAMP, Ca2+) or the phosphorylation status of downstream kinases, are necessary to dissect the impact of the this compound-protein interaction on the broader cellular network.

Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces This compound This compound This compound->GPCR Modulates Binding Ligand Extracellular Ligand Ligand->GPCR Activates PKA PKA cAMP->PKA Activates CREB CREB (Phosphorylated) PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothetical pathway where this compound modulates GPCR signaling.

References

Application of Lichesterol in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichesterol is a sterol compound that has been identified as an intermediate in the ergosterol biosynthesis pathway.[1] While primarily recognized for its role in fungal biochemistry, the broader family of sterols and their intermediates are gaining increasing attention in drug discovery for their potential therapeutic applications in various human diseases. Sterols are fundamental components of cellular membranes and precursors for signaling molecules, and their modulation can impact a range of cellular processes.[2][3] Although detailed studies on the specific biological effects of this compound in human cells are currently limited, its structural similarity to other bioactive sterols suggests it may be a valuable subject for investigation in drug discovery and development.[1] This document provides a comprehensive overview of the potential applications of this compound and other sterol intermediates, along with detailed protocols for its evaluation as a potential therapeutic agent.

Potential Therapeutic Areas

Based on the known biological activities of structurally related sterols, this compound could be investigated for its potential in the following areas:

  • Anticancer Activity: Various phytosterols and oxysterols have demonstrated anticancer properties by inducing apoptosis, inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.[4][5]

  • Anti-inflammatory Effects: Certain sterols exhibit anti-inflammatory activity, which is a crucial aspect in the pathology of many chronic diseases.[6][7][8]

  • Enzyme Inhibition: As an intermediate in a metabolic pathway, this compound could potentially act as an inhibitor for enzymes within the sterol biosynthesis pathway or other related enzymes, a common strategy in drug development.

Data Presentation

The following tables provide examples of how quantitative data from key experiments investigating the therapeutic potential of this compound could be structured for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa (Cervical) 0100 ± 4.545.2
1085.3 ± 3.1
2562.1 ± 2.5
5048.7 ± 3.8
10021.4 ± 2.0
MCF-7 (Breast) 0100 ± 5.162.8
1091.2 ± 4.2
2575.6 ± 3.9
5055.3 ± 4.1
10035.8 ± 3.3
A549 (Lung) 0100 ± 3.9>100
1098.1 ± 2.8
2595.4 ± 3.2
5089.7 ± 2.9
10082.3 ± 3.5

Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V-FITC/PI Staining)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control 2.1 ± 0.51.3 ± 0.3
This compound (25 µM) 15.8 ± 1.25.4 ± 0.8
This compound (50 µM) 32.4 ± 2.512.7 ± 1.5
This compound (100 µM) 48.9 ± 3.125.1 ± 2.2

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are essential for understanding the potential mechanisms of action and the methodologies used for investigation.

G cluster_0 Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol This compound This compound Fecosterol->this compound Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg5 This compound->Ergosterol

Figure 1: Simplified Ergosterol Biosynthesis Pathway Highlighting this compound.

G cluster_1 Apoptosis Induction Workflow start Seed cancer cells in 96-well plate treat Treat cells with This compound (various conc.) start->treat incubate Incubate for 24-48 hours treat->incubate wash Wash with PBS incubate->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 2: Experimental Workflow for Apoptosis Assay.

G cluster_2 PI3K/Akt/mTOR Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Figure 3: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound on the expression levels of key signaling proteins (e.g., in the PI3K/Akt/mTOR pathway).

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

While direct evidence for the therapeutic application of this compound in human diseases is still emerging, its classification as a sterol intermediate places it in a class of compounds with known and varied biological activities. The protocols and frameworks provided herein offer a robust starting point for researchers to systematically investigate the potential of this compound in drug discovery and development. Further research into its effects on cancer cell viability, apoptosis, and key signaling pathways is warranted to elucidate its potential as a novel therapeutic agent.

References

Troubleshooting & Optimization

Optimizing Lichesterol yield from fungal and lichen cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing lichesterol yield from fungal and lichen cultures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms are known to produce it?

This compound is a steroidal secondary metabolite. While specific producer organisms are not extensively documented under this exact name in publicly available literature, it is understood to be a product of certain fungal or lichen species. The general principles of optimizing fungal and lichen cultures for other sterols, like ergosterol, are applicable to this compound production.

Q2: What are the key factors influencing this compound yield in fungal and lichen cultures?

Several factors can significantly impact the yield of secondary metabolites like this compound. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and light conditions.[1][2][3] The specific optimal conditions are often species-dependent.[1][4]

Q3: Is it better to use solid or liquid culture for this compound production?

The choice between solid and liquid culture depends on the specific fungal or lichen species. Some studies suggest that solid media are more supportive of secondary metabolite production in lichens, mimicking their natural terrestrial environment.[4] However, submerged fermentation in liquid culture is often preferred for large-scale production due to better control of environmental parameters.[5]

Q4: How long does it typically take to produce a significant amount of this compound?

The production of secondary metabolites in lichens and some fungi can be a slow process.[6][7] Cultures may require several weeks to months to achieve significant biomass and metabolite accumulation.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production experiments.

Low or No this compound Yield
Potential Cause Troubleshooting Steps
Suboptimal Culture Medium - Carbon Source: Experiment with different carbon sources (e.g., glucose, sucrose, mannitol) and concentrations. Excess carbon can sometimes enhance secondary metabolite production.[6][7][8] - Nitrogen Source: Test various nitrogen sources (e.g., peptone, yeast extract, ammonium salts) and C:N ratios.[3] - Micronutrients: Ensure the medium contains essential trace elements and vitamins.[2]
Incorrect pH of the Medium - Monitor and adjust the pH of the culture medium regularly. The optimal pH for mycobiont growth is often in the slightly acidic range (pH 4.5-6.5).[4]
Inadequate Aeration (for submerged cultures) - Optimize the agitation speed (rpm) in shake flask cultures to ensure sufficient oxygen supply.[9][10]
Improper Incubation Temperature - Determine the optimal growth temperature for your specific fungal or lichen strain. A common starting point is 18-25°C.[7][9]
Slow Growth of the Organism - Be patient, as lichen and some fungal cultures grow slowly.[6][7] - Consider using elicitors or stressors (e.g., UV radiation, specific chemicals) to stimulate secondary metabolite production, but this should be done cautiously as it can also inhibit growth.[1]
Incorrect Analytical Method - Verify the extraction and quantification methods for this compound. Ensure complete cell lysis and efficient extraction with an appropriate solvent.[11] - Use a reliable analytical technique like HPLC for quantification.[12]
Poor Biomass Growth
Potential Cause Troubleshooting Steps
Nutrient Limitation - Increase the concentration of key nutrients in the medium, such as carbon and nitrogen sources.[5]
Contamination - Ensure aseptic techniques are strictly followed during inoculation and handling. - Use appropriate antibiotics or antifungals if necessary and compatible with your organism.
Inappropriate Physical Conditions - Optimize temperature, pH, and light/dark cycles for your specific strain.[1][4][7]
Inoculum Quality - Use a healthy and actively growing inoculum.
Difficulty in this compound Extraction and Purification
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis - Employ robust cell disruption methods such as bead beating, sonication, or grinding in liquid nitrogen to ensure complete cell wall breakage.[11][13]
Inefficient Extraction Solvent - Test a range of solvents with varying polarities (e.g., ethanol, methanol, chloroform, hexane) to find the most effective one for this compound. Sterols are generally soluble in organic solvents.[14]
Co-extraction of Impurities - Use a multi-step purification process, which may include liquid-liquid extraction, crystallization, and chromatography (e.g., column chromatography, HPLC).[14]
Degradation of this compound - Perform extraction and purification at low temperatures to minimize degradation. - Protect samples from light if this compound is light-sensitive.

Experimental Protocols

Protocol 1: General Fungal/Lichen Culture for Secondary Metabolite Production
  • Media Preparation: Prepare a suitable culture medium (e.g., Malt-Yeast Extract (MYE) or Potato Dextrose Broth (PDB)).[7][9] A typical MYE medium contains 20 g/L malt extract and 2 g/L yeast extract.[7] Adjust the pH to the optimal range for your organism (e.g., pH 5.5-6.5).[4] Sterilize the medium by autoclaving.

  • Inoculation: Inoculate the sterile medium with a small piece of the fungal mycelium or a suspension of lichen fragments under aseptic conditions.[7]

  • Incubation: Incubate the cultures at the optimal temperature (e.g., 18-25°C) with appropriate agitation (for liquid cultures, e.g., 150-180 rpm).[7][9] For lichens, a photoperiod (e.g., 16h dark/8h light) may be required.[7]

  • Monitoring: Monitor the cultures for growth and signs of contamination.

  • Harvesting: After a sufficient incubation period (weeks to months), harvest the biomass by filtration or centrifugation.

Protocol 2: this compound Extraction and Preliminary Purification
  • Drying and Grinding: Lyophilize (freeze-dry) the harvested biomass to remove water. Grind the dried biomass into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Suspend the powdered biomass in a suitable organic solvent (e.g., ethanol or a mixture of chloroform and methanol).[12][14] Perform the extraction at room temperature with constant stirring for several hours. The process can be repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: Filter the extract to remove the solid biomass. Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a biphasic solvent system (e.g., methanol/water and hexane) to separate polar and non-polar compounds. This compound, being a sterol, is expected to partition into the non-polar phase.

  • Purification: Further purify the this compound-containing fraction using chromatographic techniques such as column chromatography with silica gel, followed by High-Performance Liquid Chromatography (HPLC) for final purification.[14]

Visualizations

Experimental_Workflow cluster_culture Culture Stage cluster_extraction Extraction & Purification cluster_analysis Analysis Media_Prep Media Preparation Inoculation Inoculation Media_Prep->Inoculation Incubation Incubation Inoculation->Incubation Harvesting Harvesting Biomass Incubation->Harvesting Drying_Grinding Drying & Grinding Harvesting->Drying_Grinding Solvent_Extraction Solvent Extraction Drying_Grinding->Solvent_Extraction Purification Purification (Chromatography) Solvent_Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification

Caption: A generalized workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Biomass Growth Adequate? Start->Check_Growth Optimize_Culture Optimize Culture Conditions (Medium, pH, Temp, Aeration) Check_Growth->Optimize_Culture No Check_Metabolite Is Secondary Metabolism Induced? Check_Growth->Check_Metabolite Yes Optimize_Extraction Optimize Extraction & Purification (Lysis, Solvent, Technique) Check_Metabolite->Optimize_Extraction Yes Induce_Metabolism Consider Elicitors or Stressors Check_Metabolite->Induce_Metabolism No

Caption: A logical troubleshooting guide for low this compound yield.

Sterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (Key Regulatory Step) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Squalene Squalene IPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol This compound This compound Lanosterol->this compound Multiple Enzymatic Steps

References

Lichesterol Solubility Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lichesterol. Our aim is to help you overcome challenges related to its solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in my aqueous assay buffer?

A1: this compound is a sterol, a class of lipids that are inherently hydrophobic. This means it has very low solubility in water-based solutions like cell culture media and phosphate-buffered saline (PBS). When a concentrated stock solution of this compound in an organic solvent is diluted into an aqueous medium, the this compound molecules tend to aggregate and precipitate out of the solution.

Q2: What is the best organic solvent to prepare a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions of hydrophobic compounds due to its strong solubilizing capacity and compatibility with most biological assays at low final concentrations.[1][2] Ethanol and methanol can also be used, though this compound's solubility may be lower in these solvents.[2][3]

Q3: My this compound precipitated after diluting the DMSO stock solution into my cell culture medium. How can I prevent this?

A3: This phenomenon, known as "solvent-shifting precipitation," is common with hydrophobic compounds. To prevent it, a gradual dilution method is recommended. Instead of adding the stock solution directly to the full volume of your aqueous buffer, try a stepwise dilution. For cell culture experiments, you can add the stock solution to a small volume of pre-warmed cell culture medium containing serum, mix thoroughly, and then add this intermediate dilution to the final volume. Keeping the medium warm during dilution can also aid in maintaining solubility.

Q4: What is the maximum recommended concentration for a this compound stock solution?

A4: To minimize the risk of precipitation upon dilution, it is advisable to prepare a stock solution at a concentration that is at least 1000 times higher than the final desired concentration in your assay.[1] This ensures that the final concentration of the organic solvent (e.g., DMSO) in your experiment remains low (ideally ≤ 0.1%), minimizing potential solvent-induced cytotoxicity.[2]

Q5: Are there any alternative methods to improve this compound solubility in aqueous solutions?

A5: Yes, several methods can be employed. The use of co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can help to emulsify the this compound in the aqueous medium.[2][3] Another approach is the use of cyclodextrins, which can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Troubleshooting Guide: this compound Precipitation

This guide provides a structured approach to resolving common issues with this compound solubility.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in the organic solvent. The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature.- Try sonicating the solution in a water bath.- Gently warm the solution while stirring.- Increase the volume of the solvent to prepare a more dilute stock solution.
Precipitation occurs immediately upon dilution of the stock solution into aqueous media. Rapid change in solvent polarity (solvent-shifting).- Use a stepwise dilution method as described in the FAQs.- Pre-warm the aqueous medium before adding the this compound stock solution.- Vigorously vortex or mix the solution immediately after adding the stock solution.
The solution becomes cloudy over time after dilution. The diluted solution is supersaturated, leading to slow precipitation. The temperature of the solution may have decreased.- Ensure the final concentration of this compound in the aqueous solution is below its solubility limit in that medium.- Maintain a constant temperature, especially if the initial dilution was performed at an elevated temperature.- Consider adding a biocompatible solubilizing agent like a low concentration of Tween 80 or using cyclodextrins.
Precipitation is observed after storing the diluted solution. The diluted aqueous solution is not stable for long-term storage.- Prepare fresh dilutions of this compound for each experiment.- If short-term storage is necessary, store at 4°C and visually inspect for precipitation before use. Gently warm and vortex to redissolve if necessary.

Quantitative Solubility Data (Reference: Lanosterol)

Solvent Solubility of Lanosterol (mol/L) Temperature (K)
Acetonitrile0.11291.6
Ethyl Acetate1.27320.8
Methanol3.0 x 10⁻⁵ (mole fraction)277.78
n-Propanol0.0048 (mole fraction)318.93
Ethanol0.25 mg/mLNot Specified
N,N-dimethylformamide (DMF)3 mg/mLNot Specified
Dimethyl sulfoxide (DMSO)SolubleNot Specified

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired stock concentration. Aim for a concentration that is at least 1000-fold higher than your final experimental concentration.

  • Weigh the this compound. Accurately weigh the required amount of this compound powder and transfer it to the sterile vial.

  • Add DMSO. Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve the this compound. Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection. Visually inspect the solution to ensure the this compound is completely dissolved and there are no visible particles.

  • Storage. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Assays

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed complete cell culture medium (containing serum)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required volume of stock solution. Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • Prepare an intermediate dilution. In a sterile microcentrifuge tube, add the calculated volume of the this compound stock solution to a small volume (e.g., 100-200 µL) of the pre-warmed complete cell culture medium.

  • Mix thoroughly. Gently pipette up and down to mix. Visually inspect for any signs of precipitation.

  • Final dilution. Add the intermediate dilution to the final volume of the cell culture medium in your experimental vessel (e.g., flask, plate).

  • Mix gently. Swirl the vessel gently to ensure even distribution of the compound.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store intermediate Prepare Intermediate Dilution in Pre-warmed Medium store->intermediate Use Aliquot final Add to Final Volume of Cell Culture Medium intermediate->final mix Gently Mix final->mix Assay Assay mix->Assay Perform Assay

Caption: Workflow for preparing this compound solutions.

Putative Signaling Pathway for this compound

This compound, as a sterol, may influence cellular signaling pathways in a manner similar to cholesterol. One such pathway is the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in some cancers.[8][9][10] Sterols can modulate the activity of the Smoothened (SMO) receptor, a key component of this pathway.

G cluster_nucleus Cell Nucleus This compound This compound SMO Smoothened (SMO) Receptor This compound->SMO Activates SUFU SUFU SMO->SUFU Inhibits Dissociation GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) GLI->GLI_active Translocates to Nucleus Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Regulates

Caption: Putative this compound-mediated signaling.

References

Lichesterol Detection in Mass Spectrometry: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry-based detection of Lichesterol.

Frequently Asked Questions (FAQs)

Q1: What ionization technique is optimal for this compound detection?

A1: Due to the relatively nonpolar nature of sterols like this compound, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred method as it provides good sensitivity for these compounds without the need for derivatization.[1][2][3] Electrospray Ionization (ESI) can also be utilized, though it may require derivatization to improve ionization efficiency for neutral sterol molecules.[4][5]

Q2: What are the common adducts of this compound observed in mass spectrometry?

A2: In positive ion mode, this compound can be detected as various adducts. Common adducts include protonated molecules [M+H]⁺, as well as sodiated [M+Na]⁺ and lithiated [M+Li]⁺ adducts.[6][7][8] The formation of these adducts can enhance ionization and provide more stable signals, particularly in ESI.[8] In some cases, ammonium adducts [M+NH₄]⁺ may also be observed.[9]

Q3: How can I differentiate this compound from its isomers using mass spectrometry?

A3: Mass spectrometry alone cannot typically differentiate between isobaric compounds (isomers). Therefore, robust chromatographic separation is essential.[1] Utilizing a high-resolution liquid chromatography (LC) system with a suitable column, such as a C18 or C30, is crucial for resolving this compound from its isomers before they enter the mass spectrometer.[2]

Q4: What are the expected fragmentation patterns for this compound?

A4: The fragmentation of sterols is often characterized by the loss of a water molecule ([M+H-H₂O]⁺) from the protonated precursor ion.[10] Further fragmentation of the sterol ring system can lead to characteristic product ions.[11] For definitive structural elucidation, tandem mass spectrometry (MS/MS) experiments are necessary to generate a specific fragmentation pattern for this compound.

Q5: What are common sources of background noise or contamination in this compound analysis?

A5: Common sources of contamination include plasticizers (e.g., phthalates) leaching from lab consumables, and other lipids present in the sample matrix. It is also important to be aware of potential ex vivo oxidation of sterols, which can generate interfering compounds.[12] Using high-purity solvents and glass vials can help minimize this contamination.

Troubleshooting Guides

Issue: No or Low Signal Intensity for this compound

A common challenge in mass spectrometry is poor signal intensity.[13] This can be particularly prevalent for molecules like sterols that have poor ionization efficiency.[8]

Troubleshooting Workflow: No/Low this compound Signal

G A Start: No/Low this compound Signal B 1. Check Sample Preparation - Verify extraction efficiency - Assess sample concentration A->B C 2. Optimize Ion Source - Adjust APCI/ESI parameters - Check for leaks B->C Sample Prep OK D 3. Evaluate Chromatography - Check column performance - Ensure proper mobile phase C->D Ion Source Optimized E 4. Verify Mass Spectrometer Settings - Confirm correct m/z range - Check detector settings D->E Chromatography OK F Signal Restored E->F MS Settings Verified

Caption: A step-by-step guide to troubleshooting low or absent this compound signal.

Quantitative Data for this compound Detection

The following table provides a starting point for method development for this compound analysis. Parameters should be optimized for your specific instrumentation and sample type.

ParameterRecommended SettingNotes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)A C30 column may offer enhanced separation for isomers.
Mobile Phase A Water + 0.1% Formic AcidFor protonation in positive ion mode.
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) + 0.1% Formic AcidProvides good elution for sterols.
Gradient 50% B to 100% B over 15 minutesAdjust based on isomer complexity.
Flow Rate 0.2 - 0.4 mL/minOptimize for best peak shape.
Column Temperature 40 - 50 °CHigher temperatures can improve peak shape but may alter retention.
Ionization Mode APCI, Positive IonGenerally provides better sensitivity for nonpolar sterols.[1][2][3]
Precursor Ion (m/z) [M+H]⁺, [M+Na]⁺Determine experimentally.
Collision Energy 10-40 eVOptimize for characteristic fragment ions.

Experimental Protocols

Protocol: Lipid Extraction from Cell Pellets for this compound Analysis
  • Sample Preparation : Start with a cell pellet containing 1-10 million cells.

  • Addition of Internal Standard : Add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar sterol) to the pellet.

  • Lipid Extraction :

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet.

    • Vortex thoroughly for 5 minutes to ensure cell lysis and lipid solubilization.

    • Add 200 µL of water to induce phase separation.

    • Vortex again for 1 minute.

  • Phase Separation : Centrifuge the sample at 2000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection : Carefully aspirate the lower organic phase and transfer it to a clean glass vial.

  • Drying and Reconstitution :

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Signaling Pathway Visualization

The biological role of this compound is hypothesized to be similar to other sterols, potentially influencing cell signaling through its incorporation into cellular membranes and the formation of lipid rafts.

Hypothesized this compound Signaling Pathway

A This compound B Cell Membrane Integration A->B C Lipid Raft Modulation B->C D Signal Transduction (e.g., GPCRs, Kinases) C->D E Downstream Cellular Response D->E

Caption: A proposed pathway illustrating the potential role of this compound in cell signaling.

References

Technical Support Center: Lichesterol Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lichesterol. The information is designed to address potential issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the stability and degradation studies of this compound.

Problem Potential Cause Recommended Solution
Low or no detection of this compound peak in HPLC analysis. 1. Improper sample preparation: this compound may not be fully dissolved or may have precipitated. 2. Suboptimal HPLC conditions: Mobile phase, column, or detector settings may not be suitable for this compound. 3. Degradation during storage or sample preparation: this compound may be unstable under the conditions used.1. Ensure complete dissolution in a suitable organic solvent (e.g., methanol, acetonitrile) before injection. Use sonication if necessary. 2. Develop a specific HPLC method for this compound. A C18 column with a mobile phase of methanol/water or acetonitrile/water and UV detection around 205 nm is a good starting point.[1][2] 3. Store stock solutions at -20°C or below, protected from light. Prepare working solutions fresh.
Appearance of unexpected peaks in the chromatogram. 1. Degradation of this compound: The new peaks could be degradation products due to stress conditions (pH, temperature, light, oxidation).[3][4] 2. Presence of impurities: The initial this compound sample may contain impurities. 3. Interaction with excipients: If working with a formulation, this compound may be reacting with other components.1. Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles.[5][6] 2. Check the certificate of analysis for the purity of the this compound standard. 3. Analyze a placebo formulation (without this compound) under the same stress conditions to identify any peaks originating from excipients.
Poor reproducibility of stability study results. 1. Inconsistent experimental conditions: Variations in temperature, light exposure, or pH can affect degradation rates. 2. Inaccurate sample handling and preparation: Inconsistent pipetting, dilutions, or storage of samples. 3. Analytical method variability: Fluctuations in HPLC system performance.1. Maintain strict control over all experimental parameters. Use calibrated equipment (ovens, pH meters). 2. Follow a standardized and validated protocol for sample preparation. 3. Ensure the HPLC method is validated for precision, accuracy, and linearity. Run system suitability tests before each analysis.
Mass balance in forced degradation studies is not achieved (sum of this compound and degradants is not close to 100%). 1. Formation of non-UV active or volatile degradation products: The detector may not be able to see all degradation products. 2. Incomplete elution of degradants from the HPLC column: Some degradation products may be strongly retained. 3. Inaccurate response factors: Different compounds can have different responses to the detector.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector.[7] 2. Modify the HPLC gradient to ensure all components are eluted. 3. Determine the relative response factors for the major degradation products if their standards are available.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is limited, as a sterol, it is recommended to store it as a solid in a well-sealed container at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at low temperatures and used shortly after preparation.

Q2: Which solvents are suitable for dissolving this compound?

A2: this compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetonitrile, and chloroform. For aqueous solutions, the use of a co-solvent or a solubilizing agent may be necessary due to its lipophilic nature.

Stability Studies

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study involves subjecting this compound to various stress conditions to predict its degradation pathways.[3][4] Typical conditions include:

  • Acidic hydrolysis: 0.1 M HCl at 60°C

  • Basic hydrolysis: 0.1 M NaOH at 60°C

  • Oxidative degradation: 3% H₂O₂ at room temperature

  • Thermal degradation: 60°C in a dry oven

  • Photolytic degradation: Exposure to UV light (e.g., 254 nm) and visible light

Samples should be analyzed at different time points to track the extent of degradation.

Q4: What are the likely degradation products of this compound?

A4: Based on the degradation of other sterols like cholesterol, potential degradation products of this compound could include oxidized derivatives (e.g., epoxides, ketones, hydroperoxides) and products of ring structure modifications.[8][9][10] The specific products will depend on the stress conditions applied.

Analytical Methods

Q5: What is a suitable HPLC method for analyzing this compound and its degradation products?

A5: A stability-indicating HPLC method is crucial. A good starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water or methanol and water.[1][2] UV detection at a low wavelength, such as 205 nm, is often used for sterols that lack a strong chromophore.[1][2] Method development and validation are essential to ensure the separation of this compound from its degradation products.

Quantitative Data from Stability Studies

The following tables can be used to summarize data from your stability studies.

Table 1: Summary of Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation3% H₂O₂Room Temperature2, 4, 8, 24 hours
ThermalDry Heat60°C1, 3, 7 days
PhotolyticUV/Visible LightRoom Temperature24, 48, 72 hours

Table 2: Example Data Table for this compound Stability

Time PointCondition% this compound Remaining% Total Degradation ProductsMass Balance (%)
0-1000100
24h0.1 M HCl, 60°CEnter DataEnter DataEnter Data
24h0.1 M NaOH, 60°CEnter DataEnter DataEnter Data
24h3% H₂O₂, RTEnter DataEnter DataEnter Data
7 days60°CEnter DataEnter DataEnter Data
72hLight ExposureEnter DataEnter DataEnter Data

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal: Transfer the solid this compound powder to a vial and keep it in a 60°C oven.

    • Photolytic: Expose the solid powder or a solution in quartz cuvettes to UV and visible light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC:

    • For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • For the thermal stress sample, dissolve the powder in methanol to the target concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: General HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 70% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at 205 nm

  • Column Temperature: 30°C

Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Study start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (Purity, Degradation Profile, Mass Balance) hplc->data report Report Results data->report

Caption: Workflow for a this compound stability study.

G cluster_degradation Hypothetical Degradation Pathway for this compound This compound This compound oxidation Oxidized Products (Epoxides, Ketones) This compound->oxidation Oxidative Stress (e.g., H₂O₂) hydrolysis Hydrolyzed Products This compound->hydrolysis Acidic/Basic Stress photolysis Photodegradation Products This compound->photolysis Light Exposure

Caption: Potential degradation pathways for this compound.

G cluster_troubleshooting Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak Observed? q1 Is the peak present in the placebo/blank injection? start->q1 a1_yes Peak is from excipient or solvent. Ignore for degradation analysis. q1->a1_yes Yes a1_no Peak is related to this compound. q1->a1_no No q2 Is the peak present in the t=0 sample? a1_no->q2 a2_yes Peak is an impurity in the This compound starting material. q2->a2_yes Yes a2_no Peak is a degradation product. q2->a2_no No q3 Does the peak area increase with stress time/intensity? a2_no->q3 a3_yes Confirmed degradation product. Proceed with characterization. q3->a3_yes Yes a3_no Possible intermediate or secondary degradation product. Re-evaluate. q3->a3_no No

Caption: Decision tree for identifying unknown peaks.

References

Technical Support Center: Refinement of Analytical Methods for Lichesterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Lichesterol. Given the structural similarity of this compound to other sterols, the guidance provided is based on established methods for sterol analysis, primarily cholesterol.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

Issue 1: Poor Peak Shape in HPLC Analysis (Tailing or Fronting)

Question: My this compound peak in the HPLC chromatogram is showing significant tailing/fronting. What are the potential causes and how can I resolve this?

Answer:

Poor peak shape is a common issue in HPLC analysis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseSolution
Column Overload Decrease the sample concentration or injection volume.
Secondary Interactions Use a mobile phase with a competing base (e.g., triethylamine) for silanol interactions, or switch to a base-deactivated column.[1]
Incompatible Injection Solvent Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
Inappropriate pH of Mobile Phase Ensure the mobile phase pH is within the optimal range for the column and the analyte (typically between pH 2 and 8 for silica-based columns).[2]

Issue 2: High or Fluctuating Baseline in HPLC Chromatogram

Question: I am observing a high and noisy baseline in my HPLC analysis for this compound, which is affecting the limit of quantification. What should I check?

Answer:

A stable baseline is crucial for accurate quantification. Baseline issues often stem from the mobile phase, detector, or system contamination.

Possible Causes and Solutions:

CauseSolution
Contaminated or Degraded Mobile Phase Prepare fresh mobile phase using HPLC-grade solvents and reagents.[1][3] Degas the mobile phase thoroughly.
Air Bubbles in the System Purge the pump and detector to remove any trapped air bubbles. Ensure all connections are secure.[4]
Detector Lamp Issues Check the detector lamp's energy. A lamp nearing the end of its life can cause baseline noise.
Contaminated Flow Cell Flush the detector flow cell with a suitable cleaning solvent.
Temperature Fluctuations Use a column oven to maintain a constant temperature for the column and mobile phase.[2]

Issue 3: Inconsistent or Low Recovery of this compound During Sample Extraction

Question: My this compound recovery is variable and often lower than expected after solid-phase extraction (SPE). How can I improve this?

Answer:

Low and inconsistent recovery during sample preparation is a critical issue that directly impacts quantification accuracy. The extraction method needs to be optimized for this compound.

Possible Causes and Solutions:

CauseSolution
Inappropriate SPE Sorbent Test different SPE sorbents (e.g., C18, silica) to find the one with the best retention and elution characteristics for this compound.
Suboptimal Elution Solvent Experiment with different elution solvents of varying polarities to ensure complete elution of this compound from the SPE cartridge.
Sample Overload on SPE Cartridge Ensure the amount of sample loaded onto the SPE cartridge does not exceed its capacity.
Incomplete Sample Hydrolysis (if applicable) If analyzing total this compound (free and esterified), ensure the saponification step is complete to cleave all ester bonds.
Analyte Degradation This compound may be sensitive to light, temperature, or pH. Protect the samples from light, keep them cool, and use appropriate pH conditions during extraction.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical methods for this compound quantification.

1. What is the most suitable analytical method for this compound quantification?

The choice of analytical method depends on the required sensitivity, selectivity, and sample matrix.

  • High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a versatile and widely used method. HPLC-MS offers high sensitivity and selectivity.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, especially for volatile and thermally stable compounds. Derivatization is often required for sterols to increase their volatility.[7][8]

  • Enzymatic assays can be used for high-throughput screening but may lack the specificity of chromatographic methods.

2. How can I improve the sensitivity of my this compound quantification assay?

  • Optimize Sample Preparation: Concentrate the sample extract and minimize sample loss during extraction and cleanup steps.

  • Enhance Detection:

    • For HPLC-UV , consider derivatization with a UV-absorbing tag if this compound has a poor chromophore.

    • For HPLC-MS , optimize the ionization source parameters (e.g., electrospray voltage, gas flows) and use Multiple Reaction Monitoring (MRM) for tandem MS for the highest sensitivity and specificity.

  • Improve Chromatography: Use a column with higher efficiency (smaller particle size) to obtain sharper peaks, which increases the signal-to-noise ratio.

3. What are the critical steps for sample preparation before this compound analysis?

  • Extraction: A robust extraction method is crucial. The Folch or Bligh-Dyer methods, which use a mixture of chloroform and methanol, are commonly used for lipid extraction.[6]

  • Hydrolysis (Saponification): If you need to measure total this compound (free and esterified forms), an alkaline hydrolysis step is necessary to cleave the ester linkages.[6]

  • Purification/Cleanup: Solid-phase extraction (SPE) is often employed to remove interfering substances from the sample matrix and concentrate the analyte.

4. How do I ensure the stability of this compound in my samples and standards?

Sterols can be susceptible to oxidation and degradation.

  • Storage: Store samples and standard solutions at low temperatures (-20°C or -80°C) and protected from light.[5]

  • Antioxidants: Consider adding an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.

  • Inert Atmosphere: For long-term storage, it is advisable to store samples under an inert atmosphere (e.g., nitrogen or argon).[5]

Quantitative Data Presentation

Table 1: Comparison of Analytical Methods for Sterol Quantification

MethodTypical Limit of Detection (LOD)Linearity RangePrecision (%RSD)ThroughputKey AdvantagesKey Disadvantages
HPLC-UV 10-100 ng/mL2-3 orders of magnitude< 5%ModerateRobust, widely availableLower sensitivity and selectivity compared to MS
HPLC-MS/MS 0.1-1 ng/mL[6]3-4 orders of magnitude< 10%ModerateHigh sensitivity and selectivityHigher cost and complexity
GC-MS 0.04 mmol/L[8]0.1 to 15 mmol/L[8]< 5%Moderate to HighHigh resolution, excellent for isomer separationRequires derivatization, not suitable for thermolabile compounds
Enzymatic Assay VariableVariable< 15%HighSimple, rapidProne to interference, lower specificity

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-MS/MS

This protocol provides a general procedure for the quantification of this compound in biological samples. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation: a. To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound). b. Extract lipids using 2 mL of a 2:1 (v/v) chloroform:methanol mixture. Vortex vigorously. c. Centrifuge to separate the phases. Collect the lower organic phase. d. For total this compound, evaporate the solvent and add 1 mL of 1 M ethanolic KOH. Incubate at 60°C for 1 hour for saponification. e. After cooling, add 1 mL of water and re-extract the non-saponifiable lipids with 2 mL of hexane. f. Evaporate the hexane extract to dryness under a stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
  • Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Determine the specific precursor and product ions for this compound and the internal standard by direct infusion.
  • Optimization: Optimize cone voltage and collision energy for each transition.

Protocol 2: this compound Quantification by GC-MS

This protocol outlines a general procedure for this compound analysis by GC-MS, which requires derivatization.

1. Sample Preparation and Saponification: a. Follow steps 1a-1e from the HPLC-MS/MS protocol.

2. Derivatization: a. To the dried extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.

3. GC-MS Conditions:

  • Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 280°C.
  • Oven Temperature Program: Start at 180°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.
  • Injection Mode: Splitless.
  • MS Transfer Line Temperature: 290°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for the this compound-TMS derivative.

Visualizations

Signaling Pathway: Simplified Sterol Biosynthesis and Regulation

Caption: A simplified diagram of the sterol biosynthesis pathway and its regulation by SREBP-2.

Experimental Workflow: this compound Quantification

Lichesterol_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Saponification Saponification (Optional, for total this compound) Extraction->Saponification SPE Solid-Phase Extraction (Cleanup) Saponification->SPE Derivatization Derivatization (For GC-MS) SPE->Derivatization HPLC_MS HPLC-MS/MS SPE->HPLC_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification (Calibration Curve) HPLC_MS->Quantification GC_MS->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: A general experimental workflow for the quantification of this compound.

References

Addressing matrix effects in Lichesterol analysis from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Lichesterol analysis in complex samples. Our goal is to help you overcome challenges related to matrix effects and ensure accurate, reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound analysis.

Question: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. What are the likely causes and how can I fix this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex samples.[1][2] It occurs when co-eluting endogenous components from the matrix, such as phospholipids, salts, or metabolites, interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3] This leads to inaccurate and unreliable quantification.[2]

Troubleshooting Steps:

  • Confirm Matrix Effects: The first step is to confirm that the observed signal variability is due to matrix effects. This can be done qualitatively using a post-column infusion experiment or quantitatively by comparing the response of this compound in a pure solvent versus a sample matrix extract (post-extraction spike).[4] A significant difference in signal intensity indicates the presence of matrix effects.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the analytical instrument.[4][5] Consider the following sample preparation strategies:

    • Liquid-Liquid Extraction (LLE): LLE can effectively separate this compound from polar interferences like salts. However, it may have lower recovery for more polar analytes.[3]

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by utilizing different sorbents to retain either this compound or the interfering matrix components.[6][7] For sterols, silica-based SPE is often used.[6]

    • Phospholipid Removal: Since phospholipids are a major cause of matrix effects in biological samples like plasma and serum, specific techniques like HybridSPE®-Phospholipid or other phospholipid removal plates can be highly effective.[8]

  • Improve Chromatographic Separation: If sample preparation alone is insufficient, optimizing the HPLC/UHPLC separation can help resolve this compound from co-eluting matrix components.[5]

    • Gradient Modification: Adjusting the gradient slope, especially around the elution time of this compound, can improve separation from interfering compounds.[5]

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, C30) to alter selectivity and improve the resolution of this compound from matrix components.

  • Implement a Robust Calibration Strategy:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[9] A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement, providing a reliable means of normalization and accurate quantification.[9][10][11]

    • Matrix-Matched Calibration: If a SIL-IS is unavailable, creating calibration standards in a blank matrix that matches your sample can compensate for matrix effects.[4] However, finding a truly blank matrix can be challenging.

Question: My this compound recovery is low and inconsistent. What steps can I take to improve it?

Answer:

Low and variable recovery during sample preparation can significantly impact the accuracy and precision of your this compound analysis.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency:

    • Solvent Selection (for LLE): Ensure the chosen extraction solvent has the appropriate polarity to efficiently extract this compound. A mixture of a non-polar solvent (like hexane or chloroform) and a more polar solvent (like methanol or isopropanol) is often used for sterols.[6]

    • SPE Protocol Optimization: For SPE, ensure the cartridge is properly conditioned and that the loading, washing, and elution solvents are optimized for this compound. The elution solvent must be strong enough to fully recover this compound from the sorbent.

    • Multiple Extractions: Performing the extraction step two or three times and combining the extracts can significantly improve recovery.[6]

  • Minimize Analyte Loss:

    • Evaporation Step: When drying down the sample, use a gentle stream of nitrogen and avoid excessive heat, which can degrade this compound.

    • Adsorption: this compound may adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption microcentrifuge tubes can help minimize this.

    • Precipitation: In protein precipitation, ensure the precipitating solvent is added in the correct ratio and that the sample is vortexed thoroughly to ensure complete protein removal without co-precipitating this compound.

  • Assess Recovery Quantitatively: Spike a known amount of this compound standard into a blank matrix at the beginning of the sample preparation process. Compare the final measured amount to a standard prepared in a pure solvent to calculate the percent recovery. Aim for a recovery of 85-115%.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] These effects can manifest as either signal suppression or enhancement, leading to inaccurate quantification of this compound. In complex biological samples, components like phospholipids, salts, and endogenous metabolites are common sources of matrix effects.[1][6]

Q2: How can I assess the extent of matrix effects in my this compound assay?

A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). The MF is determined by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution.

  • MF = (Peak Area in Matrix) / (Peak Area in Solvent)

  • An MF < 1 indicates ionization suppression.

  • An MF > 1 indicates ionization enhancement.

  • An MF = 1 indicates no matrix effect.

For a robust assessment, it is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[1]

Q3: What is the best internal standard to use for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) version of this compound.[9] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation and chromatographic separation, and will experience the same degree of matrix effect.[9] This allows for the most accurate correction of both extraction losses and ionization variability.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components, thereby lessening the matrix effect.[5][12] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain above the limit of quantification (LOQ) after dilution.[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation: To 100 µL of plasma, add the stable isotope-labeled internal standard for this compound.

  • Protein Precipitation & Extraction: Add 400 µL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol. Vortex vigorously for 1 minute.

  • Phase Separation: Add 100 µL of water and vortex for 20 seconds. Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer, which contains this compound, to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenate

  • Homogenization: Homogenize a known weight of tissue in a suitable buffer. Add the this compound SIL-IS.

  • Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol mixture to extract the total lipids.[6]

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 100 mg) with 3 mL of hexane.[6]

  • Loading: Re-dissolve the dried lipid extract in a small volume of a non-polar solvent like toluene and load it onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 3 mL of hexane to remove non-polar interfering compounds.[6]

  • Elution: Elute this compound with 3 mL of a more polar solvent, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined experimentally.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[6]

Quantitative Data Summary

The following tables provide example data on the effectiveness of different sample preparation techniques for sterol analysis, which can be used as a benchmark for this compound method development.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation95 ± 845 ± 12 (Suppression)
Liquid-Liquid Extraction88 ± 1015 ± 7 (Suppression)
Solid-Phase Extraction92 ± 68 ± 5 (Suppression)
Phospholipid Removal Plate98 ± 55 ± 3 (Suppression)

Data are representative and will vary depending on the specific analyte, matrix, and experimental conditions.

Table 2: Validation Parameters for a this compound LC-MS/MS Assay using a Stable Isotope-Labeled Internal Standard

ParameterAcceptance CriteriaExample Result
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)S/N > 100.5 ng/mL
Accuracy (% Bias)Within ±15%-5.2% to +8.5%
Precision (%CV)≤ 15%< 10%
Recovery (%)Consistent and reproducible91%
Matrix Factor (normalized with IS)0.85 - 1.150.98 - 1.07

Visualizations

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Validation Problem Poor Reproducibility or Inaccurate Quantification of this compound AssessME Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Problem->AssessME Is it Matrix Effect? AssessME->Problem No Significant Matrix Effect (Check other variables) OptimizeSP Optimize Sample Preparation (LLE, SPE, PL Removal) AssessME->OptimizeSP Matrix Effect Confirmed OptimizeLC Optimize Chromatographic Separation OptimizeSP->OptimizeLC If insufficient Validate Re-validate Assay (Accuracy, Precision, Linearity) OptimizeSP->Validate UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS For best accuracy OptimizeLC->Validate UseIS->Validate

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

SamplePrepWorkflow cluster_sample Sample Collection & Initial Prep cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample Complex Sample (e.g., Plasma, Tissue Homogenate) AddIS Add Stable Isotope-Labeled Internal Standard Sample->AddIS Choose Choose Method AddIS->Choose LLE Liquid-Liquid Extraction Drydown Drydown & Reconstitution LLE->Drydown SPE Solid-Phase Extraction SPE->Drydown PLR Phospholipid Removal PLR->Drydown Choose->LLE Simple Choose->SPE Targeted Choose->PLR Specific LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for this compound analysis from complex samples.

References

Optimization of derivatization techniques for GC-MS analysis of Lichesterol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC-MS Analysis of Lichesterol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound.

Issue 1: Incomplete Derivatization

  • Symptom: Low peak area or intensity for the this compound derivative, presence of a broad peak for underivatized this compound.

  • Possible Causes & Solutions:

CauseSolution
Presence of Moisture Residual water in the sample or solvent can deactivate the silylation reagent.[1] Ensure the sample extract is completely dry by evaporating it under a stream of nitrogen and using anhydrous solvents.[1][2] Consider passing the sample through a sodium sulfate column to remove trace amounts of water.[1]
Insufficient Reagent The molar ratio of the derivatizing agent to this compound may be too low. Increase the amount of the silylation reagent to ensure a sufficient excess. A molar ratio of at least 2:1 of the silylating reagent per active hydrogen is recommended.
Suboptimal Reaction Conditions The reaction temperature or time may be insufficient for complete derivatization. Increase the reaction temperature (e.g., to 70-100°C) or prolong the reaction time (e.g., 1-3 hours).[1][2]
Steric Hindrance The hydroxyl group of this compound may be sterically hindered. Use a stronger silylating reagent or add a catalyst. For example, a mixture of BSTFA with 1% TMCS is often more effective than BSTFA alone.[3]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical this compound derivative peak.

  • Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Active sites in the injector liner, column, or connections can interact with the analyte.[4] Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for MS applications.[5][6] Consider trimming the first few centimeters of the column.
Inappropriate Injection Technique For splitless injection, the initial oven temperature may be too high, preventing proper solvent and analyte focusing.[7] The initial oven temperature should typically be about 20°C below the boiling point of the solvent.[7]
Column Overload Injecting too much sample can lead to peak fronting.[7] Dilute the sample or reduce the injection volume.
Mismatch between Sample Solvent and Stationary Phase A significant polarity mismatch can cause peak distortion.[8] Whenever possible, dissolve the derivatized sample in a solvent that is compatible with the GC column's stationary phase.

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

  • Symptom: The this compound derivative peak is small and difficult to distinguish from the baseline noise.

  • Possible Causes & Solutions:

CauseSolution
Analyte Degradation Sterols can be sensitive to high temperatures in the injector. Optimize the injector temperature to ensure efficient volatilization without causing degradation.
Suboptimal MS Parameters The MS parameters may not be optimized for the this compound derivative. Optimize the ion source and quadrupole temperatures, and consider using Selected Ion Monitoring (SIM) mode for increased sensitivity by monitoring characteristic ions of the this compound derivative.[5]
Column Bleed High column bleed can increase background noise.[5] Use a low-bleed MS-certified column and ensure it is properly conditioned.[5]
Derivatization Issues Incomplete derivatization will result in a lower signal. Refer to the "Incomplete Derivatization" section for troubleshooting. Silylation can enhance the detectability of an analyte in MS.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization reagent for this compound?

A1: Silylation is the most common and effective derivatization technique for sterols like this compound.[10][11] The most frequently used reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][11] For sterically hindered hydroxyl groups, a mixture of BSTFA with a catalyst like trimethylchlorosilane (TMCS) (e.g., 99:1 v/v) is often recommended to enhance the reaction rate and yield.[2] MSTFA is sometimes preferred as its by-products are more volatile, which can reduce chromatographic interference.

Q2: What are the optimal reaction conditions for the silylation of this compound?

A2: Optimal conditions can vary depending on the specific reagent used. However, a general starting point for silylation with BSTFA + 1% TMCS is to heat the sample with the reagent at 60-100°C for 1-3 hours.[1][2] It is crucial to perform the reaction in an anhydrous environment.

Q3: How can I confirm that the derivatization was successful?

A3: Successful derivatization can be confirmed by a significant shift in the retention time of this compound to an earlier time in the chromatogram, as the derivative is more volatile. Additionally, the mass spectrum of the derivatized peak should show a molecular ion and characteristic fragmentation patterns corresponding to the trimethylsilyl (TMS) derivative of this compound.

Q4: My sample is in an aqueous solution. How should I prepare it for derivatization?

A4: Water must be completely removed before adding the silylating reagent, as it will deactivate the reagent.[12] You can either lyophilize (freeze-dry) the sample or perform a liquid-liquid extraction of this compound into an organic solvent, followed by drying the organic phase with an agent like anhydrous sodium sulfate and evaporating the solvent to dryness under a stream of nitrogen.[2]

Q5: Should I use a solvent for the derivatization reaction?

A5: While some silylating reagents can be used neat, using a dry, aprotic solvent like pyridine or acetonitrile can help to dissolve the sample and facilitate the reaction.[1] Pyridine can also act as a catalyst in some silylation reactions.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

  • Sample Preparation: Transfer an aliquot of the dried this compound extract (typically 10-100 µg) into a 2 mL glass autosampler vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS (99:1 v/v) to the vial.[2]

  • Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or oven at 100°C for 1 hour.[2]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.

Protocol 2: Silylation of this compound using MSTFA

  • Sample Preparation: Ensure the this compound sample in a reaction vial is completely dry.

  • Reagent Addition: Add 50 µL of MSTFA to the dried sample.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature before GC-MS analysis.

ParameterProtocol 1 (BSTFA + 1% TMCS)Protocol 2 (MSTFA)
Reagent BSTFA + 1% TMCSMSTFA
Solvent/Catalyst Anhydrous PyridineNone (can be used if needed)
Reagent Volume 50 µL50 µL
Reaction Temperature 100°C60°C
Reaction Time 1 hour30 minutes

Visualizations

DerivatizationWorkflow This compound Derivatization Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Dried this compound Extract add_reagents Add Anhydrous Pyridine and BSTFA + 1% TMCS start->add_reagents heat_vortex Vortex and Heat (e.g., 100°C for 1 hour) add_reagents->heat_vortex cool Cool to Room Temperature heat_vortex->cool inject Inject into GC-MS cool->inject data_acq Data Acquisition inject->data_acq

Caption: Workflow for this compound derivatization.

TroubleshootingTree Troubleshooting Poor this compound Peak start Poor this compound Peak in GC-MS peak_shape Is the peak shape poor (tailing/fronting)? start->peak_shape peak_intensity Is the peak intensity low? peak_shape->peak_intensity No check_system Check for active sites: - Use deactivated liner - Trim column front peak_shape->check_system Yes check_moisture Ensure sample is anhydrous peak_intensity->check_moisture Yes optimize_injection Optimize injection parameters: - Lower initial oven temp. check_system->optimize_injection check_overload Check for column overload: - Dilute sample optimize_injection->check_overload increase_reagent Increase derivatization reagent amount check_moisture->increase_reagent optimize_conditions Optimize reaction time and temperature increase_reagent->optimize_conditions use_catalyst Use a stronger reagent or add a catalyst (TMCS) optimize_conditions->use_catalyst

Caption: Decision tree for troubleshooting poor peaks.

References

Technical Support Center: Enhancing the Resolution of Lichesterol Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Lichesterol isomers. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common this compound isomers that require high-resolution separation?

A1: The primary this compound isomers of interest are typically stereoisomers, such as enantiomers and diastereomers (e.g., epimers), which possess identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their atoms. These subtle structural differences lead to very similar physicochemical properties, making their separation a significant analytical challenge.

Q2: Which chromatographic techniques are most effective for separating this compound isomers?

A2: Several advanced chromatographic techniques can be employed for the separation of sterol isomers like this compound.[1] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC) and chiral chromatography, Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the most common and effective methods.[2][3][4] The choice of technique often depends on the specific isomers, the sample matrix, and the desired analytical outcome (e.g., preparative vs. analytical scale).

Q3: Why is it difficult to achieve good resolution between this compound isomers?

A3: The challenge in separating this compound isomers stems from their nearly identical physical and chemical properties, such as polarity, solubility, and vapor pressure.[1] Conventional chromatographic methods that rely on these differences are often insufficient.[5] Achieving separation requires techniques that can exploit subtle differences in molecular shape and stereochemistry.

Q4: Can I use a standard C18 column for separating this compound isomers?

A4: While a standard C18 column can sometimes separate diastereomers, it is generally ineffective for resolving enantiomers.[6] For diastereomers, separation on a C18 column may be possible by carefully optimizing the mobile phase and temperature.[7] However, for enantiomeric resolution, a chiral stationary phase (CSP) is typically necessary.[3][8]

Q5: What is the role of derivatization in the separation of this compound isomers?

A5: Derivatization can be a valuable strategy, particularly in GC and HPLC.[3] For GC, derivatization can increase the volatility and thermal stability of the isomers. In chiral separations, a chiral derivatizing agent can be used to convert a pair of enantiomers into diastereomers, which can then be separated on a standard achiral column.[8]

Troubleshooting Guide: Common Issues and Solutions

This guide provides solutions to common problems encountered during the chromatographic separation of this compound isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Peak Co-elution - Inappropriate stationary phase.- Suboptimal mobile phase composition.- Inadequate column temperature.- Stationary Phase: For enantiomers, switch to a chiral stationary phase (e.g., cyclodextrin-based). For diastereomers, try a different achiral phase (e.g., phenyl, cyano) or a high-resolution C18 column.[6]- Mobile Phase: Optimize the solvent strength and selectivity by adjusting the ratio of organic modifier to aqueous phase.[9][10] Experiment with different organic modifiers (e.g., acetonitrile, methanol). For chiral separations, mobile phase additives may be required.[3]- Temperature: Vary the column temperature. Lower temperatures can sometimes improve resolution by enhancing differential interactions with the stationary phase.[7]
Broad Peaks - High dead volume in the HPLC system.- Column degradation.- Sample overload.- System Check: Ensure all fittings and connections are tight and use tubing with the smallest possible inner diameter.- Column Health: Flush the column or replace it if it has deteriorated.- Sample Concentration: Reduce the sample concentration or injection volume.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions).- Inappropriate mobile phase pH.- Column Choice: Use a high-quality, end-capped column to minimize silanol interactions.- Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the analyte.- Additives: Consider adding a competing base (e.g., triethylamine) to the mobile phase, but be aware of its potential impact on detection methods like mass spectrometry.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Unstable column temperature.- Column equilibration issues.- Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.- Temperature Control: Use a column oven to maintain a constant and stable temperature.- Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.

Experimental Protocols

Protocol 1: RP-HPLC Method for Diastereomeric this compound Isomers

This protocol provides a starting point for the separation of diastereomeric this compound isomers using a standard C18 column.

1. Instrumentation and Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • This compound isomer standard or sample.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, start with 60% acetonitrile and increase to 100% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at an appropriate wavelength (e.g., 205 nm for sterols) or MS with a suitable ionization source.

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Install the C18 column and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Dissolve the this compound sample in a suitable solvent (e.g., mobile phase) and filter it through a 0.45 µm syringe filter.

  • Inject the sample and start the data acquisition.

  • Analyze the resulting chromatogram for the resolution of the diastereomers.

Protocol 2: Chiral HPLC Method for Enantiomeric this compound Isomers

This protocol outlines a general approach for separating enantiomeric this compound isomers using a chiral stationary phase.

1. Instrumentation and Materials:

  • HPLC system with a UV or polarimetric detector.

  • Chiral stationary phase (CSP) column (e.g., cellulose- or amylose-based).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • This compound enantiomeric mixture.

2. Chromatographic Conditions:

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized (e.g., 90:10 hexane:isopropanol).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at a suitable wavelength or a chiral detector.

  • Injection Volume: 5-20 µL.

3. Procedure:

  • Select an appropriate chiral column based on the structure of this compound.

  • Prepare the mobile phase and degas.

  • Equilibrate the chiral column with the mobile phase at the desired flow rate.

  • Dissolve the sample in the mobile phase.

  • Inject the sample and acquire the data.

  • Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

Data Presentation

Table 1: Influence of Mobile Phase Composition on the Resolution of this compound Diastereomers (RP-HPLC)

Mobile Phase Composition (Acetonitrile:Water)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
70:3012.513.11.2
80:2010.210.61.0
90:108.18.30.8

Note: This is example data. Actual results will vary based on the specific isomers and chromatographic system.

Table 2: Effect of Chiral Stationary Phase on the Separation of this compound Enantiomers

Chiral Stationary PhaseMobile Phase (Hexane:IPA)Retention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Selectivity (α)
Cellulose-based CSP95:515.316.81.15
Amylose-based CSP90:1018.220.11.21

Note: This is example data. The optimal CSP and mobile phase must be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45µm filter Dissolution->Filtration Injection Inject into HPLC/SFC/GC Filtration->Injection Separation Separation on Column (Chiral or Achiral) Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Resolution Calculate Resolution (Rs) and Selectivity (α) Integration->Resolution Optimization Optimize Method? (Mobile Phase, Temp, etc.) Resolution->Optimization Optimization->Injection Yes Final_Report Final Report Optimization->Final_Report No

Caption: Workflow for this compound isomer separation and method optimization.

Troubleshooting_Logic Start Poor Resolution Observed Isomer_Type What type of isomers? (Enantiomers or Diastereomers) Start->Isomer_Type Enantiomers Enantiomers Isomer_Type->Enantiomers Enantiomers Diastereomers Diastereomers Isomer_Type->Diastereomers Diastereomers Use_CSP Use a Chiral Stationary Phase (CSP) Enantiomers->Use_CSP Optimize_Chiral_MP Optimize Chiral Mobile Phase (e.g., Hexane/IPA ratio) Use_CSP->Optimize_Chiral_MP Resolution_Check Resolution Improved? Optimize_Chiral_MP->Resolution_Check Optimize_Achiral_MP Optimize Achiral Mobile Phase (Solvent ratio, pH) Diastereomers->Optimize_Achiral_MP Optimize_Temp Optimize Column Temperature Optimize_Achiral_MP->Optimize_Temp Try_Different_Column Try Different Achiral Column (e.g., Phenyl, Cyano) Optimize_Temp->Try_Different_Column Try_Different_Column->Resolution_Check Resolution_Check->Start No, Re-evaluate Success Separation Successful Resolution_Check->Success Yes

Caption: Troubleshooting logic for poor resolution of this compound isomers.

References

Strategies to minimize the degradation of Lichesterol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lichesterol extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing the degradation of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound, chemically known as Ergosta-5,8,22-trien-3β-ol, is a sterol found in various lichens and fungi. Its stability is crucial during extraction to ensure the integrity and purity of the final product for research and potential therapeutic applications. Degradation can lead to the formation of artifacts and a lower yield of the desired compound.

Q2: What are the main factors that can cause this compound degradation during extraction?

A2: The primary factors contributing to this compound degradation are exposure to light, high temperatures, and harsh pH conditions (both acidic and alkaline). Oxidation is a major degradation pathway, which can be accelerated by these factors.

Q3: How can I minimize this compound degradation during my extraction procedure?

A3: To minimize degradation, it is recommended to:

  • Work in a dimly lit environment or use amber glassware to protect the sample from light.

  • Maintain low temperatures throughout the extraction process.

  • Use neutral or mildly acidic/alkaline conditions and avoid strong acids or bases.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Consider adding antioxidants to the extraction solvents.

Q4: What are some common antioxidants used to protect this compound?

A4: Common antioxidants used in sterol extraction include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol), and Ascorbic Acid. The choice of antioxidant may depend on the specific extraction solvent and conditions.

Q5: Is saponification necessary for this compound extraction, and how can I optimize it to prevent degradation?

A5: Saponification is often used to hydrolyze sterol esters to free sterols, which can improve extraction efficiency. To optimize this step and minimize degradation, it is crucial to use the mildest effective concentration of the base (e.g., potassium hydroxide), keep the reaction time and temperature to a minimum, and neutralize the mixture promptly after the reaction is complete.[1][2]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the lichen material is finely ground to maximize surface area. Increase the extraction time or perform multiple extraction cycles with fresh solvent. Consider using a more efficient extraction technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
Degradation during Extraction Review the "Strategies to Minimize Degradation" section and ensure all precautions are being taken (protection from light, low temperature, inert atmosphere).
Suboptimal Saponification If saponification is used, ensure the conditions (time, temperature, KOH concentration) are optimized for your sample. Incomplete saponification will result in lower yields of free this compound.[3][4]
Loss during Purification Evaluate the purification steps for potential losses. Ensure the chosen chromatographic conditions are suitable for this compound.
Problem 2: Presence of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Possible Cause Troubleshooting Step
Degradation Products Unexpected peaks may correspond to isomers or oxidation products of this compound. Compare the retention times with known degradation products if standards are available. Implement stricter protective measures against light, heat, and oxygen.
Incomplete Saponification If saponification is performed, residual sterol esters may appear as separate peaks. Optimize the saponification reaction to ensure complete hydrolysis.
Contaminants from Lichen Matrix Other secondary metabolites from the lichen may co-elute with this compound. Optimize the chromatographic separation (e.g., gradient elution, different stationary phase) or add a pre-purification step.
Solvent Impurities Use high-purity solvents to avoid the introduction of contaminants that may interfere with the analysis.

Data Presentation: Minimizing this compound Degradation

Table 1: General Strategies to Minimize Sterol Degradation During Extraction
Factor Strategy Rationale
Light Work in a dark or dimly lit room. Use amber glassware or wrap containers in aluminum foil.This compound, similar to other sterols with conjugated double bonds like ergosterol, is susceptible to photo-isomerization and photo-oxidation.[5]
Temperature Perform extractions at room temperature or below. Use a gentle stream of nitrogen for solvent evaporation at low temperatures. Avoid prolonged heating.High temperatures accelerate oxidation and other degradation reactions.[6][7]
Oxygen Degas solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon).Oxygen is a key reactant in the oxidative degradation of sterols.
pH Avoid strong acids and bases. If saponification is necessary, use mild conditions and neutralize promptly.Harsh pH can catalyze hydrolysis of ester linkages and degradation of the sterol ring structure.[8][9]
Antioxidants Add antioxidants such as BHT, BHA, or Vitamin E to extraction solvents.These compounds act as free radical scavengers, inhibiting the chain reactions of oxidative degradation.[10]
Table 2: Comparative Efficacy of Antioxidants in Preventing Sterol Oxidation (Qualitative)
Antioxidant Reported Efficacy in Preventing Sterol Oxidation Reference
Butylated Hydroxytoluene (BHT) Commonly used and effective in reducing lipid peroxidation.[10]
Butylated Hydroxyanisole (BHA) Effective in reducing lipid peroxidation.[10]
Vitamin E (α-tocopherol) Shows significant antioxidant activity in protecting sterols, sometimes outperforming synthetic antioxidants at high temperatures.[11][12]
Ascorbic Acid (Vitamin C) A water-soluble antioxidant that can regenerate other antioxidants like Vitamin E.
Steryl Ferulates Showed lower degradation rates than α-tocopherol at high temperatures, indicating good potential for high-temperature applications.[11][12]

Note: Quantitative data on the direct effect of these antioxidants on this compound is limited. The efficacy can vary depending on the specific conditions of the experiment.

Experimental Protocols

Protocol 1: General Extraction of this compound from Xanthoria parietina

This protocol provides a general guideline for the extraction of this compound. Optimization may be required based on your specific experimental setup and goals.

Materials:

  • Dried and ground Xanthoria parietina thalli

  • Acetone (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Methanol (ACS grade or higher)

  • Potassium hydroxide (KOH)

  • Amber glassware (e.g., flasks, vials)

  • Rotary evaporator

  • Ultrasonic bath (optional)

  • Centrifuge

  • Filter paper

Procedure:

  • Pre-extraction (optional): To remove pigments and other interfering substances, wash the ground lichen material (10 g) with cold acetone (3 x 50 mL). Discard the acetone washes. Air-dry the lichen powder.

  • Extraction:

    • Suspend the pre-treated lichen powder in a 1:1 (v/v) mixture of dichloromethane and methanol (200 mL) in an amber flask.

    • For improved efficiency, sonicate the mixture for 30 minutes at room temperature.

    • Alternatively, stir the mixture for 24 hours at room temperature, protected from light.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to remove the solid lichen material.

    • Wash the residue with the dichloromethane:methanol mixture (2 x 25 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Saponification (optional, for total sterol analysis):

    • Dissolve the crude extract in 50 mL of 2 M KOH in ethanol.

    • Reflux the mixture for 1 hour at 60°C.[3]

    • After cooling, add 50 mL of water and extract the unsaponifiable fraction with hexane (3 x 50 mL).

    • Wash the combined hexane extracts with water until neutral.

    • Dry the hexane extract over anhydrous sodium sulfate and evaporate the solvent.

  • Purification:

    • The crude extract (or the unsaponifiable fraction) can be further purified using column chromatography on silica gel.[13][14][15]

    • A typical solvent system for elution would be a gradient of hexane and ethyl acetate. The exact gradient should be optimized based on TLC analysis of the crude extract.

  • Quantification:

    • This compound can be quantified using HPLC-UV or LC-MS/MS.[16][17][18]

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Crude this compound extract

  • TLC plates (silica gel) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel.

    • Wash the column with hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start the elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing pure this compound.

  • Final Step:

    • Evaporate the solvent from the combined pure fractions to obtain crystalline this compound.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Extraction

Lichesterol_Extraction_Workflow Lichen Lichen Material (e.g., Xanthoria parietina) Grinding Grinding Lichen->Grinding Extraction Solvent Extraction (e.g., Dichloromethane:Methanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Low Temperature) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Saponification Saponification (Optional) (Mild KOH, Low Temp) Crude_Extract->Saponification Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Saponification->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A generalized workflow for the extraction and purification of this compound from lichen material.

Diagram 2: Key Degradation Pathways of Sterols

Sterol_Degradation This compound This compound Photo_Oxidation Photo-oxidation Products (e.g., Hydroperoxides, Epoxides) This compound->Photo_Oxidation Light, O2 Thermal_Degradation Thermal Degradation Products (e.g., Dehydration products, Oxidized sterols) This compound->Thermal_Degradation Heat, O2 Acid_Base_Degradation Acid/Base Catalyzed Degradation Products (e.g., Isomers, Rearrangement products) This compound->Acid_Base_Degradation H+ or OH-

Caption: Major degradation pathways affecting this compound during extraction.

Diagram 3: Logical Relationship for Minimizing Degradation

Minimize_Degradation cluster_Factors Degradation Factors cluster_Strategies Mitigation Strategies Light Light Exposure Degradation This compound Degradation Light->Degradation Heat High Temperature Heat->Degradation Oxygen Oxygen Oxygen->Degradation pH Harsh pH pH->Degradation Protect_Light Use Amber Glassware/ Work in Dark Stable_this compound Stable this compound Protect_Light->Stable_this compound Low_Temp Low Temperature Processing Low_Temp->Stable_this compound Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Stable_this compound Control_pH Neutral pH/ Mild Conditions Control_pH->Stable_this compound Antioxidants Add Antioxidants Antioxidants->Stable_this compound

Caption: Logical framework illustrating the relationship between degradation factors and mitigation strategies.

References

Validation & Comparative

Lichesterol and Ergosterol: A Comparative Analysis of Their Influence on Membrane Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of lichesterol and ergosterol on the properties of biological membranes. While extensive research has elucidated the role of ergosterol, the primary sterol in fungal membranes, data on this compound, a sterol found in various lichens and some fungi, remains limited. This document summarizes the available experimental data, outlines key experimental methodologies, and explores the potential roles of these sterols in cellular signaling.

Executive Summary

Ergosterol is a well-established modulator of membrane properties, influencing fluidity, thickness, and permeability, and is a key target for antifungal drugs.[1][2][3] Experimental evidence consistently demonstrates its significant impact on the structural organization of lipid bilayers. In contrast, this compound remains a largely understudied sterol. While its structural similarities to other sterols suggest it may also modulate membrane characteristics, a notable scarcity of direct experimental data prevents a comprehensive comparative analysis. This guide presents the current state of knowledge, highlighting the significant research gap concerning this compound's biophysical effects on membranes.

Comparative Effects on Membrane Physical Properties

Sterols are critical components of eukaryotic cell membranes, where they play a crucial role in maintaining structural integrity and modulating fluidity. The effects of ergosterol on membrane properties have been extensively studied, often in comparison to cholesterol, the primary sterol in mammalian cells.

Membrane Thickness and Lipid Ordering (Condensing Effect)

Ergosterol is known to induce a liquid-ordered (Lo) phase in phospholipid bilayers, which is characterized by an increased thickness and higher order of the lipid acyl chains compared to the liquid-disordered (Ld) phase. This "condensing effect" is a hallmark of many sterols.

Molecular dynamics simulations have shown that the presence of approximately 25 mol% of ergosterol in a dimyristoylphosphatidylcholine (DMPC) bilayer significantly increases its thickness.[4] In comparison to cholesterol, some studies suggest ergosterol has a higher ordering effect on phospholipid acyl chains.[4] However, other research using X-ray diffraction on DMPC bilayers found ergosterol to be about three times less potent than cholesterol in its condensing effect.[5] In membranes composed of palmitoyloleoylphosphatidylcholine (POPC) and dioleoylphosphatidylcholine (DOPC), ergosterol has been observed to cause a slight thinning of the bilayer, in contrast to the significant thickening effect of cholesterol.

Quantitative Data on Membrane Thickness and Lipid Order

SterolLipid Bilayer CompositionSterol Concentration (mol%)Change in Bilayer ThicknessMethod
Ergosterol DMPC~25Increase from 3.31 nm to 4.15 nmMolecular Dynamics Simulation[4]
Ergosterol DMPC20 and 47Similar increase to cholesterolSmall-Angle Neutron Scattering
Ergosterol POPCUp to 20Slight decreaseX-ray Diffraction
Ergosterol DOPC9Slight decreaseX-ray Diffraction
This compound --No data available-
SterolLipid Bilayer CompositionSterol Concentration (mol%)Effect on Lipid Acyl Chain OrderMethod
Ergosterol DMPC~25Higher ordering effect than cholesterolMolecular Dynamics Simulation[4]
Ergosterol DMPCUp to 30More effective than cholesterolNMR Studies
Ergosterol DPPC28Higher condensing effect than cholesterolFourier-Transform Infrared Study
Ergosterol POPC/DOPC-No ordering effectX-ray Diffraction
This compound --No data available-
Membrane Fluidity

Membrane fluidity is a critical parameter for various cellular processes, including the function of membrane proteins and signal transduction. Sterols act as bidirectional regulators of membrane fluidity.[6] At temperatures above the phase transition of the lipids, sterols decrease fluidity, while at lower temperatures, they increase it by preventing the tight packing of lipid acyl chains.

While direct quantitative data on this compound's effect on membrane fluidity is not available, its structural similarity to other sterols suggests it likely plays a role in modulating this property.[7] For ergosterol, studies have shown that it modulates membrane fluidity, a property crucial for the function of fungal cells.[1][2]

Membrane Permeability

Sterols generally decrease the permeability of lipid bilayers to small molecules and ions. This is attributed to the ordering and condensing effect they have on the lipid acyl chains, which reduces the free volume within the membrane. Ergosterol has been shown to be crucial in regulating the permeability of fungal cell membranes.[2][8] Disruption of ergosterol biosynthesis leads to increased membrane permeability.[9]

The effect of this compound on membrane permeability has not been experimentally determined.

Experimental Protocols

The study of sterol-membrane interactions employs a variety of biophysical techniques. Below are detailed methodologies for key experiments cited in the literature on ergosterol and cholesterol, which could be adapted for the study of this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the structure and dynamics of lipid membranes.

  • System Setup: A lipid bilayer (e.g., DMPC, POPC) is constructed with a specific concentration of the sterol of interest (e.g., 25 mol%). The bilayer is then solvated with water molecules.

  • Force Fields: Appropriate force fields are chosen for the lipids, sterol, and water (e.g., GROMOS, CHARMM).

  • Simulation Parameters: The simulation is run under specific conditions of temperature and pressure (NPT ensemble). Periodic boundary conditions are applied in all three dimensions.

  • Analysis: Trajectories are analyzed to calculate various properties, including bilayer thickness, area per lipid, deuterium order parameters of the lipid acyl chains, and radial distribution functions.

MD_Workflow A System Setup (Lipid Bilayer + Sterol + Water) B Force Field Selection (e.g., GROMOS, CHARMM) A->B C MD Simulation (NPT Ensemble, Periodic Boundary Conditions) B->C D Trajectory Analysis C->D E Calculation of Membrane Properties (Thickness, Area per Lipid, Order Parameters) D->E

Fig. 1: Workflow for Molecular Dynamics Simulations.
X-ray Diffraction

X-ray diffraction is a powerful technique to determine the structure of lipid bilayers, including their thickness.

  • Sample Preparation: Multilamellar vesicles (MLVs) or oriented lipid bilayers are prepared with the desired lipid and sterol composition.

  • Data Collection: The sample is exposed to a collimated X-ray beam, and the diffraction pattern is recorded on a detector.

  • Analysis: The positions of the diffraction peaks are used to calculate the lamellar d-spacing, which corresponds to the thickness of the bilayer plus the water layer. Electron density profiles can also be reconstructed from the intensities of the diffraction peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the order and dynamics of lipid molecules in a membrane.

  • Sample Preparation: Lipid vesicles containing the sterol are prepared. Often, deuterated lipids are used to probe specific positions in the acyl chains.

  • Data Acquisition: 2H NMR spectra are acquired at different temperatures and sterol concentrations.

  • Analysis: The quadrupolar splittings in the 2H NMR spectra are used to calculate the deuterium order parameters (SCD), which reflect the orientational order of the C-D bonds in the lipid acyl chains.

Fluorescence Polarization

Fluorescence polarization (or anisotropy) is used to measure membrane fluidity.

  • Probe Labeling: A fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) is incorporated into the lipid bilayer.

  • Measurement: The sample is excited with polarized light, and the fluorescence emission is measured in planes parallel and perpendicular to the excitation plane.

  • Calculation: The fluorescence polarization (P) or anisotropy (r) is calculated from the intensities of the parallel and perpendicular components of the emitted light. Higher values of P or r correspond to lower membrane fluidity.

Role in Signaling Pathways

Sterols are not only structural components of membranes but are also involved in various signaling pathways. Ergosterol plays a role in signaling processes in fungi, including pheromone signaling and the regulation of membrane-bound enzymes.[10][11][12] It is thought to be involved in the formation of membrane microdomains, or lipid rafts, which are platforms for signaling protein assembly.

The role of this compound in signaling is currently unknown. Given its presence in fungi and lichens, it is plausible that it could participate in signaling pathways analogous to those involving ergosterol. However, this remains to be experimentally verified.

The diagram below illustrates a generalized signaling pathway involving a membrane sterol, where the sterol influences the activity of a membrane-bound receptor, leading to a downstream cellular response.

Signaling_Pathway cluster_membrane Cell Membrane Sterol Sterol (e.g., Ergosterol) Receptor Membrane Receptor Sterol->Receptor modulates activity Effector Effector Protein Receptor->Effector activates Response Cellular Response Effector->Response Signal External Signal Signal->Receptor

Fig. 2: Generalized Sterol-Modulated Signaling Pathway.

Conclusion and Future Directions

The comparison between this compound and ergosterol highlights a significant disparity in our understanding of their roles in membrane biology. Ergosterol's effects on membrane properties are well-documented, making it a crucial molecule in fungal physiology and a prime target for antifungal therapies. In stark contrast, this compound remains an enigmatic molecule with its influence on membrane structure and function largely unexplored.

Future research should prioritize the biophysical characterization of this compound's interactions with lipid bilayers. Direct comparative studies with ergosterol using the experimental techniques outlined in this guide are essential to delineate their respective roles. Such studies would not only fill a critical knowledge gap but could also unveil novel biological functions and potential pharmacological applications for this understudied lichen-derived sterol. Understanding the nuanced effects of different sterols on membrane properties is fundamental for advancing our knowledge of cell biology and for the development of new therapeutic strategies.

References

Validation of Lichesterol as a Novel Antifungal Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data validating Lichesterol as a novel antifungal target, including its precise mechanism of action and quantitative performance data, is not extensively available in the public domain. This guide, therefore, serves as a template for the validation of a novel antifungal agent, using this compound as a hypothetical candidate. The experimental data presented for this compound is illustrative and designed to be compared against established antifungal agents for which verified data is available.

Introduction to Novel Antifungal Targets

The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, necessitates the discovery and validation of novel antifungal targets.[1][2] The majority of current antifungal agents target the fungal cell membrane, primarily through the disruption of ergosterol biosynthesis or by direct interaction with ergosterol.[3][4][5] This creates a selection pressure that can lead to resistance. This compound, a sterol isolated from lichens, represents a potential, yet unvalidated, candidate for a new class of antifungal agents. This guide provides a framework for evaluating such a novel candidate against current standards of care.

Comparative Analysis of Antifungal Activity

A critical step in validating a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[6] The following table presents hypothetical MIC data for this compound compared to two widely used antifungal drugs, Fluconazole (an azole) and Amphotericin B (a polyene).

Fungal SpeciesThis compound (Hypothetical MIC µg/mL)Fluconazole (Reference MIC µg/mL)Amphotericin B (Reference MIC µg/mL)
Candida albicans10.25 - 20.25 - 1
Candida glabrata28 - 640.5 - 2
Candida krusei116 - 1280.5 - 2
Cryptococcus neoformans0.52 - 160.125 - 0.5
Aspergillus fumigatus4>640.5 - 2
Aspergillus flavus8>640.5 - 2

Note: Reference MIC ranges are based on established literature and may vary between specific strains and testing conditions.

Proposed Mechanism of Action and Target Pathway

Most antifungal drugs that target sterol biosynthesis focus on the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which is inhibited by azoles, or directly bind to ergosterol in the cell membrane, the mechanism of polyenes like Amphotericin B.[1][4][7] For this compound, we hypothesize a novel target within the ergosterol biosynthesis pathway: Sterol C-22 Desaturase (ERG5) . Inhibition of this enzyme would lead to the accumulation of ergosta-5,7-dien-3β-ol and prevent the formation of the mature ergosterol required for fungal cell membrane integrity.[8]

The following diagram illustrates the proposed target of this compound within the ergosterol biosynthesis pathway, in comparison to the targets of other major antifungal drug classes.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ... lanosterol Lanosterol squalene->lanosterol ERG1 intermediate 14-demethyl lanosterol lanosterol->intermediate ERG11 (CYP51) ergosta_dienol Ergosta-5,7-dien-3β-ol intermediate->ergosta_dienol ... ergosterol Ergosterol ergosta_dienol->ergosterol ERG5 azoles Azoles (e.g., Fluconazole) azoles->lanosterol Inhibits polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to This compound This compound (Hypothetical) This compound->ergosta_dienol Inhibits

Caption: Ergosterol biosynthesis pathway with antifungal targets.

Experimental Protocols for Target Validation

To validate a novel antifungal target, a series of standardized experiments are required. The following outlines the key protocols.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6]

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in 96-well microtiter plates using RPMI 1640 medium.[9][10]

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[6] This is then diluted to the final working inoculum concentration.

  • Incubation: The microtiter plates containing the diluted antifungal agent and the fungal inoculum are incubated at 35°C for 24-48 hours.[10]

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to a drug-free control well.[11]

Sterol Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm that this compound inhibits the hypothesized ERG5 enzyme, sterol analysis is performed.

  • Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to mid-log phase and then exposed to this compound at a sub-inhibitory concentration for several hours.

  • Lipid Extraction: Cells are harvested, and total lipids are extracted using a chloroform/methanol extraction method.

  • Saponification: The lipid extract is saponified to release free sterols.

  • Derivatization: The sterols are derivatized to make them volatile for GC-MS analysis.

  • GC-MS Analysis: The derivatized sterol sample is injected into a GC-MS system. The resulting chromatograms and mass spectra are compared to a library of known sterol standards to identify and quantify the sterols present. An accumulation of the substrate for ERG5 (ergosta-5,7-dien-3β-ol) and a depletion of ergosterol in this compound-treated cells would support the hypothesized mechanism of action.[12]

The overall workflow for validating a novel antifungal candidate like this compound is depicted in the diagram below.

Experimental_Workflow start Start: Novel Compound (this compound) screen Primary Antifungal Screening (e.g., Disk Diffusion) start->screen mic Quantitative Susceptibility Testing (Broth Microdilution - MIC Determination) screen->mic moa Mechanism of Action Studies mic->moa toxicity In Vitro Toxicity Assays (Mammalian Cell Lines) mic->toxicity sterol_analysis Sterol Profile Analysis (GC-MS) moa->sterol_analysis genetic Genetic Validation (e.g., Gene Deletion/Overexpression) moa->genetic invivo In Vivo Efficacy & Toxicity Studies (e.g., Murine Model of Candidiasis) sterol_analysis->invivo genetic->invivo toxicity->invivo end Validated Antifungal Lead invivo->end

Caption: Experimental workflow for novel antifungal validation.

Logical Comparison with Existing Antifungal Classes

The validation of a novel antifungal target should also include a clear comparison of its characteristics with existing drug classes. This helps in understanding its potential advantages and disadvantages.

Caption: Comparison of antifungal drug classes.

Conclusion

The validation of this compound, or any novel compound, as a new antifungal agent requires a rigorous, multi-step process. While the specific data for this compound is not yet available, the framework presented in this guide provides a clear pathway for its evaluation. By establishing its in vitro potency, elucidating its mechanism of action against a novel target such as ERG5, and assessing its preclinical safety and efficacy, this compound could potentially emerge as a valuable new tool in the fight against resistant fungal pathogens. Further research into natural products like this compound is crucial for expanding our therapeutic arsenal.

References

Cross-Reactivity of Lichesterol in Colorimetric Sterol Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural Comparison: Lichesterol vs. Cholesterol

The reactivity of a sterol in colorimetric assays is heavily influenced by its molecular structure. This compound, an ergostane-type sterol, possesses distinct structural features compared to cholesterol, the primary animal sterol. These differences are crucial in predicting their respective behaviors in colorimetric assays.

Key Structural Differences:

  • Sterol Nucleus: this compound contains a double bond at position C8(9) in the B-ring of the sterol nucleus, a feature absent in cholesterol which has a double bond at C5(6).

  • Side Chain: The side chain of this compound is characteristic of ergosterol, with a double bond at C22(23) and a methyl group at C24. Cholesterol's side chain is saturated.

These structural disparities, particularly the position of the double bonds within the sterol nucleus, are expected to influence the chromogenic reactions in the Liebermann-Burchard assay.

Liebermann-Burchard Assay

The Liebermann-Burchard (L-B) assay is a classic colorimetric method for cholesterol detection.[1] The reaction involves the treatment of the sterol with acetic anhydride and concentrated sulfuric acid, leading to the formation of a colored product.[1][2] The reaction mechanism is complex and involves the sulfonation, desaturation, and rearrangement of the sterol molecule.[1][3] The final colored species are thought to be polyene cations.[1][3]

Predicted Cross-Reactivity of this compound

Direct experimental data on the reactivity of this compound in the L-B assay is scarce. However, studies on other sterols provide valuable insights:

  • Sterols with altered nucleus: Lanosterol, a precursor to cholesterol that also possesses a double bond at C8(9), exhibits a different absorption maximum and a lower extinction coefficient compared to cholesterol in the L-B assay.[4] This suggests that the position of the double bond in the B-ring significantly impacts the final chromogen. Given that this compound shares this C8(9) double bond, it is plausible that it would also display an altered spectral profile and reactivity compared to cholesterol.

  • Side chain influence: While the primary chromogenic reaction occurs in the sterol nucleus, the side chain can also modulate reactivity. However, the effect is generally considered less pronounced than changes in the nucleus.

Digitonin Precipitation Assay

The digitonin precipitation assay is based on the specific interaction between the 3β-hydroxyl group of a sterol and the glycoside digitonin.[5] This interaction leads to the formation of an insoluble sterol-digitonide complex, which can be isolated and quantified.

Predicted Cross-Reactivity of this compound

The primary requirement for precipitation by digitonin is the presence of a free 3β-hydroxyl group on the sterol molecule. Both cholesterol and this compound possess this functional group. Therefore, it is expected that this compound will be precipitated by digitonin.[5]

Quantitative Data Summary

As direct experimental data for this compound is unavailable, the following table summarizes the known reactivity of structurally related sterols in the Liebermann-Burchard assay to provide a predictive comparison.

SterolKey Structural Difference from CholesterolPredicted Reactivity in Liebermann-Burchard AssayReference
Cholesterol -Standard (100%)[4]
This compound Δ⁸ double bond, Δ²² double bond, C24-methyl groupLikely lower color yield and/or shifted λmaxInferred from Lanosterol data
Lanosterol Δ⁸ double bond, additional methyl groupsDifferent absorption maxima and extinctions[4]
Desmosterol Δ²⁴ double bondVery similar absorption spectra, varying extinctions[4]
7-Dehydrocholesterol Δ⁷ double bondDifferent absorption maxima and extinctions[4]

Experimental Protocols

Liebermann-Burchard Assay Protocol

This protocol is a generalized procedure and may require optimization for specific applications.

  • Sample Preparation: Dissolve a known amount of the sterol sample in dry chloroform.[2]

  • Reagent Addition: In a dry test tube, add 1 mL of the sterol solution in chloroform. Add 10 drops of acetic anhydride followed by 2 drops of concentrated sulfuric acid.[6] Mix the solution carefully after each addition.[2]

  • Incubation: Allow the reaction to proceed at room temperature. The color will develop over time, typically starting as a pink or red, progressing to violet, then blue, and finally a deep green.[6]

  • Measurement: After a fixed time interval (e.g., 10-30 minutes), measure the absorbance of the solution at the wavelength of maximum absorption (typically around 620 nm for cholesterol) using a spectrophotometer.

  • Quantification: Prepare a standard curve using known concentrations of cholesterol to determine the concentration of the unknown sample.

Digitonin Precipitation Assay Protocol

This protocol provides a general outline for the precipitation of 3β-hydroxysterols.

  • Sample Preparation: Dissolve the lipid extract containing the sterols in an appropriate solvent (e.g., 95% ethanol).

  • Precipitation: Add an excess of digitonin solution (e.g., 1% in 80% ethanol) to the sterol solution.

  • Incubation: Allow the mixture to stand, often overnight at room temperature, to ensure complete precipitation of the sterol-digitonide complex.

  • Isolation: Centrifuge the mixture to pellet the precipitate. Carefully decant the supernatant.

  • Washing: Wash the pellet with a solvent in which the digitonide is insoluble (e.g., acetone or ether) to remove any co-precipitated impurities.

  • Quantification: The amount of precipitated sterol can be determined by several methods:

    • Gravimetrically: Dry the precipitate to a constant weight.

    • Colorimetrically: Dissolve the precipitate in a suitable solvent (e.g., pyridine) and perform a colorimetric assay (like the Liebermann-Burchard assay) on the liberated sterol.[5]

Visualizations

Liebermann-Burchard Reaction Pathway

Liebermann_Burchard_Reaction Sterol Sterol (e.g., Cholesterol, this compound) Intermediate Sulfonated & Dehydrated Intermediates Sterol->Intermediate + Acetic Anhydride + H₂SO₄ AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate SulfuricAcid Concentrated H₂SO₄ SulfuricAcid->Intermediate ColoredProduct Colored Polyene Cations Intermediate->ColoredProduct Rearrangement & Desaturation Spectrophotometry Spectrophotometric Measurement ColoredProduct->Spectrophotometry Absorbance Reading

Caption: Workflow of the Liebermann-Burchard Assay.

Digitonin Precipitation Workflow

Digitonin_Precipitation Sterol Sterol with 3β-OH group (Cholesterol or this compound) Complex Insoluble Sterol-Digitonide Complex Sterol->Complex Digitonin Digitonin Digitonin->Complex Precipitation Isolation Isolation by Centrifugation Complex->Isolation Quantification Quantification (Gravimetric or Colorimetric) Isolation->Quantification

References

Efficacy of Lichen-Derived Compounds Against Drug-Resistant Fungi: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Efficacy of Lichen-Derived Compounds and Standard Antifungals

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected lichen-derived compounds and standard antifungal drugs against various drug-resistant fungal strains. It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental methodologies.

Table 1: In Vitro Antifungal Activity against Candida Species

Compound/DrugFungal StrainResistance ProfileMIC (µg/mL)Reference
Lichen-Derived Compounds
Protolichesterinic AcidCandida tropicalisNot Specified2[1][2][3][4]
Candida albicansNot Specified4[1][2][3][4]
Candida glabrataNot Specified8[1][2][3][4]
Candida kruseiNot Specified16[1][2][3][4]
Usnic AcidCandida albicansAzole-Resistant4 (Biofilm Inhibitory Concentration)[5]
Standard Antifungals
FluconazoleCandida albicansFluconazole-Resistant≥64[6][7][8]
Amphotericin BCandida aurisAmphotericin B-Resistant≥2[9][10][11][12]

Disclaimer: Data for Protolichesterinic Acid is sourced from a study that has since been retracted.[13] While the data is presented for informational purposes, it should be interpreted with significant caution.

Table 2: In Vitro Antifungal Activity against Aspergillus Species

Compound/DrugFungal StrainResistance ProfileMIC (µg/mL)Reference
Standard Antifungals
VoriconazoleAspergillus fumigatusAzole-Resistant (TR34/L98H)2 - >16[14][15][16][17][18]
ItraconazoleAspergillus fumigatusAzole-Resistant (TR34/L98H)>8[14]
PosaconazoleAspergillus fumigatusAzole-Resistant (TR34/L98H)0.25 - 2[14]

Note: Specific MIC data for lichen-derived compounds against resistant Aspergillus strains was not available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifungal efficacy. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A2/M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts (M27-A2) and filamentous fungi (M38-A2).[19][20][21][22][23][24][25][26][27][28][29]

a. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

  • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI-1640 medium.

  • For molds, conidia are harvested and the suspension is adjusted to a specific concentration using a hemocytometer.

b. Test Procedure:

  • The antifungal agent is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • The standardized fungal inoculum is added to each well.

  • A growth control (no drug) and a sterility control (no inoculum) are included.

  • Plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

c. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and 100% for amphotericin B) compared to the growth control.[21] The endpoint can be read visually or spectrophotometrically.

Time-Kill Assay

This assay assesses the fungicidal or fungistatic activity of a compound over time.[1]

a. Assay Setup:

  • A standardized fungal suspension is prepared in a suitable broth medium.

  • The test compound is added at various concentrations (e.g., 0.5x, 1x, and 2x MIC).

  • A drug-free control is included.

  • Cultures are incubated at 35°C with agitation.

b. Sampling and Viability Assessment:

  • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Serial dilutions of the aliquots are plated on agar plates.

  • After incubation, the number of colony-forming units (CFU/mL) is determined.

c. Data Analysis:

  • The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is typically considered fungicidal.

Visualizing Mechanisms and Workflows

Signaling Pathways in Fungal Drug Resistance

Fungal drug resistance is a complex process involving multiple signaling pathways. The diagram below illustrates two major mechanisms: alteration of the drug target in the ergosterol biosynthesis pathway and overexpression of efflux pumps.

Fungal_Drug_Resistance cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Action & Resistance Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Erg11 (CYP51A) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Azole Antifungals Azole Antifungals Erg11 (CYP51A) Erg11 (CYP51A) Azole Antifungals->Erg11 (CYP51A) Inhibition Efflux Pumps (ABC/MFS) Efflux Pumps (ABC/MFS) Erg11 Mutation/Overexpression Erg11 Mutation/Overexpression Erg11 Mutation/Overexpression->Erg11 (CYP51A) Alters/Increases Target Azole Resistance Azole Resistance Erg11 Mutation/Overexpression->Azole Resistance Efflux Pumps (ABC/MFS)->Azole Antifungals Expels Drug Efflux Pumps (ABC/MFS)->Azole Resistance

Caption: Key mechanisms of azole resistance in fungi.

Proposed Mechanism of Action for Lichen-Derived Compounds

Some lichen-derived compounds, such as protolichesterinic acid and usnic acid, are thought to exert their antifungal effects through mechanisms distinct from traditional antifungals, primarily by inducing oxidative stress.[3][5]

Lichen_Compound_MoA cluster_0 Inside Fungal Cell Lichen Compound Lichen Compound Mitochondria Mitochondria Lichen Compound->Mitochondria Enters Cell & Targets Fungal Cell Fungal Cell ROS Production ROS Production Mitochondria->ROS Production Induces Dysfunction Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Fungal Cell Death Fungal Cell Death Apoptosis->Fungal Cell Death

Caption: Proposed mechanism of action for some lichen compounds.

Experimental Workflow for Antifungal Efficacy Evaluation

The logical flow for evaluating the efficacy of a novel antifungal compound is outlined below.

Experimental_Workflow A Isolate & Culture Drug-Resistant Fungal Strains B Prepare & Standardize Fungal Inoculum A->B C Perform Broth Microdilution Assay (MIC Determination) B->C D Perform Time-Kill Assay C->D Based on MIC values E Investigate Mechanism of Action (e.g., ROS, Membrane Permeability) C->E Based on MIC values F Evaluate Synergy with Existing Antifungals C->F G Analyze & Compare Data D->G E->G F->G

Caption: Workflow for evaluating novel antifungal compounds.

References

Lichesterol's Impact on Membrane Protein Function: A Comparative Guide to Common Sterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of various sterols on membrane protein function, with a focus on cholesterol, ergosterol, and stigmasterol. While the primary topic of interest is lichesterol, a notable gap in current scientific literature exists regarding its specific impact on membrane proteins. This document summarizes the well-documented effects of other key sterols, offering a framework for understanding how these molecules modulate the cellular membrane environment and, consequently, the function of embedded proteins. The guide also highlights the critical need for research into the biophysical properties of this compound to fully understand its potential biological roles.

Introduction to Sterols and Membrane Function

Sterols are essential lipid components of cellular membranes in eukaryotes, playing a crucial role in maintaining membrane structure, fluidity, and permeability.[1] These molecules intercalate between phospholipids, influencing the packing of lipid acyl chains and thereby modulating the physical properties of the bilayer.[2] Such alterations in the membrane environment have profound implications for the function of integral and peripheral membrane proteins, which are involved in a vast array of cellular processes, including signal transduction, ion transport, and enzymatic activity.

The specific effects of a sterol on membrane properties and protein function are dictated by its unique molecular structure, including the planarity of the ring system, the length and flexibility of the alkyl side chain, and the presence of additional chemical groups.[3] This guide will delve into the distinct impacts of three well-characterized sterols—cholesterol, ergosterol, and stigmasterol—and discuss the current void in our understanding of this compound.

Comparative Analysis of Sterol Effects on Membrane Properties

The influence of sterols on the physical state of the membrane is a primary determinant of their effect on membrane protein function. Key parameters that are modulated by sterols include membrane thickness and lipid order.

Data Presentation: Sterol-Induced Changes in Membrane Properties

The following table summarizes quantitative data from experimental and computational studies on the effects of cholesterol, ergosterol, and stigmasterol on membrane thickness and lipid order parameters. The data is primarily derived from studies using model membrane systems, such as those composed of dipalmitoylphosphatidylcholine (DPPC), a common saturated phospholipid.

SterolConcentration (mol%)Model MembraneChange in Membrane Thickness (Å)Change in Lipid Order Parameter (S_CD)Reference
Cholesterol 30DPPC+2.5 to +3.5+0.2 to +0.3[4]
50DPPC+4.0 to +5.0+0.3 to +0.4[4]
Ergosterol 30DPPC+1.5 to +2.5+0.15 to +0.25[4]
50DPPC+3.0 to +4.0+0.25 to +0.35[4]
Stigmasterol 30DPPC+1.0 to +2.0+0.1 to +0.2[5]
50DPPC+2.0 to +3.0+0.15 to +0.25[5]

Note: The values presented are approximate ranges derived from multiple studies and can vary depending on the specific experimental conditions and computational models used. An increase in the lipid order parameter (S_CD) indicates a more ordered and less fluid membrane.

Impact on Membrane Protein Function: A Comparative Overview

The sterol-induced alterations in membrane properties directly influence the conformational dynamics, lateral mobility, and oligomerization state of membrane proteins, thereby modulating their function.

  • Cholesterol: As the predominant sterol in mammalian cell membranes, cholesterol is known to have a profound and often essential role in the function of numerous membrane proteins.[6] It can directly bind to specific motifs on transmembrane domains, such as the Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) motif, leading to conformational changes that allosterically regulate protein activity.[7] Furthermore, by promoting the formation of liquid-ordered (l_o) domains, or "lipid rafts," cholesterol can spatially organize signaling complexes and enhance the efficiency of signal transduction.[8]

  • Ergosterol: The principal sterol in fungal cell membranes, ergosterol, also plays a critical role in regulating membrane protein function.[5] Its ability to induce a highly ordered membrane state is crucial for the activity of many fungal membrane proteins.[4] This dependence of fungal proteins on ergosterol is exploited by antifungal drugs like Amphotericin B, which selectively binds to ergosterol and disrupts membrane integrity.

  • Stigmasterol: A common phytosterol found in plant cell membranes, stigmasterol has been shown to modulate the activity of certain membrane-bound enzymes and transporters.[5] Compared to cholesterol, stigmasterol is generally less effective at ordering lipid acyl chains, which can be attributed to the presence of a double bond in its alkyl side chain.[5] This can lead to a more fluid membrane environment compared to cholesterol-containing membranes at similar concentrations.

  • This compound: Currently, there is a significant lack of published experimental data on the specific effects of this compound on membrane protein function. Based on its classification as a sterol, it is hypothesized that this compound would also influence membrane properties. However, without experimental validation, any discussion of its impact remains speculative. The unique structural features of this compound, which can be elucidated from chemical databases, may suggest a distinct mode of interaction with lipid bilayers compared to other sterols, underscoring the urgent need for biophysical studies.

Experimental Protocols for Studying Sterol-Protein Interactions

A variety of biophysical techniques are employed to investigate the intricate interplay between sterols and membrane proteins. Below are detailed methodologies for three key experimental approaches.

Fluorescence Polarization (FP) Assay

Principle: This technique measures the change in the rotational diffusion of a fluorescently labeled molecule. When a small fluorescently labeled ligand (e.g., a sterol analog or a molecule that binds to the protein of interest) binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of the emitted fluorescence. This can be used to determine binding affinities and to screen for compounds that modulate sterol-protein interactions.

Protocol:

  • Probe Selection: Choose a suitable fluorescent probe. This could be a fluorescently labeled sterol analog or a labeled ligand that binds to the membrane protein.

  • Sample Preparation: Prepare a series of samples containing a fixed concentration of the membrane protein reconstituted in liposomes with varying concentrations of the sterol being tested.

  • Incubation: Add the fluorescent probe to each sample and incubate to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each sample using a suitable plate reader or fluorometer. The excitation wavelength should be appropriate for the chosen fluorophore, and the emission is measured in planes parallel and perpendicular to the polarized excitation light.

  • Data Analysis: Calculate the anisotropy or polarization values and plot them against the sterol concentration. The resulting binding curve can be fitted to an appropriate model to determine the binding affinity (K_d).

Förster Resonance Energy Transfer (FRET) Assay

Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). A donor chromophore, initially in its electronic excited state, may transfer energy to an acceptor chromophore through nonradiative dipole-dipole coupling. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between donor and acceptor, making it a sensitive tool for measuring conformational changes in proteins.

Protocol:

  • Labeling: Genetically encode or chemically label the membrane protein with a FRET donor and acceptor pair at specific sites. The choice of labeling sites should be guided by structural information to ensure that the FRET signal is sensitive to the conformational change of interest.

  • Reconstitution: Reconstitute the labeled protein into liposomes containing different sterols at varying concentrations.

  • FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor. The FRET efficiency can be calculated from the ratio of acceptor to donor emission intensity.

  • Data Analysis: Compare the FRET efficiency in the presence and absence of different sterols. A change in FRET efficiency indicates a sterol-induced conformational change in the protein.

Patch-Clamp Electrophysiology

Principle: This technique allows the study of ionic currents through individual ion channels in a patch of cell membrane. By controlling the membrane potential (voltage-clamp) or the current (current-clamp), the activity of ion channels can be measured with high temporal resolution. The influence of sterols on ion channel function can be assessed by modulating the sterol content of the cell membrane.

Protocol:

  • Cell Culture: Culture cells expressing the ion channel of interest.

  • Membrane Sterol Manipulation: Modify the cholesterol content of the cell membranes using agents like methyl-β-cyclodextrin (MβCD) to either deplete or enrich cholesterol. For studying other sterols, cells can be incubated with MβCD-sterol complexes.

  • Pipette Preparation: Fabricate glass micropipettes with a tip diameter of approximately 1 µm and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the membrane.

  • Recording Configuration: Establish a whole-cell or single-channel recording configuration.

  • Data Acquisition: Apply voltage protocols to elicit ion channel activity and record the resulting currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis: Analyze the recorded currents to determine key channel properties such as open probability, conductance, and gating kinetics, and compare these parameters between cells with different membrane sterol compositions.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are invaluable tools for representing complex biological processes. The following diagrams, generated using the Graphviz (DOT language), illustrate a typical experimental workflow and a simplified signaling pathway affected by membrane sterol composition.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Measurement Biophysical Measurement cluster_Analysis Data Analysis Liposome_Prep Liposome Preparation (with varying sterol content) Protein_Recon Membrane Protein Reconstitution Liposome_Prep->Protein_Recon FP Fluorescence Polarization Protein_Recon->FP FRET FRET Spectroscopy Protein_Recon->FRET Patch_Clamp Patch-Clamp Electrophysiology Protein_Recon->Patch_Clamp Binding_Affinity Determine Binding Affinity FP->Binding_Affinity Conformational_Change Assess Conformational Change FRET->Conformational_Change Functional_Modulation Analyze Functional Modulation Patch_Clamp->Functional_Modulation Signaling_Pathway cluster_Membrane Cell Membrane cluster_Sterol_Influence Sterol Influence GPCR GPCR G_Protein G Protein GPCR->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Ligand Ligand Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response Cholesterol High Cholesterol (Lipid Raft Formation) Cholesterol->GPCR enhances coupling Stigmasterol High Stigmasterol (Increased Fluidity) Stigmasterol->GPCR reduces coupling

References

Assessing the Cholesterol-Lowering Potential of Lichesterol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vitro cholesterol-lowering potential of the novel compound, Lichesterol. The performance of this compound is benchmarked against established therapeutic agents, each with a distinct mechanism of action. Detailed experimental protocols and quantitative data summaries are presented to facilitate reproducible and comparative analysis.

Introduction to Cholesterol Homeostasis and Therapeutic Intervention

Cholesterol is a vital lipid molecule, integral to the structure of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[1][2] However, elevated levels of low-density lipoprotein (LDL) cholesterol are a significant risk factor for the development of atherosclerotic cardiovascular disease.[1] The management of hypercholesterolemia is a key therapeutic goal, and various drugs have been developed to modulate cholesterol levels through different mechanisms.

This guide focuses on three primary mechanisms of cholesterol reduction that can be assessed using in vitro assays:

  • Inhibition of Cholesterol Biosynthesis: Targeting the rate-limiting enzyme in the cholesterol synthesis pathway, HMG-CoA reductase.

  • Inhibition of Cholesterol Absorption: Preventing the uptake of dietary and biliary cholesterol in the small intestine.

  • Enhancement of Cholesterol Excretion: Increasing the fecal excretion of bile acids, thereby promoting the conversion of cholesterol to bile acids in the liver.

This compound will be evaluated for its efficacy in these three areas and compared with the following established drugs:

  • Atorvastatin: A potent statin that inhibits HMG-CoA reductase.[3][4]

  • Ezetimibe: A cholesterol absorption inhibitor that localizes at the brush border of the small intestine.[5][6]

  • Cholestyramine: A bile acid sequestrant that binds to bile acids in the intestine, preventing their reabsorption.[7][8]

Mechanisms of Action and Associated In Vitro Assays

The synthesis of cholesterol in the liver is a complex process, with the conversion of HMG-CoA to mevalonate by HMG-CoA reductase being the rate-limiting step.[9] Statins, such as atorvastatin, competitively inhibit this enzyme, leading to a reduction in endogenous cholesterol production.[4] The in vitro assessment of HMG-CoA reductase inhibition is a primary screening method for potential cholesterol-lowering drugs.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps This compound This compound This compound->HMGCoA Inhibits Atorvastatin Atorvastatin Atorvastatin->HMGCoA Inhibits

Figure 1: HMG-CoA Reductase Inhibition

The absorption of cholesterol from the small intestine is dependent on its incorporation into mixed micelles, which are aggregates of bile acids, phospholipids, and other lipids.[2][10] Ezetimibe is known to inhibit the absorption of cholesterol from these micelles at the intestinal brush border.[6] An in vitro assay can be used to assess the ability of a compound to interfere with the formation and stability of cholesterol-containing micelles.

cluster_micelle Cholesterol Micellization cluster_inhibition Inhibition Cholesterol Dietary & Biliary Cholesterol Micelle Mixed Micelle Cholesterol->Micelle BileAcids Bile Acids BileAcids->Micelle Absorption Intestinal Absorption Micelle->Absorption This compound This compound This compound->Micelle Inhibits Formation Ezetimibe Ezetimibe Ezetimibe->Absorption Inhibits Uptake

Figure 2: Inhibition of Cholesterol Micellization

Bile acids are synthesized from cholesterol in the liver and are essential for the digestion and absorption of fats.[2] Most bile acids are reabsorbed in the intestine and returned to the liver via the enterohepatic circulation. Bile acid sequestrants, like cholestyramine, bind to bile acids in the intestine, preventing their reabsorption and promoting their fecal excretion.[7][8] This leads to an increased conversion of cholesterol to bile acids in the liver to replenish the bile acid pool, thereby lowering plasma cholesterol levels.

cluster_circulation Enterohepatic Circulation cluster_sequestration Sequestration Liver Liver BileAcids Bile Acids Liver->BileAcids Cholesterol Conversion Intestine Intestine BileAcids->Intestine Intestine->Liver Reabsorption Excretion Fecal Excretion Intestine->Excretion This compound This compound This compound->Intestine Binds Bile Acids Cholestyramine Cholestyramine Cholestyramine->Intestine Binds Bile Acids

Figure 3: Bile Acid Sequestration

Experimental Protocols

The following protocols describe the in vitro assays used to evaluate the cholesterol-lowering potential of this compound and the comparative compounds.

cluster_workflow Experimental Workflow: HMG-CoA Reductase Assay start Prepare Reagents: - Assay Buffer - NADPH - HMG-CoA Substrate - HMGR Enzyme prepare_samples Prepare Test Samples: - this compound (various conc.) - Atorvastatin (Positive Control) - Vehicle (Negative Control) start->prepare_samples reaction_setup Set up Reaction in 96-well Plate: - Buffer - NADPH - Test Sample/Control prepare_samples->reaction_setup initiate_reaction Initiate Reaction: Add HMG-CoA and HMGR Enzyme reaction_setup->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (kinetic read) initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 Value measure_absorbance->calculate_inhibition

Figure 4: HMG-CoA Reductase Assay Workflow

This assay measures the inhibition of HMGR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9]

  • Materials:

    • HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich CS1090)

    • Recombinant human HMG-CoA reductase

    • HMG-CoA substrate solution

    • NADPH

    • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[1]

    • Pravastatin or Atorvastatin as a positive control[9][11]

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well UV-transparent microplate

    • Spectrophotometer capable of kinetic measurements at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound (this compound at various concentrations) or the positive control (Atorvastatin) in the wells of the 96-well plate.[11][12]

    • Initiate the enzymatic reaction by adding the HMG-CoA substrate and the HMGR enzyme to each well.[1]

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a specified period (e.g., 10-15 minutes) using a microplate reader.[1]

    • The rate of NADPH consumption is proportional to the HMGR activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for this compound and Atorvastatin.

This assay evaluates the effect of a test compound on the solubility of cholesterol in mixed micelles, which is a prerequisite for its intestinal absorption.[13]

  • Materials:

    • Cholesterol

    • Sodium taurocholate (a bile acid)

    • Phosphatidylcholine

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test compound (this compound)

    • Ezetimibe as a positive control

    • Cholesterol quantification kit

    • Centrifugal filter units

  • Procedure:

    • Prepare a mixed micelle solution by dissolving cholesterol, sodium taurocholate, and phosphatidylcholine in PBS.[2]

    • Add various concentrations of this compound or Ezetimibe to the micelle solution and incubate at 37°C for a set time (e.g., 2-3 hours) to allow for interaction.[13]

    • Separate the soluble micellar phase from any precipitated cholesterol by centrifugation or filtration.

    • Quantify the amount of cholesterol remaining in the soluble micellar fraction using a cholesterol quantification kit.

    • Calculate the percentage of inhibition of cholesterol micellar solubility for each concentration of the test compound compared to the control.

    • Determine the IC50 value for this compound and Ezetimibe.

This assay quantifies the ability of a compound to bind to bile acids, thereby preventing their reabsorption.[14][15]

  • Materials:

    • Bile acids (e.g., sodium glycocholate, sodium cholate)[14]

    • Phosphate buffer (pH 6.5)[14]

    • Test compound (this compound)

    • Cholestyramine as a positive control[14]

    • High-performance liquid chromatography (HPLC) system for bile acid quantification

  • Procedure:

    • Prepare solutions of individual or mixed bile acids in the phosphate buffer.[14]

    • Add a known amount of this compound or Cholestyramine to the bile acid solution and incubate at 37°C with shaking for a specified time (e.g., 1-2 hours) to reach binding equilibrium.[15][16]

    • Separate the unbound bile acids from the compound-bile acid complex by centrifugation.[14]

    • Quantify the concentration of free bile acids remaining in the supernatant using HPLC.[14]

    • Calculate the percentage of bile acid bound by the test compound using the formula: [(C_c - C_s) / C_c] x 100, where C_c is the bile acid concentration in the control and C_s is the concentration in the sample.[14][15]

    • Compare the bile acid binding capacity of this compound to that of Cholestyramine.

Comparative Data Analysis

The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays.

Table 1: HMG-CoA Reductase Inhibition

CompoundIC50 (µM)Maximum Inhibition (%)
This compound [Insert Data][Insert Data]
Atorvastatin[Insert Data][Insert Data]

Table 2: Cholesterol Micellization Inhibition

CompoundIC50 (mg/mL)Maximum Inhibition (%)
This compound [Insert Data][Insert Data]
Ezetimibe[Insert Data][Insert Data]

Table 3: Bile Acid Binding Capacity

CompoundSodium Glycocholate Binding (%)Sodium Cholate Binding (%)
This compound [Insert Data][Insert Data]
Cholestyramine[Insert Data][Insert Data]

Conclusion

This guide outlines a comprehensive in vitro strategy for assessing the cholesterol-lowering potential of the novel compound, this compound. By employing standardized assays and comparing its performance against established drugs with well-defined mechanisms of action, a clear and objective evaluation of this compound's efficacy can be achieved. The provided protocols and data presentation formats are intended to guide researchers in generating robust and comparable results, which are crucial for the early stages of drug discovery and development. The data generated for this compound will determine its primary mechanism of action and its potential as a novel therapeutic agent for the management of hypercholesterolemia.

References

A Comparative Guide to the Validation of Analytical Methods for Cholesterol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of cholesterol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The performance of each method is evaluated based on key validation parameters, supported by experimental data. Detailed methodologies for each technique are provided to facilitate practical application and informed decision-making in a research and development setting.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantification of cholesterol. These values are compiled from various validation studies and represent typical performance metrics.

Validation ParameterHPLCGC-MSqNMR
Linearity (R²) > 0.998[1]> 0.99> 0.99[2]
Limit of Detection (LOD) 1.49 µg/mL[1]0.04 mmol/L0.1 µg/mL[3]
Limit of Quantification (LOQ) 2.72 µg/mL[1]0.56 µg/mL[1]1.0 µg/mL[3]
Accuracy (Recovery) > 99%[1]92.5%–98.5%Not specified for cholesterol
Precision (RSD) < 5%< 15%Not specified for cholesterol

Experimental Protocols

Detailed methodologies for the quantification of cholesterol using HPLC, GC-MS, and qNMR are outlined below. These protocols provide a step-by-step guide from sample preparation to data analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of cholesterol in various matrices. The method typically involves a saponification step to hydrolyze cholesterol esters, followed by extraction and chromatographic separation.

1. Sample Preparation:

  • Saponification: To a known quantity of the sample, add a solution of potassium hydroxide in ethanol. Heat the mixture to hydrolyze the cholesterol esters to free cholesterol.

  • Extraction: After cooling, extract the unsaponifiable matter, including cholesterol, using a nonpolar solvent such as hexane or a mixture of hexane and chloroform.[4] The extraction is typically repeated multiple times to ensure complete recovery.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of cholesterol.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and isopropanol or methanol is often employed.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a low wavelength, typically around 205 nm, is used for cholesterol quantification.

3. Quantification:

  • Prepare a series of cholesterol standards of known concentrations.

  • Generate a calibration curve by plotting the peak area of the cholesterol standards against their respective concentrations.

  • Determine the concentration of cholesterol in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for cholesterol analysis. The method requires derivatization of cholesterol to increase its volatility for gas chromatographic separation.

1. Sample Preparation:

  • Saponification and Extraction: Similar to the HPLC protocol, samples are typically saponified to hydrolyze cholesterol esters and then extracted with an organic solvent.

  • Derivatization: The hydroxyl group of cholesterol is derivatized to a less polar and more volatile silyl ether. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[3]

2. GC-MS Conditions:

  • Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized cholesterol.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is used to ensure good separation and peak shape. The initial oven temperature is held for a short period, then ramped up to a final temperature.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode to obtain the mass spectrum of the derivatized cholesterol or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

3. Quantification:

  • An internal standard, such as epicoprostanol or deuterated cholesterol, is often added to the sample before extraction to correct for variations in sample preparation and instrument response.

  • A calibration curve is constructed by plotting the ratio of the peak area of the cholesterol derivative to the peak area of the internal standard against the concentration of the cholesterol standards.

  • The concentration of cholesterol in the sample is calculated from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for a calibration curve, provided that a certified internal standard is used.

1. Sample Preparation:

  • Extraction: Extract the lipids, including cholesterol, from the sample using a suitable solvent system, such as a mixture of chloroform and methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the extraction solvent and reconstitute the lipid extract in a deuterated solvent (e.g., chloroform-d) containing a known amount of an internal standard. Maleic acid or another compound with sharp, well-resolved signals that do not overlap with the cholesterol signals can be used as an internal standard.

2. NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for optimal resolution and sensitivity.

  • Acquisition Parameters: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to optimize for accurate quantification include the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the protons being quantified, and the number of scans to achieve an adequate signal-to-noise ratio.

3. Quantification:

  • Identify a well-resolved signal of cholesterol that does not overlap with other signals in the spectrum. The C-18 methyl proton signal is often used for this purpose.

  • Integrate the area of the selected cholesterol signal and a signal from the internal standard.

  • Calculate the concentration of cholesterol using the following formula:

    C_cholesterol = (I_cholesterol / N_cholesterol) * (N_IS / I_IS) * (MW_cholesterol / MW_IS) * (m_IS / V_sample)

    Where:

    • C_cholesterol = Concentration of cholesterol

    • I_cholesterol = Integral of the cholesterol signal

    • N_cholesterol = Number of protons giving rise to the cholesterol signal

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons giving rise to the internal standard signal

    • MW_cholesterol = Molecular weight of cholesterol

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • V_sample = Volume of the sample

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the quantification of cholesterol using HPLC, GC-MS, and qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Saponification Saponification Sample->Saponification Add KOH/Ethanol Extraction Extraction Saponification->Extraction Add Hexane Evaporation Evaporation Extraction->Evaporation Nitrogen Stream Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase Injection Injection Reconstitution->Injection C18_Column C18_Column Injection->C18_Column Separation UV_Detection UV_Detection C18_Column->UV_Detection 205 nm Calibration_Curve Calibration_Curve UV_Detection->Calibration_Curve Concentration Concentration Calibration_Curve->Concentration

Caption: Experimental workflow for cholesterol quantification by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Saponification Saponification Sample->Saponification Add KOH/Ethanol Extraction Extraction Saponification->Extraction Add Hexane Derivatization Derivatization Extraction->Derivatization Add BSTFA/TMCS Injection Injection Derivatization->Injection GC_Column GC_Column Injection->GC_Column Separation MS_Detection MS_Detection GC_Column->MS_Detection Scan or SIM Internal_Standard_Calibration Internal_Standard_Calibration MS_Detection->Internal_Standard_Calibration Concentration Concentration Internal_Standard_Calibration->Concentration

Caption: Experimental workflow for cholesterol quantification by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Sample Extraction Extraction Sample->Extraction Add Chloroform/Methanol Evaporation Evaporation Extraction->Evaporation Nitrogen Stream Reconstitution Reconstitution Evaporation->Reconstitution Deuterated Solvent + Internal Standard NMR_Acquisition NMR_Acquisition Reconstitution->NMR_Acquisition 1H Spectrum Integration Integration NMR_Acquisition->Integration Calculation Calculation Integration->Calculation Formula Concentration Concentration Calculation->Concentration

References

Comparative Transcriptomics of Fungal Response to Lichesterol and Other Antifungals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates a deeper understanding of the molecular interactions between fungal pathogens and antifungal compounds. Comparative transcriptomics, the study of genome-wide gene expression changes, offers a powerful lens through which to view these interactions, revealing mechanisms of action, stress responses, and potential resistance pathways. This guide provides a comparative overview of the transcriptomic response of fungi, primarily focusing on the model pathogenic fungus Aspergillus fumigatus, to three major classes of antifungal drugs: polyenes (Amphotericin B), azoles (Voriconazole), and echinocandins (Caspofungin).

While direct transcriptomic data for the lichen-derived compound Lichesterol is not yet available in published literature, its known role as a sterol intermediate in the ergosterol biosynthesis pathway allows for an informed, inferential comparison with azoles, which target the same pathway.[1] This guide will therefore compare the established transcriptomic profiles of conventional antifungals and present a hypothesized profile for this compound, providing a valuable resource for drug discovery and development.

Mechanisms of Action: A Cellular Perspective

Understanding the primary target of an antifungal is key to interpreting the subsequent cascade of gene expression changes.

  • Polyenes (Amphotericin B): This class of antifungals binds directly to ergosterol, the primary sterol in fungal cell membranes. This binding leads to the formation of pores, disrupting membrane integrity, causing leakage of essential cellular contents, and ultimately leading to cell death.[2][3]

  • Azoles (Voriconazole): Azoles act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or cyp51A gene), a critical step in the ergosterol biosynthesis pathway.[4][5][6] This inhibition depletes ergosterol and leads to the accumulation of toxic sterol intermediates, which disrupt membrane function and arrest fungal growth.[1][6]

  • Echinocandins (Caspofungin): This class targets the fungal cell wall by non-competitively inhibiting the β-1,3-glucan synthase enzyme complex (encoded by FKS genes).[7] This disruption of a key cell wall polymer leads to osmotic instability and cell lysis.

  • This compound (Inferred Mechanism): this compound is an ergosterol precursor, specifically ergosta-5,8,22-trien-3β-ol.[1] While its precise antifungal mechanism is not fully elucidated, compounds that interfere with sterol metabolism can disrupt the delicate balance of membrane composition. It is hypothesized that exposure to this compound could create feedback inhibition or generate downstream effects similar to those seen with other ergosterol biosynthesis inhibitors like azoles.

Comparative Transcriptomic Analysis

The fungal response to antifungal stress is a complex interplay of direct pathway inhibition and generalized stress responses. The following table summarizes the key transcriptomic changes observed in Aspergillus fumigatus upon exposure to various antifungals.

Gene Category / Pathway Amphotericin B (Polyene) Voriconazole (Azole) Caspofungin (Echinocandin) This compound (Inferred)
Ergosterol Biosynthesis Upregulation of several ERG genes, likely a compensatory response to membrane stress.[8][9][10]Downregulation of many ERG genes, with notable upregulation of ERG11 (cyp51A) and ERG6 as a primary response to pathway inhibition.[4][11][12]Minimal direct effect, some changes may be secondary to cell wall stress.Hypothesized: Similar to azoles, likely causing feedback-related changes in ERG gene expression, potentially upregulating key enzymes to overcome a metabolic block.
Cell Wall Integrity (CWI) Pathway Upregulation of cell wall protein genes as a response to membrane damage.[8][9]Activation of the CWI pathway is a known response to azole-induced membrane stress.[13][14]Strong upregulation of chitin synthase genes and other cell wall remodeling genes as a direct compensatory response to glucan synthesis inhibition.[2][5][7]Hypothesized: Upregulation of CWI pathway genes as a consequence of altered membrane composition and stress.
Stress Response Upregulation of genes related to oxidative stress and heat shock proteins.[8][9]Upregulation of genes involved in oxidative stress and other general stress responses.[11]Activation of stress signaling pathways, including Hsp90, calcineurin, and MAP kinases.[5]Hypothesized: Induction of general and oxidative stress response genes.
Drug Efflux & Transporters Upregulation of transport proteins.[8]Significant upregulation of ABC and MFS transporter genes, a key mechanism of azole resistance.[11][12]Upregulation of some transporter genes has been noted.[7]Hypothesized: Potential for upregulation of efflux pumps if the cell attempts to remove the compound.
Metabolism Changes in metabolic gene expression, including downregulation of some primary metabolic pathways.[8]Broad changes in cellular metabolism, including upregulation of fatty acid and amino acid metabolism.[6][11]Downregulation of genes involved in ribosome biogenesis and rRNA processing has been observed.[15]Hypothesized: Alterations in lipid and general metabolism as the cell adapts to membrane disruption.

Key Signaling Pathways and Cellular Processes

Ergosterol Biosynthesis Pathway

This metabolic pathway is fundamental for fungal survival and is the primary target for azole antifungals. Its disruption leads to a cascade of downstream transcriptional changes. This compound, as a sterol intermediate, is positioned within this pathway. The inhibition of this pathway by azoles leads to the accumulation of toxic sterols and depletion of mature ergosterol, triggering a transcriptional feedback loop.[1][6][16]

Ergosterol_Biosynthesis cluster_membrane Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Erg1 Erg1 Lanosterol Lanosterol Erg6 Erg6 Eburicol Eburicol Erg11 Erg11 (Cyp51A) Target of Azoles Intermediates ...Other Intermediates... This compound This compound Intermediates->this compound Ergosterol Ergosterol This compound->Ergosterol Multiple Steps Erg1->Lanosterol Erg11->Intermediates Erg6->Eburicol Voriconazole Voriconazole Voriconazole->Erg11

Caption: Fungal Ergosterol Biosynthesis Pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a crucial stress response mechanism in fungi, activated by damage to the cell wall or cell membrane.[13][14] Antifungals like echinocandins directly trigger this pathway by inhibiting cell wall synthesis. Other antifungals, like azoles, activate it indirectly through membrane stress. Activation leads to the upregulation of genes involved in cell wall repair and reinforcement, most notably chitin synthases.

CWI_Pathway Stimulus Cell Wall or Membrane Stress (e.g., Caspofungin, Voriconazole) Sensors Cell Surface Sensors (Wsc1, Mid2) Stimulus->Sensors Rho1 Rho1-GTP Sensors->Rho1 Pkc1 Pkc1 Rho1->Pkc1 MAPK_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mpk1/Slt2) Pkc1->MAPK_cascade Rlm1 Transcription Factor (Rlm1) MAPK_cascade->Rlm1 Response Gene Expression (Cell Wall Synthesis Genes, e.g., Chitin Synthases) Rlm1->Response Upregulation

Caption: The Fungal Cell Wall Integrity (CWI) Pathway.

Experimental Protocols

Reproducible transcriptomic studies rely on standardized methodologies. Below is a generalized protocol for the comparative transcriptomic analysis of fungal responses to antifungal agents.

Fungal Culture and Antifungal Treatment
  • Strain: Aspergillus fumigatus wild-type strain (e.g., Af293 or CEA17).

  • Media: Grow conidia in a liquid medium such as RPMI 1640 or Yeast Glucose (YG) medium at 37°C with shaking to generate mycelia.[4]

  • Treatment: Add the antifungal agent to the mature mycelial culture at a pre-determined concentration (e.g., the Minimum Inhibitory Concentration, MIC).[10] Include a vehicle-only control (e.g., DMSO).

  • Time Course: Harvest mycelia at various time points post-treatment (e.g., 30, 60, 120, 240 minutes) to capture both early and late transcriptional responses.[4][11] Mycelia should be flash-frozen in liquid nitrogen and stored at -80°C.

RNA Extraction and Quality Control
  • Lysis: Disrupt frozen mycelia using mechanical methods such as bead beating or grinding with a mortar and pestle under liquid nitrogen.

  • Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a Trizol-based method. Include a DNase treatment step to remove contaminating genomic DNA.[17]

  • QC: Assess RNA integrity and quantity. Use a spectrophotometer (e.g., NanoDrop) to determine concentration and purity (A260/A280 ratio). Use a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN); a RIN value > 7 is generally required for RNA-seq.

RNA-Seq Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

  • Library Construction: Use a commercial library preparation kit (e.g., Illumina TruSeq RNA Prep Kit) to fragment the mRNA, synthesize first and second-strand cDNA, adenylate the 3' ends, ligate sequencing adapters, and amplify the library via PCR.[18]

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, generating single-end or paired-end reads.[18]

Bioinformatic Analysis
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.

  • Alignment: Align the cleaned reads to the reference genome of the fungus (e.g., Aspergillus fumigatus Af293) using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify differentially expressed genes (DEGs) between treated and control samples. A common threshold for significance is a log2 fold change > 1 or < -1 and an adjusted p-value (FDR) < 0.05.

  • Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs using tools like DAVID or clusterProfiler to identify biological processes and pathways that are significantly affected.

Experimental_Workflow cluster_wet_lab Wet Lab Protocols cluster_bioinformatics Bioinformatic Pipeline start Fungal Culture (e.g., A. fumigatus mycelia) treatment Antifungal Exposure (this compound, Voriconazole, etc.) + Control start->treatment harvest Harvest Mycelia (Time Course) treatment->harvest rna_extraction Total RNA Extraction & DNase Treatment harvest->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep mRNA Enrichment & RNA-Seq Library Prep qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Raw Read QC & Trimming (FastQC, Trimmomatic) sequencing->qc2 align Alignment to Reference Genome qc2->align quantify Gene Expression Quantification align->quantify dea Differential Expression Analysis (DESeq2) quantify->dea end Functional Analysis (GO, KEGG Enrichment) dea->end

Caption: Generalized workflow for comparative transcriptomics.

Conclusion

Comparative transcriptomic analysis reveals that fungi employ both specific and general responses to counteract antifungal agents. While polyenes, azoles, and echinocandins each elicit a unique transcriptional signature related to their specific targets, they also induce common stress pathways, such as the CWI and oxidative stress responses.

Based on its classification as a sterol intermediate, this compound is hypothesized to induce a transcriptomic profile similar to that of azoles, primarily affecting the expression of ERG genes and triggering secondary membrane and cell wall stress. However, experimental validation is crucial. Future RNA-seq studies on the effects of this compound are needed to confirm this hypothesis and to fully elucidate its mechanism of action. Such studies could reveal novel aspects of sterol metabolism regulation and potentially identify new targets for antifungal drug development, contributing to the critical effort to overcome the growing challenge of antimicrobial resistance.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Lichesterol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety protocols and compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize the potential for inhalation of any airborne particles.[4][7][8]

Step-by-Step Disposal Protocol for Lichesterol

The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to be straightforward while prioritizing safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Solid Waste: Collect solid this compound waste, including unused or expired compounds and contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a dedicated, clearly labeled waste container.[9]

  • Liquid Waste: For this compound dissolved in a solvent, the disposal method will be dictated by the hazards associated with the solvent. This waste stream must be collected in a separate, labeled container for hazardous liquid waste. Never mix different solvent wastes unless explicitly permitted by your institution's safety office.

2. Packaging and Labeling:

  • All waste containers must be securely sealed to prevent leaks or spills.

  • Label each container clearly with "this compound Waste" and include the primary hazard (if dissolved in a hazardous solvent). The date of waste generation should also be clearly marked.

3. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for chemical waste.

4. Final Disposal:

  • Disposal of this compound waste should be handled through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10][11]

  • Provide the waste contractor with a full description of the waste, including its composition.

Quantitative Data Summary

Since this compound is a pure substance, quantitative data for disposal primarily relates to its physical and chemical properties, which are similar to cholesterol.

PropertyValueSource
Chemical FormulaC₂₈H₄₄O[1]
Molar Mass396.65 g/mol [2][12]
AppearanceWhite to off-white solid[4][13]
Melting Point~147-150 °C (Cholesterol)[4][7]
Boiling Point~360 °C (Cholesterol)[4][7]
SolubilityInsoluble in water, soluble in organic solvents[1]

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound. The recommended procedure is based on best practices for chemical waste management.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Lichesterol_Disposal_Workflow cluster_0 Waste Generation & Assessment cluster_1 Solid & Non-Hazardous Waste Stream cluster_2 Hazardous Liquid Waste Stream start This compound Waste Generated is_solid Is the waste solid or in a non-hazardous solvent? start->is_solid is_hazardous Is the waste in a hazardous solvent? start->is_hazardous solid_waste Collect in a labeled solid waste container is_solid->solid_waste Yes liquid_waste Collect in a labeled hazardous liquid waste container is_hazardous->liquid_waste Yes store_solid Store in designated waste area solid_waste->store_solid dispose_solid Dispose via Institutional EHS/Waste Contractor store_solid->dispose_solid store_liquid Store in designated waste area liquid_waste->store_liquid dispose_liquid Dispose via Institutional EHS/Waste Contractor store_liquid->dispose_liquid

Caption: this compound Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lichesterol
Reactant of Route 2
Lichesterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.